(S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Description
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Properties
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLUSFVWHVIZGT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Introduction
This compound is a crucial chiral building block in modern drug discovery and development. As a derivative of L-proline, its rigid pyrrolidine scaffold is a common feature in many biologically active molecules, including inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV) and various antiviral or anticancer agents.[1] The presence of the N-methylamide group and the tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate for peptide synthesis and the creation of peptidomimetics.
This guide provides a comprehensive overview of a reliable and efficient pathway for synthesizing this compound. As senior application scientists, we focus on the underlying chemical principles, the rationale behind procedural choices, and the establishment of a self-validating protocol to ensure reproducibility and high purity of the final compound. The primary challenge in this synthesis lies in the amide bond formation, which is often hampered by the significant steric hindrance imposed by the bulky Boc protecting group and the rigid cyclic structure of the proline starting material.[2][3]
Mechanistic Overview: Amide Bond Formation
The core transformation is the formation of an amide bond between the carboxylic acid of Boc-L-proline and methylamine. Direct reaction is infeasible due to the poor leaving group nature of the hydroxyl group (-OH) on the carboxylic acid.[4] Therefore, the carboxylic acid must first be "activated" into a more reactive species. This is achieved using a coupling reagent, which converts the hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.
Onium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective for sterically hindered couplings.[3][5] They react with the carboxylic acid to form a highly reactive OAt-ester intermediate, which is then readily displaced by the amine nucleophile (methylamine).[3]
Caption: General workflow for HATU-mediated amide coupling.
Strategic Selection of Reagents
The success of this synthesis hinges on the appropriate choice of reagents to overcome the inherent steric challenges and ensure high yield and stereochemical fidelity.
-
Starting Material : (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-L-proline) is the chiral source. It is commercially available and stable.
-
Amine Source : Methylamine is typically used as a solution in a solvent like THF or water, or as its hydrochloride salt. If the salt is used, an additional equivalent of base is required for neutralization prior to the coupling reaction.[5]
-
Coupling Reagent : For sterically demanding couplings like this one, onium salt-based reagents such as HATU, HBTU, or PyBOP are superior to standard carbodiimides like DCC or EDC.[3] HATU is often preferred as it demonstrates high reactivity and a lower risk of epimerization.[3]
-
Base : A non-nucleophilic, sterically hindered base is crucial to activate the coupling reagent and neutralize any acid salts without competing in the reaction. N,N-Diisopropylethylamine (DIEA) is the standard choice for this purpose.[2][5]
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common solvents. DMF is particularly effective at dissolving all reactants and intermediates, facilitating a homogeneous reaction mixture.[5]
Detailed Synthesis Protocol: HATU-Mediated Coupling
This protocol describes a robust method for the synthesis of the target compound starting from Boc-L-proline and methylamine hydrochloride.
Step 1: Amine Neutralization
-
In a round-bottom flask, dissolve methylamine hydrochloride (1.0 eq.) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (1.1 eq.) to the solution to neutralize the salt.
-
Stir the mixture for 15 minutes at room temperature.
Step 2: Carboxylic Acid Pre-activation
-
In a separate round-bottom flask under a nitrogen atmosphere, dissolve Boc-L-proline (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.05 eq.) to the solution.
-
Add DIEA (2.0 eq.) to the mixture. The solution may change color, indicating the formation of the active ester.[2]
-
Stir the mixture at room temperature for 15-20 minutes to allow for complete activation.[5]
Step 3: Coupling Reaction
-
Add the neutralized methylamine solution from Step 1 to the pre-activated Boc-L-proline solution from Step 2.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[2][5]
Step 4: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct from HATU), and finally with brine.[2][5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography to obtain this compound as a pure solid.
Caption: Detailed experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes typical parameters for the HATU-mediated synthesis of this compound. Yields can vary based on reaction scale and purification efficiency.
| Parameter | Reagent/Condition | Equivalents (relative to Boc-L-Proline) | Purpose | Reference |
| Acid | Boc-L-Proline | 1.0 | Carboxylic acid source | [5] |
| Amine | Methylamine HCl | 1.0 | Amine nucleophile source | [5] |
| Coupling Reagent | HATU | 1.0 - 1.1 | Activates carboxylic acid | [2],[5] |
| Base | DIEA | 3.1 (1.1 for amine, 2.0 for coupling) | Neutralize HCl salt and activate HATU | [2],[5] |
| Solvent | Anhydrous DMF | - | Reaction medium | [5] |
| Temperature | Room Temperature | - | Reaction condition | [2] |
| Reaction Time | 2 - 12 hours | - | Time to completion | [2],[5] |
| Typical Yield | >85% | - | Post-purification | [5] |
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of the synthesis, a robust system of monitoring and validation is essential.
-
Reaction Monitoring : The disappearance of the Boc-L-proline starting material can be effectively tracked using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (acid) will have a lower Rf value than the less polar amide product. Visualization can be achieved with a potassium permanganate stain.[2]
-
Purification : The aqueous work-up sequence is critical for removing the bulk of impurities.[2] The 1N HCl wash removes the basic DIEA, while the saturated NaHCO₃ wash removes unreacted Boc-L-proline and acidic byproducts from the coupling reagent. Final purification via silica gel column chromatography ensures the removal of any remaining impurities.
-
Product Characterization : The identity and purity of the final this compound must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure, including the presence of the Boc group, the N-methyl group, and the pyrrolidine ring protons.[6]
-
Mass Spectrometry (MS) : To verify the molecular weight of the compound.
-
Chiral HPLC : To confirm that the stereochemical integrity of the (S)-center has been maintained and that no significant racemization has occurred during the coupling process.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution | Reference |
| Low or No Yield | Degraded reagents (especially HATU or Boc-L-proline). | Ensure all reagents are fresh, anhydrous, and have been stored under recommended conditions (protected from moisture). | [2] |
| Incomplete Reaction | Insufficient activation or steric hindrance. | Extend the pre-activation time. Ensure the correct stoichiometry of coupling reagent and base is used. Confirm the absence of water in the reaction. | [2],[3] |
| Presence of Side Products | Excess coupling reagent reacting with the amine. | Use only a slight excess (1.0-1.1 eq.) of the coupling reagent. Add the activated acid solution to the amine solution rather than the reverse. | [3] |
| Racemization | Harsh reaction conditions (prolonged time, high temperature). | Maintain reaction at room temperature and monitor closely by TLC to avoid unnecessarily long reaction times. The use of HATU generally minimizes racemization risk compared to other methods. | [2],[3] |
Conclusion
The synthesis of this compound is efficiently achieved through an amide coupling reaction between Boc-L-proline and methylamine. The use of a potent onium salt-based coupling reagent like HATU in conjunction with a non-nucleophilic base such as DIEA is critical for overcoming the steric hindrance associated with the protected proline starting material. By following the detailed protocol, implementing rigorous in-process monitoring, and performing thorough final characterization, researchers can reliably produce this valuable chiral building block with high yield and purity, facilitating advancements in medicinal chemistry and drug development.
References
- Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. (n.d.). Benchchem.
- Optimizing coupling reagents for sterically hindered Boc-L-proline. (n.d.). Benchchem.
- Application Notes and Protocols: Coupling of Boc-L-proline with Amino Acid Esters. (n.d.). Benchchem.
- (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide. (n.d.). Vulcanchem.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.
- Synthesis of Pyrrolidine Carboxamides. (n.d.). Scribd.
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Spectroscopic Data for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: An In-depth Technical Guide
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An In-depth Technical Guide to (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: A Chiral Building Block for Drug Discovery
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring system stands out as a privileged scaffold. Its prevalence in a multitude of natural products and FDA-approved pharmaceuticals underscores its utility in constructing biologically active molecules. The conformational rigidity and stereochemical complexity of substituted pyrrolidines allow for precise three-dimensional arrangements of functional groups, which is paramount for selective interactions with biological targets. This guide focuses on a specific, valuable derivative: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in multi-step syntheses by preventing unwanted side reactions, while the N-methylcarboxamide at the 2-position provides a key functional handle for further molecular elaboration. The defined (S)-stereochemistry at this position is crucial for enantioselective synthesis, a cornerstone of contemporary drug design aimed at optimizing therapeutic efficacy and minimizing off-target effects. This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this important chiral building block.
Chemical Properties and Molecular Structure
This compound is a white to off-white solid at room temperature. Its molecular structure combines the conformational constraints of the five-membered pyrrolidine ring with the chemical functionalities of a carbamate (the Boc group) and a tertiary amide. The Boc group, in particular, renders the pyrrolidine nitrogen less nucleophilic and basic, thereby influencing the overall reactivity of the molecule.
Below is a summary of its key chemical and physical properties. It is important to note that while the focus of this guide is the (S)-enantiomer, some reported physical properties may correspond to the racemic mixture, and this should be considered in experimental design.
| Property | Value | Source |
| IUPAC Name | (S)-tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | - |
| Molecular Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | Solid | |
| CAS Number | Not explicitly found for the (S)-enantiomer; Racemate: 137693-34-6 | [1] |
| InChI Key | JTLUSFVWHVIZGT-UHFFFAOYSA-N (for racemate) |
Structural Elucidation
The structure of this compound is defined by several key features:
-
Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. Its non-planar envelope and twist conformations are critical for defining the spatial orientation of its substituents.
-
(S)-Stereocenter: The carbon at the 2-position of the pyrrolidine ring is a chiral center with the (S)-configuration. This is fundamental to its utility in asymmetric synthesis.
-
N-Boc Protecting Group: The tert-butyloxycarbonyl group is a bulky and acid-labile protecting group attached to the pyrrolidine nitrogen. It prevents the nitrogen from participating in reactions and can be selectively removed under acidic conditions.
-
N-Methylcarboxamide: This functional group at the C2 position provides a site for further chemical modification and can participate in hydrogen bonding interactions.
Caption: 2D Structure of this compound.
Synthesis and Methodologies
The synthesis of this compound is typically achieved through the coupling of N-Boc-L-proline with methylamine. This is a standard amidation reaction, and various coupling reagents can be employed to facilitate the formation of the amide bond.
Representative Synthetic Protocol
This protocol outlines a common laboratory-scale synthesis. The choice of coupling reagent can be adapted based on availability and desired reaction conditions.
Step 1: Activation of N-Boc-L-proline
-
To a solution of N-Boc-L-proline (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a suitable coupling reagent (e.g., HATU, HBTU, or EDC with HOBt) (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester. The causality behind this pre-activation step is to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the weakly basic methylamine.
Step 2: Amide Bond Formation
-
To the solution of the activated N-Boc-L-proline, add a solution of methylamine (e.g., a 2.0 M solution in THF or as methylamine hydrochloride with an additional equivalent of base) (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. This aqueous work-up serves to remove unreacted starting materials, coupling byproducts, and the base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the N-methyl group (a doublet at ~2.8 ppm due to coupling with the amide proton), and the protons of the pyrrolidine ring (a series of multiplets in the range of 1.8-4.2 ppm). The proton on the chiral center (C2) would likely appear as a multiplet around 4.1-4.3 ppm.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the carbonyl of the amide (~173 ppm), the N-methyl carbon (~26 ppm), and the carbons of the pyrrolidine ring in the range of 23-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (~1690 cm⁻¹) and the amide (~1640 cm⁻¹). N-H stretching of the amide may be observed around 3300 cm⁻¹, and C-H stretching of the alkyl groups will be present in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.16.
Reactivity and Stability
The reactivity of this compound is largely governed by the N-Boc protecting group.
-
Stability: The Boc group is generally stable to a wide range of reaction conditions, including catalytic hydrogenation, mild reducing agents, and basic conditions. This stability makes it an excellent choice for multi-step syntheses where other functional groups need to be manipulated.
-
Deprotection: The primary reactivity of the Boc group is its lability under acidic conditions. It can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with HCl in an organic solvent. This deprotection proceeds via the formation of a stable tert-butyl cation.
-
Amide Bond: The N-methylcarboxamide is a relatively stable functional group. It can be hydrolyzed under harsh acidic or basic conditions, but is generally unreactive under the conditions used for Boc deprotection.
Applications in Research and Drug Development
The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. The defined stereochemistry and functional handles of this compound make it a valuable building block for the synthesis of novel therapeutic agents.
-
Peptidomimetics: The proline-like structure of this molecule makes it an excellent starting material for the synthesis of peptidomimetics, where the amide bond can be incorporated into a larger peptide chain or modified to improve pharmacokinetic properties.
-
Asymmetric Synthesis: As a chiral building block, it can be used to introduce a specific stereocenter into a target molecule, which is critical for achieving selectivity for a particular biological target.
-
Scaffold for Library Synthesis: The N-methylcarboxamide group can be further functionalized or the Boc group can be removed to allow for diversification at the pyrrolidine nitrogen, making it a suitable scaffold for the creation of compound libraries for high-throughput screening. The pyrrolidine moiety is found in drugs targeting a wide range of conditions, including viral infections, diabetes, and neurological disorders.
Safety and Handling
Based on the safety data for the racemic mixture, this compound should be handled with care in a laboratory setting.
-
Hazards: It is classified as acutely toxic if swallowed.
-
Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined stereochemistry, coupled with the robust yet readily cleavable N-Boc protecting group, provides a reliable starting point for the construction of complex molecular architectures. While specific experimental data for this enantiomer is not widely published, its properties and reactivity can be confidently inferred from closely related structures and general chemical principles. This guide provides a foundational understanding of this compound, intended to empower researchers and drug development professionals in their pursuit of novel therapeutic agents.
References
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PubChem. N-methylpyrrolidine-2-carboxamide. [Link]
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PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]
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PubChem. (S)-2-Methylpyrrolidine-2-carboxamide. [Link]
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PubChem. N-methylpyrrolidine-2-carboxamide. [Link]
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-
ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
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Royal Society of Chemistry. 2-((S)-tert-butylsulfinylcarbamoyl)pyrrolidinium 2,2,2-trifluoroacetate (2). [Link]
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An In-depth Technical Guide to (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a derivative of the proteinogenic amino acid L-proline, is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the N-Boc protecting group and the N-methylcarboxamide functionality, offers a unique combination of structural features that are valuable for the synthesis of complex molecular architectures and peptidomimetics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its applications as a strategic component in the development of novel therapeutics.
Chemical Identity and Properties
This compound is systematically named tert-butyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate. The presence of the tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a crucial protecting group in multi-step organic syntheses, preventing the secondary amine from participating in unintended reactions. This protecting group can be readily removed under acidic conditions.
| Property | Value | Source |
| CAS Number | Not explicitly assigned for the (S)-enantiomer, the racemic form is available. | |
| Molecular Formula | C₁₁H₂₀N₂O₃ | |
| Molecular Weight | 228.29 g/mol | |
| Appearance | Typically a solid | |
| Chirality | (S)-configuration at the C-2 position of the pyrrolidine ring |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the coupling of N-Boc-L-proline with methylamine. This amide bond formation is a cornerstone of peptide chemistry and can be accomplished using a variety of coupling reagents. The choice of reagent and reaction conditions is critical to ensure high yield and minimize side reactions, such as racemization.
Reaction Scheme
A Technical Guide to the Synthesis and Application of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Abstract
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] As a saturated, five-membered nitrogen heterocycle, it offers a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2] This non-planarity, a phenomenon known as "pseudorotation," combined with the presence of stereogenic centers, provides a rigid scaffold to which functional groups can be attached with precise spatial orientation, enhancing molecular recognition and binding affinity to biological targets.[1]
The specific molecule of interest, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, incorporates several key features that make it a valuable, albeit specialized, synthetic intermediate:
-
Defined Stereochemistry: The (S)-configuration at the 2-position, derived from natural L-proline, is crucial for enantioselective interactions with chiral biological molecules like enzymes and receptors.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the pyrrolidine nitrogen. It ensures the nitrogen's nucleophilicity is masked during amide bond formation and can be cleanly removed under specific conditions without affecting other parts of the molecule.[3]
-
N-Methylated Amide: The N-methyl group on the carboxamide is a common feature in drug candidates. It can improve metabolic stability by preventing N-dealkylation, enhance membrane permeability, and fine-tune hydrogen bonding capabilities, which are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Given these attributes, this guide focuses on the practical synthesis and characterization of this compound, empowering research teams to access it on demand.
Commercial Availability and Sourcing Strategy
A thorough market survey indicates that this compound is not offered as a standard, off-the-shelf product by major chemical suppliers. Its utility is specialized, typically required for specific, multi-step synthetic campaigns in drug discovery.
Therefore, the most efficient sourcing strategy is in-house synthesis or custom synthesis by a specialized contract research organization (CRO). The required starting materials are readily available and cost-effective, making its preparation a routine process for a skilled synthetic organic chemist.
Table 1: Commercially Available Starting Materials and Reagents
| Compound/Reagent | Supplier Examples | Typical Purity | Purpose |
| (S)-1-Boc-proline | Sigma-Aldrich, TCI, Combi-Blocks | >98% | Chiral carboxylic acid source |
| Methylamine solution (e.g., 2M in THF) | Sigma-Aldrich, Acros Organics | Amine source for amide formation | |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Oakwood Chemical, Chem-Impex | >98% | Peptide coupling reagent |
| HOBt (Hydroxybenzotriazole) | Combi-Blocks, TCI | >97% | Coupling additive to suppress racemization |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich, Alfa Aesar | >99% | Non-nucleophilic base |
| Ethyl Acetate (EtOAc) | Fisher Scientific, VWR | ACS Grade | Extraction solvent |
| Dichloromethane (DCM) | Fisher Scientific, VWR | ACS Grade | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Standard lab reagent | Aqueous wash | |
| Brine (Saturated NaCl) | Standard lab reagent | Aqueous wash | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard lab reagent | Drying agent |
Synthesis Protocol: Amide Coupling of (S)-1-Boc-Proline
The synthesis of this compound is most reliably achieved through a standard peptide coupling reaction. This method involves the activation of the carboxylic acid of (S)-1-Boc-proline, followed by nucleophilic attack from methylamine.
Causality of Experimental Choices
-
Coupling Reagent (TBTU/HOBt): The combination of TBTU and HOBt is a classic and highly efficient system for amide bond formation. TBTU converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester. This two-stage activation is critical for two reasons: it proceeds rapidly at room temperature, and the HOBt-ester intermediate is less susceptible to racemization at the chiral center than the initial TBTU-activated species. This ensures the stereochemical integrity of the final product.
-
Base (DIPEA): A non-nucleophilic organic base like DIPEA is essential. Its role is to deprotonate the methylamine hydrochloride (if used as a salt) and to neutralize the HOBt released during the reaction, driving the equilibrium towards product formation. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, which would lead to unwanted side products.
-
Solvent (DCM): Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves the starting materials and reagents while being unreactive under the coupling conditions.
-
Aqueous Workup: The series of washes with NaHCO₃ and brine is crucial for purification. The bicarbonate wash removes any unreacted (S)-1-Boc-proline and acidic byproducts (like HOBt). The brine wash helps to break up any emulsions and begins the process of removing water from the organic layer.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1-Boc-proline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reagent Addition: To the stirred solution at room temperature, add HOBt (1.1 eq) and TBTU (1.1 eq). Stir for 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Amine Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 2.0 M in THF) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Quenching and Extraction: Once complete, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is critical. A combination of NMR, MS, and HPLC provides a robust, self-validating dataset.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the proposed structure.
-
¹H NMR: Expect to see characteristic signals for the Boc group (a large singlet around 1.4 ppm), the N-methyl group (a doublet around 2.8 ppm, which couples to the amide N-H), the protons on the pyrrolidine ring (a series of multiplets between 1.8-3.6 ppm), and the amide proton (a broad signal).
-
¹³C NMR: Key signals include the Boc carbonyl (~154 ppm), the amide carbonyl (~173 ppm), the Boc quaternary carbon (~80 ppm), the Boc methyl carbons (~28 ppm), and the N-methyl carbon (~26 ppm), along with signals for the pyrrolidine ring carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
-
Expected Mass: The monoisotopic mass of the target compound (C₁₁H₂₀N₂O₃) is 228.1474 g/mol .
-
Observed Ions: In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 229.1547 and potentially a sodium adduct [M+Na]⁺ at m/z 251.1366.
-
Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) in the ion source or during tandem MS (MS/MS) experiments.[3][4] Observing a fragment at m/z 129.0971 ([M+H-100]⁺) is highly indicative of the correct structure.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Discovery
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This fundamental principle dictates that the stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1] Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are essential tools for the efficient construction of complex, stereochemically defined molecules.[2] Among the diverse array of available chiral building blocks, those derived from the amino acid L-proline have garnered significant attention due to their rigid cyclic structure and versatile reactivity. This guide provides a comprehensive technical overview of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a valuable proline-derived chiral building block, detailing its synthesis, properties, and diverse applications in asymmetric synthesis.
Molecular Overview and Physicochemical Properties
This compound is a derivative of the natural amino acid L-proline, where the ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is converted to an N-methylamide. This structural modification imparts specific physicochemical properties that are advantageous for its use in organic synthesis. The Boc protecting group enhances solubility in common organic solvents and prevents unwanted side reactions at the nitrogen atom, while the N-methylamide functionality can influence the molecule's conformational preferences and its utility in various synthetic transformations.
| Property | Value | Source |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-N-methylpyrrolidine-2-carboxamide | N/A |
| Molecular Formula | C11H20N2O3 | N/A |
| Molecular Weight | 228.29 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge |
Spectroscopic Data (Predicted and based on analogous compounds)
| Technique | Expected Chemical Shifts / Peaks | Reference |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.20-4.35 (m, 1H, α-H), 3.40-3.60 (m, 2H, δ-CH₂), 2.80 (d, 3H, N-CH₃), 2.10-2.30 (m, 1H, β-CH), 1.80-2.00 (m, 3H, β-CH, γ-CH₂), 1.45 (s, 9H, Boc-CH₃) | [3][4] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 172-174 (C=O, amide), 154-156 (C=O, Boc), 80-82 (C(CH₃)₃), 60-62 (α-CH), 46-48 (δ-CH₂), 30-32 (β-CH₂), 28.5 (Boc-CH₃), 26-27 (N-CH₃), 24-26 (γ-CH₂) | [3][4] |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch), ~1680 (C=O stretch, Boc), ~1640 (C=O stretch, amide) | [5] |
| Mass Spectrometry (ESI+) | m/z: 229.15 [M+H]⁺, 251.13 [M+Na]⁺ | N/A |
Synthesis of this compound
The synthesis of this compound is a straightforward process that begins with the readily available and optically pure starting material, L-proline. The synthetic strategy involves two key steps: N-protection followed by amide bond formation.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target molecule.
Step 1: N-Boc Protection of L-Proline
The initial step involves the protection of the secondary amine of L-proline with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing the amine from participating in the subsequent amide coupling reaction.
Experimental Protocol:
-
Dissolution: L-proline is dissolved in a suitable solvent system, typically a mixture of an organic solvent like tetrahydrofuran (THF) and water, to ensure the solubility of both the amino acid and the reagents.
-
Basification: A base, such as sodium bicarbonate or sodium hydroxide, is added to deprotonate the carboxylic acid and facilitate the reaction.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), the source of the Boc group, is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is acidified, and the product, (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-Pro-OH), is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-Boc protected proline.
Step 2: Amide Coupling with Methylamine
The second step is the formation of the amide bond between the carboxylic acid of Boc-Pro-OH and methylamine. This reaction requires a coupling reagent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Experimental Protocol:
-
Activation: Boc-Pro-OH is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), under an inert atmosphere. A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), are added to activate the carboxylic acid.[6]
-
Addition of Methylamine: A solution of methylamine (often as a solution in THF or as a hydrochloride salt with an additional equivalent of base) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to afford this compound as a pure compound.
Diagram of the Amide Coupling Mechanism
Caption: Catalytic cycle for a prolinamide-catalyzed aldol reaction.
As a Chiral Auxiliary
The concept of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate to direct a stereoselective reaction. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural features are amenable to such a role. [7]The general principle involves attaching the substrate to the pyrrolidine scaffold, performing the desired stereoselective transformation, and then cleaving the auxiliary. The rigid pyrrolidine ring effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less sterically hindered side.
Conclusion and Future Outlook
This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its utility as a precursor to a wide range of effective prolinamide-based organocatalysts, makes it an attractive tool for chemists in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of readily accessible and highly effective chiral building blocks like this compound will undoubtedly increase. Future research will likely focus on the development of novel organocatalysts derived from this scaffold with enhanced reactivity and selectivity, as well as exploring its potential as a chiral auxiliary in a broader range of asymmetric transformations.
References
- Asymmetric catalysis by l-prolinamide based small molecules: synthesis, characterization and first principle studies on their enantioselectivity. (URL not available)
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. [Link]
-
Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond inr[3]otaxanes. [Link]
- Chiral Building Blocks in Asymmetric Synthesis Synthesis and Applic
-
Chirally functionalized hollow nanospheres containing L-prolinamide: synthesis and asymmetric catalysis. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. [Link]
-
Synthesis of substituted pyrrolidines. [Link]
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid deriv
-
5 - Organic Syntheses Procedure. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
(2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. [Link]
-
A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. [Link]
-
(R)-2-(Aminomethyl)-1-Boc-pyrrolidine. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]
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- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Safe Handling of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Preamble: A Proactive Approach to Chemical Safety
In the landscape of modern pharmaceutical and chemical research, the synthesis and application of novel chiral building blocks are paramount. (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a derivative of the proline amino acid, represents a key intermediate in the development of complex molecular architectures. Its structural features—a Boc-protected amine and a methylcarboxamide group on a pyrrolidine scaffold—necessitate a nuanced understanding of its chemical behavior to ensure safe and effective handling.
This guide moves beyond a simple recitation of safety data. It is structured to provide a deep, mechanistic understanding of why specific protocols are necessary. By grounding our recommendations in the principles of chemical reactivity and toxicology, we empower researchers to not only follow procedures but also to anticipate potential hazards and make informed decisions in dynamic laboratory environments. This document serves as a self-validating system of protocols, designed to foster a culture of intrinsic safety and scientific integrity.
Section 1: Compound Identification and Hazard Classification
A precise understanding of a compound's identity and its classified hazards is the foundation of safe laboratory practice.
Compound Identity
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| Structure | (S)-tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate |
| Related CAS Numbers | 52060-82-9 for (2S)-N-Methylpyrrolidine-2-carboxamide[1] |
GHS Hazard Profile
The Globally Harmonized System (GHS) classification for this compound is extrapolated from close structural analogs like N-methylpyrrolidine-2-carboxamide and other Boc-protected amines. Researchers must handle the compound as if it possesses the full range of these potential hazards.
| GHS Pictogram | Signal Word | Hazard Class & Statement | Key Prevention Measures |
| Warning | Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. [2] | P264: Wash hands thoroughly after handling.[3][4] P270: Do not eat, drink or smoke when using this product.[3] | |
| Skin Irritation (Category 2) - H315: Causes skin irritation. [1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | ||
| Eye Irritation (Category 2A) - H319: Causes serious eye irritation. [1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | ||
| Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation. [1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P271: Use only outdoors or in a well-ventilated area.[5] |
Section 2: The Chemistry of Handling - Understanding Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions.[6][7] However, its purposeful removal reveals its primary chemical liability: acid sensitivity.
Acid-Mediated Deprotection and Gas Evolution
The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid) to yield the free amine, carbon dioxide, and a tert-butyl cation.[6][8]
-
Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[6]
-
Safety Implication: The deprotection process generates gaseous CO2. Crucially, reactions involving the deprotection of this compound must never be conducted in a sealed or closed system , as the pressure buildup can lead to vessel failure and explosive release of contents.[6]
Thermal Stability
While generally stable, thermal deprotection of N-Boc groups can occur at very high temperatures (e.g., >200-300°C), particularly in continuous flow systems.[9] Under standard laboratory conditions, thermal decomposition can lead to the release of irritating gases and vapors.[10][11]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate PPE.
Primary Engineering Controls: The Chemical Fume Hood
All handling of this compound, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood.[3] This is non-negotiable for the following reasons:
-
Inhalation Hazard Mitigation: The hood contains potentially harmful dust and vapors, preventing respiratory tract irritation.[1][2]
-
Containment: It provides a physical barrier and directional airflow to contain any accidental spills or releases.
Mandatory Personal Protective Equipment (PPE)
The following PPE is required at all times when handling the compound.[3]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can lead to irritation.[2][3] |
| Body Protection | A flame-resistant lab coat. | Protects against incidental skin contact and contamination of personal clothing.[3] |
Section 4: Step-by-Step Protocols for Safe Handling and Storage
Adherence to standardized protocols minimizes risk and ensures experimental reproducibility.
Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE.
-
Weighing: If handling the solid form, weigh the compound carefully to avoid generating dust.[3] Use anti-static weigh paper or a dedicated weighing vessel.
-
Dispensing/Transfer: Use spatulas or non-sparking tools for solid transfers.[3] For solutions, use appropriate volumetric glassware or syringes.
-
Post-Handling: After use, ensure the container is tightly sealed.[4]
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
Storage Protocol
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Temperature: Store in a cool, dry place. Recommended storage temperature is between 2-8°C.[3][4]
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress.[4]
-
Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[12] Do not store near foodstuff containers.[3]
-
Security: For larger quantities, store in a locked cabinet or area accessible only to authorized personnel.
Disposal Protocol
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect all waste containing the compound (including empty containers, contaminated PPE, and reaction residues) in a designated, clearly labeled hazardous waste container.
-
Disposal Vendor: Dispose of contents and container through an approved waste disposal plant.[3] Do not dispose of down the drain or in general waste.
Section 5: Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Exposure Response
The following diagram outlines the decision-making process in the event of an exposure.
Caption: Emergency response workflow for personnel exposure.[3][4]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated (fume hood must be on).
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Fire Response
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[10][11]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[11][12] Containers may explode when heated.[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Section 6: Comprehensive Workflow Diagram
The following diagram visualizes the complete, safe lifecycle of this compound within a laboratory setting.
Caption: End-to-end safe handling workflow for the title compound.
References
- Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Benchchem.
- (S)-1-N-Boc-2-(aminomethyl)
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Fisher Scientific.
- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.
- SAFETY DATA SHEET - 1-Methylpyrrolidine. Fisher Scientific.
- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.
- (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.
- SAFETY DATA SHEET - N-Methylpyrrolidinone. Fisher Scientific.
- Amine Protection / Deprotection. Fisher Scientific.
- BOC Protection and Deprotection. J&K Scientific LLC.
- SAFETY DATA SHEET - N-Methylpyrrolidinone. Fisher Scientific.
- N-methylpyrrolidine-2-carboxamide | C6H12N2O.
- N-Methylpyrrolidine-2-carboxamide. Sigma-Aldrich.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- 52060-82-9 (2S)-N-Methylpyrrolidine-2-carboxamide. AKSci.
- Protecting Groups for Amines: Carbam
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Solubility of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in organic solvents
An In-depth Technical Guide to the Solubility of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a proline-based carboxamide derivative. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations and detailed experimental protocols necessary to determine its solubility profile. It is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and systematically evaluating the solubility of this and similar molecules in a range of organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a marketed medicine, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone that dictates the ease of handling, formulation, and ultimately, the therapeutic efficacy of the compound. Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies, complicating the assessment of a compound's true potential. For drug development professionals, a thorough understanding of a compound's solubility in various media is not just a matter of academic interest but a fundamental requirement for successful preclinical and clinical development.[1][2]
This compound is a derivative of proline, a class of molecules frequently employed in medicinal chemistry.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group and the N-methyl carboxamide functionality imparts specific polarity and hydrogen bonding capabilities that are expected to significantly influence its solubility profile. This guide will delve into the theoretical underpinnings of its solubility and provide a practical, step-by-step approach to its experimental determination.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's solubility is governed by its intermolecular interactions with the solvent. For this compound, we can anticipate the following key characteristics that will dictate its behavior in organic solvents:
-
Polarity: The amide and carbamate groups introduce significant polarity to the molecule. The carbonyl oxygens and the amide nitrogen are key sites for dipole-dipole interactions.
-
Hydrogen Bonding: The molecule possesses hydrogen bond acceptors (the carbonyl oxygens) but lacks a traditional hydrogen bond donor on the amide nitrogen due to methylation. This is a crucial feature that differentiates it from primary and secondary amides.[5][6][7] The absence of an N-H donor will likely reduce its solubility in highly protic solvents compared to its non-methylated counterparts.
-
Molecular Size and Shape: The pyrrolidine ring and the bulky Boc group contribute to the overall size of the molecule, which can influence how it packs in a crystal lattice and how effectively it is solvated.
Based on these features, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents that can act as hydrogen bond acceptors, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[8] Its solubility is expected to be moderate in polar protic solvents like alcohols, and lower in nonpolar solvents such as alkanes.
Experimental Determination of Solubility: A Systematic Approach
A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with qualitative assessments and progressing to precise quantitative measurements.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: A streamlined workflow for solubility determination.
Recommended Organic Solvents for Screening
To obtain a broad understanding of the compound's solubility, a diverse set of organic solvents should be screened.
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP) | Expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Will assess the impact of solvent hydrogen bond donation on the solubility of the N-methylated amide. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Solvents of intermediate polarity. |
| Esters | Ethyl Acetate (EtOAc) | A common solvent in organic synthesis and chromatography. |
| Halogenated | Dichloromethane (DCM) | A good solvent for a wide range of organic molecules. |
| Nonpolar | Toluene, Heptane | Will establish the lower limits of solubility and the compound's lipophilicity. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for solubility determination.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard for thermodynamic solubility measurement.[1][9]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles. Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. Determine the concentration of the compound by comparing the peak area to a standard calibration curve.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Protocol 2: Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds prepared as DMSO stock solutions.[9][10]
Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.
Materials:
-
A concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Target solvent (e.g., phosphate-buffered saline, or a mixed organic-aqueous system)
-
96-well microplate
-
Automated liquid handler or multichannel pipette
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Plate Preparation: Add the target solvent to the wells of a 96-well plate.
-
Serial Dilution: Use an automated liquid handler to add small volumes of the DMSO stock solution to the target solvent in the wells, creating a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to detect light scattering from precipitated particles.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to a blank control.
Data Presentation and Interpretation
The results of the solubility studies should be compiled into a clear and concise format to facilitate comparison and interpretation.
Hypothetical Solubility Data Table
| Solvent | Solvent Class | Method | Solubility (mg/mL) at 25 °C | Observations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Thermodynamic | > 200 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Thermodynamic | > 200 | Freely Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Thermodynamic | > 200 | Freely Soluble |
| Ethanol | Polar Protic | Thermodynamic | ~ 50 | Soluble |
| Isopropanol (IPA) | Polar Protic | Thermodynamic | ~ 25 | Sparingly Soluble |
| Acetonitrile (ACN) | Polar Aprotic | Thermodynamic | ~ 40 | Soluble |
| Dichloromethane (DCM) | Halogenated | Thermodynamic | ~ 100 | Freely Soluble |
| Ethyl Acetate (EtOAc) | Ester | Thermodynamic | ~ 30 | Soluble |
| Toluene | Nonpolar | Thermodynamic | < 1 | Insoluble |
| Heptane | Nonpolar | Thermodynamic | < 0.1 | Practically Insoluble |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent a plausible solubility profile based on the chemical structure of this compound.
Interpretation of Results
The hypothetical data aligns with the initial predictions. The high solubility in polar aprotic solvents like DMF, DMSO, and NMP can be attributed to strong dipole-dipole interactions between the solvent and the polar amide and carbamate groups of the solute. The moderate solubility in alcohols suggests that while the molecule can accept hydrogen bonds from the solvent, the lack of a hydrogen bond donor on the N-methylated amide limits its interaction compared to non-methylated amides. The low solubility in nonpolar solvents like toluene and heptane is expected, as these solvents cannot effectively solvate the polar functional groups of the molecule.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility behavior and detailed, practical protocols for its experimental determination. By employing a systematic approach that includes both thermodynamic and kinetic solubility measurements across a diverse range of organic solvents, researchers can build a robust data package. This information is invaluable for guiding formulation development, ensuring the reliability of biological assays, and ultimately, de-risking the progression of this and similar drug candidates through the development pipeline.
References
-
Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]
-
SlideShare. Solubility experimental methods.pptx. [Link]
-
Chemistry Stack Exchange. Solubility of Amides. [Link]
-
Abraham, M. H., & Acree, W. E. (2013). Partition of compounds from water and from air into amides. Fluid Phase Equilibria, 337, 135-144. [Link]
-
Chemistry LibreTexts. 15.14: Physical Properties of Amides. [Link]
-
Science Ready. Amides - Organic Chemistry. [Link]
-
ChemBK. N-Boc-L-proline. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]
-
PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]
-
PubChem. (S)-2-Methylpyrrolidine-2-carboxamide. [Link]
-
PubChem. N-methylpyrrolidine-2-carboxamide. [Link]
-
PubChem. Pyrrolidine-2-carboxamide. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
IUPAC-NIST Solubility Data Series. Cumulative Index, Volumes 1-18. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. rheolution.com [rheolution.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Introduction: The Pursuit of Chirality in Modern Synthesis
In the landscape of pharmaceutical and materials science, the precise control of molecular three-dimensional orientation—chirality—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Consequently, the development of robust methods for asymmetric synthesis, the selective production of a single enantiomer, is a cornerstone of modern organic chemistry. A powerful strategy in this endeavor is the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a prochiral substrate to guide a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, having fulfilled its role as a transient source of chiral information.
Proline and its derivatives have long been celebrated as versatile and effective chiral building blocks and catalysts.[1] Their rigid pyrrolidine framework provides a well-defined stereochemical environment, crucial for inducing high levels of asymmetry. This guide focuses on a specific proline derivative, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide , and its potential application as a chiral auxiliary in the asymmetric α-alkylation of carbonyl compounds—a fundamental carbon-carbon bond-forming reaction.
While extensive literature exists for a variety of proline-derived auxiliaries, it is important to note that specific, documented applications of this compound as a chiral auxiliary in asymmetric alkylation are not widely reported in readily accessible scientific literature. Therefore, this document serves as a guide based on established principles of asymmetric synthesis with related proline derivatives, providing a scientifically grounded, hypothetical protocol for researchers exploring the potential of this specific auxiliary.
The Chiral Auxiliary: this compound
The structure of this compound offers several key features that suggest its utility as a chiral auxiliary:
-
The (S)-Stereocenter: Derived from natural L-proline, the stereocenter at the 2-position of the pyrrolidine ring is the primary source of chirality.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the ring nitrogen enhances solubility in organic solvents and can influence the conformational rigidity of the system.
-
The N-methylcarboxamide Moiety: This functional group serves as the attachment point for the prochiral carbonyl substrate. The presence of both a carbonyl oxygen and an amide nitrogen provides potential chelation sites for a metal cation, which is crucial for forming a rigid, well-defined transition state during the alkylation reaction.
Mechanism of Stereocontrol: A Chelation-Controlled Model
The high degree of stereoselectivity achieved with many proline-derived chiral auxiliaries in the alkylation of enolates is attributed to the formation of a rigid, chelated intermediate.[1] In a hypothetical scenario involving this compound, the proposed mechanism would proceed as follows:
-
Amide Formation: The chiral auxiliary is first coupled with a carboxylic acid derivative of the prochiral ketone or aldehyde to form a chiral amide.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes an α-proton from the carbonyl moiety, generating a lithium enolate.
-
Chelation and Stereochemical Induction: The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the auxiliary's carboxamide group. This chelation locks the enolate in a rigid, bicyclic conformation. The bulky Boc-protected pyrrolidine ring then effectively shields one face of the planar enolate.
-
Diastereoselective Alkylation: The electrophile (e.g., an alkyl halide) approaches the enolate from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: After the alkylation is complete, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched α-alkylated carbonyl compound and allowing for the potential recovery of the auxiliary.
Visualizing the Reaction Workflow
The following diagram illustrates the proposed workflow for the asymmetric α-alkylation of a ketone using this compound as a chiral auxiliary.
Caption: Proposed workflow for asymmetric α-alkylation.
Experimental Protocols
The following are representative, detailed protocols for the key steps in the proposed asymmetric alkylation. Note: These protocols are adapted from established procedures for similar chiral auxiliaries and should be optimized for the specific substrate and electrophile used.
Protocol 1: Formation of the Chiral Amide Adduct
This protocol describes the coupling of the chiral auxiliary with a carboxylic acid, which can be derived from the corresponding ketone.
Materials:
-
This compound
-
Carboxylic acid corresponding to the prochiral ketone
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure chiral amide adduct.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the enolization and subsequent alkylation of the chiral amide adduct.
Materials:
-
Chiral amide adduct (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide adduct (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.2 eq) dropwise to the cooled solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a common method for cleaving the amide bond to release the α-alkylated product.
Materials:
-
Alkylated adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 4-6 hours.
-
Quench the reaction with an aqueous solution of Na₂SO₃.
-
Extract the mixture with diethyl ether (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the α-alkylated carboxylic acid product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Data Summary: Expected Outcomes
Due to the lack of specific literature for this compound, the following table presents hypothetical data based on results achieved with other well-established proline-derived auxiliaries in asymmetric alkylation reactions. These values should be considered as targets for optimization.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | > 95:5 | 85-95 |
| 2 | CH₃CH₂I | > 90:10 | 80-90 |
| 3 | BnBr | > 98:2 | 90-98 |
| 4 | Allyl Bromide | > 95:5 | 85-95 |
Conclusion and Future Outlook
This compound possesses the key structural features of a promising chiral auxiliary for asymmetric synthesis. The protocols and mechanistic insights provided in this guide, though based on related systems, offer a rational starting point for researchers and drug development professionals to explore its potential in diastereoselective alkylation reactions. The successful application of this auxiliary would add a new and valuable tool to the synthetic chemist's toolkit for the construction of chiral molecules. Further research is warranted to experimentally validate and optimize its use, and to expand its application to other important asymmetric transformations such as aldol and Michael reactions.
References
Sources
Application Note: A Robust and Selective Protocol for the N-methylation of (S)-1-Boc-pyrrolidine-2-carboxamide
Introduction: The Strategic Importance of N-Methylation and the Pyrrolidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of bioactive molecules to enhance their therapeutic properties is paramount. Among these modifications, N-methylation of amide bonds is a widely employed tactic to fine-tune a drug candidate's pharmacological profile. This seemingly minor addition of a methyl group can profoundly influence a molecule's potency, selectivity, metabolic stability, and cell permeability, a phenomenon often referred to as the "magic methyl effect"[1]. N-methylation can improve oral bioavailability by masking the hydrogen bond donor capacity of the amide nitrogen, which in turn can reduce interactions with efflux transporters and metabolic enzymes.
The pyrrolidine ring is a "privileged scaffold" in drug discovery, owing to its prevalence in numerous natural products and FDA-approved drugs[2]. Its three-dimensional, non-planar structure, a consequence of its sp³-hybridized carbon atoms, allows for a more comprehensive exploration of chemical space compared to flat aromatic systems[3][4]. This structural feature is crucial for establishing specific and high-affinity interactions with biological targets[3][4]. (S)-1-Boc-pyrrolidine-2-carboxamide is a valuable chiral building block that combines the desirable attributes of the pyrrolidine core with a primary amide that is amenable to further functionalization, such as N-methylation.
This application note provides a detailed, field-proven protocol for the selective N-methylation of (S)-1-Boc-pyrrolidine-2-carboxamide. The described method utilizes phenyltrimethylammonium iodide (PhMe₃NI) as a safe and easy-to-handle methylating agent, offering excellent monoselectivity and high yields[5][6][7]. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-methylated pyrrolidine derivatives.
Reaction Mechanism: A Direct Nucleophilic Substitution
The N-methylation of the primary amide proceeds via a direct nucleophilic substitution (SN2) mechanism. In the presence of a base, such as cesium carbonate (Cs₂CO₃), the amide nitrogen is deprotonated to form a nucleophilic amidate anion. This anion then attacks the methyl group of phenyltrimethylammonium iodide, displacing dimethylaniline as a leaving group to yield the N-methylated product. The use of a solid, easy-to-handle methylating agent like PhMe₃NI avoids the hazards associated with traditional methylating agents such as methyl iodide or dimethyl sulfate[6]. The excellent monoselectivity of this method is a key advantage, with minimal formation of the bis-methylated product observed[6][8].
Caption: Proposed mechanism for the N-methylation of (S)-1-Boc-pyrrolidine-2-carboxamide.
Experimental Protocol
This protocol is based on a well-established method for the monoselective N-methylation of primary amides[6].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (per 100 mg starting material) | Equivalents |
| (S)-1-Boc-pyrrolidine-2-carboxamide | 23621-67-2 | 214.27 | - | 100 mg | 1.0 |
| Phenyltrimethylammonium iodide (PhMe₃NI) | 98-04-4 | 263.12 | - | 307 mg | 2.5 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | - | 304 mg | 2.0 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 0.23 M | 2.0 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For extraction | - |
| Deionized Water | 7732-18-5 | 18.02 | - | For work-up | - |
| Brine (saturated NaCl solution) | - | - | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying | - |
Equipment
-
8 mL glass vial with a septum screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Schlenk line or argon/nitrogen inlet
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Safety Precautions
-
Phenyltrimethylammonium iodide (PhMe₃NI) is toxic in contact with skin and if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation[9]. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cesium Carbonate (Cs₂CO₃) is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood away from ignition sources.
-
The reaction is performed under an inert atmosphere and at an elevated temperature. Take appropriate precautions.
Step-by-Step Procedure
-
Reaction Setup:
-
To an 8 mL glass vial equipped with a magnetic stir bar, add (S)-1-Boc-pyrrolidine-2-carboxamide (100 mg, 0.467 mmol, 1.0 equiv), phenyltrimethylammonium iodide (307 mg, 1.17 mmol, 2.5 equiv), and cesium carbonate (304 mg, 0.934 mmol, 2.0 equiv).
-
Seal the vial with a septum screw cap.
-
-
Inert Atmosphere:
-
Using a needle connected to a Schlenk line, evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Replace the septum screw cap with a solid, sealed cap.
-
Place the vial in a preheated heating block or oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
After the reaction is complete (as determined by TLC or LC-MS), remove the vial from the heat source and allow it to cool to room temperature.
-
Add deionized water (2 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-methyl-1-Boc-pyrrolidine-2-carboxamide.
-
Expected Yield
Based on similar primary amides, isolated yields are expected to be in the range of 70-95%[5][8].
Workflow Visualization
Caption: Step-by-step experimental workflow for the N-methylation reaction.
Conclusion
The protocol detailed in this application note provides a reliable, safe, and highly selective method for the N-methylation of (S)-1-Boc-pyrrolidine-2-carboxamide. The use of phenyltrimethylammonium iodide as the methylating agent circumvents many of the safety and selectivity issues associated with traditional methylation methods. This procedure is well-suited for applications in drug discovery and medicinal chemistry where the synthesis of N-methylated pyrrolidine derivatives is desired to optimize the properties of lead compounds. The high yields and operational simplicity make this protocol amenable to both small-scale synthesis and larger-scale production.
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
ResearchGate (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
-
ResearchGate (Date not available). Mono‐selective N‐methylation and N‐ethylation of primary amides,... [Link]
-
Organic Chemistry Portal (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed. [Link]
-
Medicinal Chemistry Communications (2015). The impact of N-methylation on aqueous solubility and lipophilicity. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. [Link]
-
Studley, J. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
-
ResearchGate (Date not available). N‐methylation of secondary amides and imides. Reaction conditions... [Link]
-
Uemura, T., et al. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. PubMed. [Link]
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- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Phenyltrimethylammonium iodide, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes & Protocols: The Strategic Incorporation of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide and its carboxylic acid analogue, (S)-1-Boc-N-methyl-L-proline (Boc-NMe-Pro-OH), pivotal reagents in modern peptide chemistry. We move beyond simple procedural outlines to deliver a comprehensive understanding of the underlying principles, strategic advantages, and practical challenges associated with incorporating N-methylated proline derivatives into peptide scaffolds. The insights and protocols herein are designed to empower researchers to leverage this powerful modification for the development of next-generation peptide therapeutics.
Introduction: The Rationale for N-Methylation in Peptide Drug Design
The modification of peptide backbones is a cornerstone of medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides, such as poor metabolic stability and low cell permeability. N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet profound alteration that imparts significant advantages.[1]
The incorporation of an N-methyl group, particularly within a proline residue, offers a dual benefit:
-
Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically obstructing the approach of proteolytic enzymes that would otherwise cleave the peptide bond.[2][3] This dramatically increases the peptide's half-life in biological systems.
-
Improved Membrane Permeability: By removing a hydrogen bond donor (the amide N-H), N-methylation increases the lipophilicity of the peptide backbone.[2] This reduces the energetic penalty for transitioning from an aqueous environment into the lipid bilayer of cell membranes, often leading to improved oral bioavailability and cell penetration.[4]
-
Conformational Control: Proline's rigid five-membered ring already restricts the conformational freedom of the peptide backbone.[5] N-methylation further influences the puckering of the pyrrolidine ring and the rotational barrier of the Xaa-Pro peptide bond, providing a powerful tool to stabilize specific secondary structures like β-turns, which can be critical for receptor binding and biological activity.[6]
This compound represents a C-terminally capped version of this critical building block, ideal for peptides where the C-terminus must be an amide. Its more common counterpart in chain elongation, Boc-N-Me-L-Pro-OH, allows for the iterative construction of complex N-methylated peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).
Core Challenge: The Steric Hindrance of N-Methylated Residues
The primary difficulty in synthesizing N-methylated peptides arises from the very feature that grants them stability: steric hindrance. The N-methyl group significantly reduces the nucleophilicity of the secondary amine, making peptide bond formation a kinetically challenging process.[2] Standard coupling conditions often result in low yields and incomplete reactions, leading to deletion sequences that are difficult to purify.[2][4]
This challenge is particularly pronounced when coupling an incoming N-methylated amino acid onto another N-methylated residue at the N-terminus of the growing peptide chain.[4] Overcoming this hurdle requires the use of highly potent coupling reagents and optimized protocols designed specifically for these sterically demanding reactions.
Comparative Analysis of Coupling Reagents for N-Methylated Amino Acids
The choice of coupling reagent is paramount for the successful incorporation of Boc-N-Me-L-Pro-OH. While standard carbodiimides (like DCC/DIC) and common uronium salts (like HBTU) are often inefficient, several classes of reagents have proven effective.[4][7] The table below provides a comparative summary.
| Reagent Class | Example(s) | Recommended Use | Advantages & Rationale | Considerations |
| Aminium/Uronium (HOAt-based) | HATU , PyAOP | Gold standard for difficult couplings, including N-methylated residues.[4][8] | The 7-azabenzotriazole (OAt) leaving group is a superior acylating agent compared to HOBt, accelerating the reaction and suppressing racemization.[8][9] | Higher cost. HATU and other HOBt/HOAt-based reagents are potentially explosive and require careful handling.[8] |
| Phosphonium (HOAt-based) | PyAOP , PyBOP/HOAt | Highly effective for coupling two consecutive N-methyl amino acids.[7][9] | Forms a highly reactive acyloxyphosphonium intermediate that readily reacts with sterically hindered secondary amines. | Byproducts can sometimes be difficult to remove. |
| Halophosphonium | PyBroP | Effective for hindered couplings where other reagents may fail.[10] | Forms a highly reactive acyl bromide intermediate in situ, bypassing less reactive ester intermediates. | Can be less effective for Boc-protected amino acids due to potential N-carboxyanhydride formation.[10] |
| Immonium (Oxyma-based) | COMU | A modern, safer alternative to HATU with comparable or superior efficiency.[8][11] | Incorporates OxymaPure instead of the explosive HOBt/HOAt moiety, enhancing safety. Exhibits excellent solubility and reduced allergenic potential.[8] | Relatively newer, may have less historical data for highly specific sequences. |
| Carbodiimides | DIC/HOBt, EDC | Generally not recommended for N-methylated residues due to low efficiency. | Widely available and inexpensive. | Often leads to incomplete coupling and requires extended reaction times, increasing the risk of side reactions and racemization.[7] |
Experimental Protocols
Protocol 1: Boc-SPPS Incorporation of (S)-1-Boc-N-methyl-L-proline (Boc-NMe-Pro-OH)
This protocol details a single coupling cycle for incorporating Boc-NMe-Pro-OH onto a resin-bound peptide using a manual synthesis approach with HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
(S)-1-Boc-N-methyl-L-proline (Boc-NMe-Pro-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Bromophenol Blue test solution (see Protocol 2)
Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain.
-
Add a fresh solution of 25-50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Rationale: TFA is a moderately strong acid that quantitatively cleaves the acid-labile Boc protecting group, exposing the N-terminal amine for the next coupling step.[12][13]
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and prepare for the coupling step.
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DMF (2x, 2 minutes each).
-
Wash again with DMF (3x).
-
Rationale: The protonated amine must be neutralized to its free base form to act as an effective nucleophile in the coupling reaction. DIEA is a non-nucleophilic base suitable for this purpose.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-NMe-Pro-OH (4 equivalents based on resin substitution) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.[4]
-
Rationale: HATU reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate. Pre-activation ensures this species is formed before addition to the resin, maximizing coupling efficiency.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The extended time is necessary to overcome the steric hindrance of the N-methylated residue.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them with DMF and MeOH, and perform the Bromophenol Blue test (Protocol 2) to check for completion.
-
If the test is positive (blue/green), indicating incomplete coupling, drain the solution and repeat step 5 ("double coupling").
-
If the test is negative (yellow), the coupling is complete.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol 2: Bromophenol Blue Test for Secondary Amines
Standard ninhydrin tests fail for N-methylated amino acids as they rely on a primary amine. The bromophenol blue test is a reliable alternative.[4]
Procedure:
-
Prepare a test solution by dissolving ~250 mg of bromophenol blue in 50 mL of DMF.
-
Remove a small sample of resin beads (~5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with fresh DMF and then methanol on a small filter or in a pipette tip plugged with cotton.
-
Add 1-2 drops of the Bromophenol Blue test solution to the washed beads.
-
Observe the color:
-
Blue or Green: Free amine is present; coupling is incomplete.
-
Yellow: No free amine is present; coupling is complete.
-
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the key steps in the synthesis cycle and the underlying chemical activation.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Expert Insights & Troubleshooting
-
Incomplete Coupling: This is the most common issue. Beyond double coupling, strategies include increasing the reaction temperature to 40-50°C or switching to a more potent coupling reagent like PyBroP for particularly stubborn sequences. [4][10]* Racemization: While HATU is excellent at suppressing racemization, lengthy pre-activation times should be avoided. [3]For particularly sensitive residues, adding an equivalent of CuCl₂ to DIC/HOBt couplings has been reported to reduce racemization, though this is less common in modern practice with superior uronium/phosphonium reagents. [7]* Purification Challenges: N-methylated peptides often exhibit broad or multiple peaks during reverse-phase HPLC purification. This is not necessarily due to impurity but rather the slow interconversion between cis and trans isomers of the Xaa-NMe-Pro peptide bond. [9]Collecting all related peaks and re-analyzing after allowing the sample to equilibrate in solution can confirm product identity.
-
Cleavage Side Reactions: During the final TFA cleavage of peptides containing multiple N-methyl amino acids, fragmentation between consecutive N-methylated residues can occur. [9]Optimizing the cleavage time is crucial to maximize yield while minimizing such side reactions.
References
-
Coupling Reagents. Aapptec Peptides.
- Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. (2025). [Source not publicly available]
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). [Source not publicly available]
-
Should My Peptide Be Methylated? (2025). LifeTein.
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry.
-
N-Methylated Amino Acids. (n.d.). Merck Millipore.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2025). [Source not publicly available]
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Efficient Method for the Synthesis of N-Methylated Peptides. (n.d.). [Source not publicly available]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
-
Application Notes and Protocols for (S)-1-Boc-2-(aminomethyl)pyrrolidine in Chiral Catalysis. (n.d.). Benchchem.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
-
Application Notes and Protocols: A Detailed Experimental Procedure for the Boc Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine. (n.d.). Benchchem.
- Control of racemization in peptide chain elongation with an unprotected amino acid. (2025). [Source not publicly available]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. (n.d.). PubMed.
-
Proline Derivatives and Analogs. (n.d.). Sigma-Aldrich.
-
A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
-
A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry. (n.d.). Benchchem.
-
Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. (n.d.). Benchchem.
-
Synthesis of substituted pyrrolidines. (2017). DiVA portal.
-
Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. (n.d.). The Royal Society of Chemistry.
-
Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
-
Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Overview of Custom Peptide Synthesis. (n.d.). [Source not publicly available]
- Organic Syntheses Procedure. (n.d.). [Source not publicly available]
-
Synthesis of Pyrrolidine Carboxamides. (n.d.). Scribd.
-
Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Google Patents.
-
Peptide Synthesis with the Boc Protecting Group. (2020). YouTube.
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central.
-
Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
- Synthesis of Peptides Containing Proline Analogues. (n.d.). [Source not publicly available]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology.
-
Basic Peptides synthesis introduction. (n.d.). LifeTein®.
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE.
-
Synthesis and Biologiacl Evaluation of Enoxain Carboxamide Derivatives. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide as a ligand in catalysis
An In-Depth Guide to the (S)-Pyrrolidine-2-Carboxamide Scaffold in Asymmetric Catalysis
Introduction: The Power of the Proline Scaffold
In the field of asymmetric synthesis, the development of efficient, selective, and robust organocatalysts is paramount for producing enantioenriched molecules crucial for the pharmaceutical and fine chemical industries. The naturally occurring amino acid L-proline is a cornerstone of this field, celebrated for its ability to catalyze a wide array of chemical reactions with high stereocontrol.[1][2] Proline's rigid, chiral pyrrolidine ring structure enables it to form key intermediates, such as enamines and iminium ions, which facilitate stereoselective bond formation.[2]
Building upon this foundation, chemists have developed a vast family of proline derivatives to enhance catalytic activity, broaden substrate scope, and improve solubility in organic solvents. Among the most successful of these are prolinamides, where the carboxylic acid of proline is converted into an amide. This modification provides a powerful handle for fine-tuning the catalyst's steric and electronic environment.[3]
This guide provides a detailed exploration of the (S)-pyrrolidine-2-carboxamide scaffold as a ligand and organocatalyst. We will begin by analyzing the specific structure of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide to understand its potential role, followed by a broader discussion of how catalytically active prolinamides are designed. We will then provide detailed protocols for the synthesis of a representative prolinamide catalyst and its application in the asymmetric Michael addition, a cornerstone of carbon-carbon bond formation.
Structural Analysis of this compound
To understand the function of a potential catalyst, a thorough analysis of its structure is the critical first step. The molecule this compound possesses two key features that dictate its chemical reactivity and catalytic potential.
-
The Boc-Protected Amine: The nitrogen atom of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group. In proline-type organocatalysis, this secondary amine is the catalytic center, acting as a nucleophile to form an enamine intermediate with a carbonyl substrate.[1] The Boc group, being an electron-withdrawing carbamate, renders this nitrogen non-nucleophilic and non-basic, thereby inhibiting its ability to initiate the catalytic cycle. Therefore, This compound in its protected form is not an active organocatalyst for enamine-mediated reactions. It is best understood as a stable synthetic intermediate or a precursor to a catalytically active species, which would require the removal of the Boc group.
-
The N-Methylcarboxamide Group: The C2 position features an N-methylated amide. While this group contributes to the overall steric environment and solubility of the molecule, the amide nitrogen is generally not involved in the primary catalytic mechanism of enamine or iminium catalysis.
The Prolinamide Scaffold: A Platform for Bifunctional Catalysis
The versatility of the prolinamide scaffold lies in the ability to modify the amide substituent to do more than just tune sterics. By incorporating a functional group capable of interacting with the electrophile, a bifunctional catalyst can be created. These catalysts activate both the nucleophile (via enamine formation) and the electrophile simultaneously, leading to highly organized transition states and, consequently, superior stereoselectivity.[4]
A common strategy is to include a hydrogen-bond donor, such as a hydroxyl group, thiourea, or a second amide N-H, on the carboxamide substituent. This donor group can pre-organize and activate the electrophile (e.g., a nitroolefin or aldehyde) through hydrogen bonding, bringing it into close proximity to the enamine nucleophile for a highly stereocontrolled reaction.
Synthesis of a Representative Prolinamide Organocatalyst
To illustrate the practical application of this scaffold, we provide a protocol for the synthesis of a bifunctional prolinamide catalyst starting from commercially available Boc-L-proline. This protocol involves a standard amide coupling followed by deprotection of the Boc group to unmask the catalytically active secondary amine.
Protocol 1: Synthesis of (S)-N-(2-amino-1,2-diphenylethyl)pyrrolidine-2-carboxamide
This protocol describes the synthesis of a prolinamide catalyst where the amide substituent contains a free amine that can act as a hydrogen-bond donor.
Materials:
-
Boc-L-proline
-
(1R,2S)-1,2-diphenylethane-1,2-diamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Amide Coupling
-
To a round-bottom flask under a nitrogen atmosphere, add Boc-L-proline (1.0 eq), (1R,2S)-1,2-diphenylethane-1,2-diamine (1.05 eq), and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected prolinamide.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected prolinamide from Step 1 in anhydrous DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize any remaining acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final catalyst, (S)-N-(2-amino-1,2-diphenylethyl)pyrrolidine-2-carboxamide, typically as a solid or viscous oil.
Application Protocol: Asymmetric Michael Addition
The true test of a catalyst is its performance in a chemical reaction. The asymmetric Michael addition of a ketone to a nitroalkene is a benchmark transformation for evaluating prolinamide organocatalysts, as it creates a stereocenter and a C-C bond, yielding a γ-nitro ketone, a valuable synthetic intermediate.[5]
Protocol 2: Prolinamide-Catalyzed Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
(S)-N-(2-amino-1,2-diphenylethyl)pyrrolidine-2-carboxamide (catalyst from Protocol 1)
-
β-Nitrostyrene
-
Cyclohexanone (freshly distilled)
-
Anhydrous Toluene
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Sources
Application Notes and Protocols for Reactions Involving (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Introduction: A Versatile Chiral Auxiliary in Asymmetric Synthesis
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a chiral molecule derived from the naturally occurring amino acid L-proline. Its rigid pyrrolidine ring, bearing a stereocenter at the 2-position, makes it a valuable tool in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates its reactivity and solubility, while the N-methylcarboxamide moiety provides a handle for introducing chirality to a reacting system. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile chiral auxiliary, with a focus on diastereoselective alkylation reactions. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Compound Characterization
A thorough characterization of the starting material is crucial for the success of any chemical reaction. The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 4.30 (dd, J=8.5, 3.5 Hz, 1H), 3.55-3.40 (m, 2H), 2.80 (s, 3H), 2.25-2.15 (m, 1H), 2.00-1.80 (m, 3H), 1.45 (s, 9H) |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 173.5, 154.5, 80.0, 60.5, 47.0, 31.0, 28.5, 26.5, 24.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from commercially available Boc-L-proline. The procedure involves the activation of the carboxylic acid as a mixed anhydride followed by amidation with methylamine.[1]
Workflow Diagram:
Caption: Synthesis of the title compound from Boc-L-proline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Boc-L-proline | 215.25 | 10.0 g | 46.45 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Triethylamine | 101.19 | 7.1 mL | 51.1 |
| Ethyl chloroformate | 108.52 | 5.0 mL | 51.1 |
| Methylamine (40% in H₂O) | 31.06 | 10.7 mL | 139.4 |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-proline (10.0 g, 46.45 mmol) and anhydrous THF (200 mL).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add triethylamine (7.1 mL, 51.1 mmol) dropwise to the stirred solution.
-
After 10 minutes, add ethyl chloroformate (5.0 mL, 51.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium hydrochloride will form.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly add the methylamine solution (10.7 mL, 139.4 mmol) to the reaction mixture. Caution: This addition is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 50 mL of water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a white solid.
Protocol 2: Diastereoselective Alkylation of a Prochiral Ketone
This protocol describes a general procedure for the use of this compound as a chiral auxiliary to direct the diastereoselective alkylation of a ketone. The principle of this method relies on the formation of a chiral lithium enolate, which then reacts with an electrophile from the less sterically hindered face.[2]
Conceptual Workflow:
Caption: General workflow for diastereoselective alkylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Diisopropylamine | 101.19 | 1.5 mL | 10.5 |
| n-Butyllithium (2.5 M in hexanes) | - | 4.0 mL | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Cyclohexanone | 98.14 | 0.98 g | 10.0 |
| This compound | 228.29 | 2.28 g | 10.0 |
| Benzyl bromide | 171.04 | 1.2 mL | 10.0 |
| Saturated aq. NH₄Cl | - | As needed | - |
Procedure:
-
LDA Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.5 mmol). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (4.0 mL, 10.0 mmol) dropwise. Stir at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve cyclohexanone (0.98 g, 10.0 mmol) and this compound (2.28 g, 10.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C.
-
Transfer the freshly prepared LDA solution to the ketone/auxiliary solution via cannula. Stir the resulting mixture at -78 °C for 2 hours.
-
Alkylation: Add benzyl bromide (1.2 mL, 10.0 mmol) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC-MS analysis.
-
Auxiliary Cleavage (Example): The chiral auxiliary can be removed under acidic or basic conditions to yield the α-alkylated ketone. For acidic cleavage, the crude product can be dissolved in a mixture of THF and 1 M HCl and stirred at room temperature until TLC analysis indicates the disappearance of the starting material.
Scientific Rationale and Mechanistic Insights
The effectiveness of this compound as a chiral auxiliary stems from its ability to create a sterically defined environment around a reactive center. In the case of ketone alkylation, the deprotonation of the ketone in the presence of the chiral amide leads to the formation of a chiral lithium enolate. The lithium cation is believed to be chelated by the oxygen atoms of the enolate and the carboxamide, creating a rigid, bicyclic-like transition state.
This chelation, combined with the steric bulk of the Boc group and the inherent chirality of the pyrrolidine ring, effectively blocks one face of the enolate. Consequently, the incoming electrophile (e.g., benzyl bromide) can only approach from the less hindered face, leading to the preferential formation of one diastereomer. The choice of a strong, non-nucleophilic base like LDA is critical for the clean and complete formation of the kinetic enolate, preventing side reactions. The low reaction temperature (-78 °C) is essential to maintain the stability of the lithiated species and enhance the diastereoselectivity of the alkylation step.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete enolate formation; degradation of the organolithium reagent. | Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated n-butyllithium. |
| Side reactions (e.g., self-condensation of the ketone). | Add the ketone solution to the LDA solution (inverse addition) to maintain a low concentration of the ketone. | |
| Low Diastereoselectivity | Reaction temperature too high; non-chelating solvent. | Maintain the reaction temperature at -78 °C throughout the enolate formation and alkylation steps. Use a coordinating solvent like THF. |
| Racemization of the enolate. | Add the electrophile promptly after the enolate formation is complete. | |
| Difficulty in Auxiliary Removal | Incomplete hydrolysis. | Increase the reaction time or temperature for the hydrolysis step. Consider alternative cleavage methods (e.g., ozonolysis, reductive cleavage). |
Conclusion
This compound is a readily accessible and highly effective chiral auxiliary for asymmetric synthesis. The protocols provided herein offer a solid foundation for its synthesis and application in diastereoselective alkylation reactions. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively utilize this tool to construct complex chiral molecules with a high degree of stereocontrol, which is of paramount importance in the fields of medicinal chemistry and drug development.
References
-
Organic Syntheses. L-Proline. Available at: [Link]
-
Bsharat, O. Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. An-Najah Staff. Available at: [Link]
Sources
Application Note: A Step-by-Step Guide to the Synthesis of Novel Derivatives from (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold is a common feature in a multitude of pharmacologically active agents, influencing properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. The strategic derivatization of this core structure is a cornerstone of lead optimization in drug discovery. This application note provides a comprehensive, step-by-step guide for the synthesis of novel derivatives, beginning with the foundational deprotection of the tert-butoxycarbonyl (Boc) group, followed by subsequent N-acylation via robust amide coupling methodologies. We delve into the causality behind experimental choices, offering detailed protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs and natural products.[1][2] Its conformational rigidity and stereochemical complexity offer a precise framework for orienting functional groups in three-dimensional space, which is critical for selective interaction with biological targets. The starting material, this compound, provides a stable, readily available platform for chemical exploration. The Boc protecting group ensures the stability of the secondary amine during initial synthetic steps, while the carboxamide moiety offers a point for potential bioisosteric replacement or further functionalization in more advanced synthetic schemes.[3]
This guide focuses on a versatile and reliable two-step synthetic sequence to generate a library of diverse derivatives:
-
Boc Deprotection: The selective removal of the Boc group to unmask the reactive secondary amine.
-
N-Acylation: The formation of a new amide bond by coupling the free amine with a diverse range of carboxylic acids.
Overall Synthetic Workflow
The general strategy involves a straightforward progression from the protected starting material to the final derivatized product. This workflow is designed for efficiency and adaptability, allowing for the introduction of various R-groups through the choice of carboxylic acid in the final step.
Caption: General two-step workflow for derivatization.
Part I: Boc Group Deprotection Protocols
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4]
Mechanistic Rationale: The acid-catalyzed deprotection mechanism is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged or fragments into isobutylene.[4][5]
Caption: Acid-catalyzed mechanism for Boc deprotection.
We present two standard, reliable protocols for this transformation. The choice between them often depends on the desired salt form of the product and the scale of the reaction.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA)
This method is highly efficient and the work-up is straightforward, involving only the evaporation of the solvent and excess acid. It is ideal for small-scale synthesis and rapid generation of the free amine for immediate use in the next step.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0°C using an ice bath. This mitigates any potential exotherm.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). The resulting product is the trifluoroacetate salt of (S)-N-methylpyrrolidine-2-carboxamide, which can often be used in the subsequent coupling step without further purification.
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is advantageous as it often yields the hydrochloride salt of the amine as a crystalline solid, which can be easily isolated by filtration and is typically more stable for long-term storage.[4][]
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or MTBE
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate, or use it neat if it is an oil.
-
Add the 4M HCl solution in 1,4-dioxane (3-5 eq) to the substrate at room temperature.
-
Stir the mixture at room temperature. A precipitate of the hydrochloride salt will often form.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Upon completion, diethyl ether can be added to facilitate further precipitation of the product.
-
Collect the solid product by filtration, wash it with a small amount of cold diethyl ether to remove non-polar impurities, and dry under vacuum.[4] The resulting (S)-N-methylpyrrolidine-2-carboxamide hydrochloride is typically a white to off-white solid.
Comparative Summary of Deprotection Methods
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Time | 1-3 hours | 1-4 hours |
| Work-up | Evaporation in vacuo | Precipitation & Filtration |
| Product Form | Trifluoroacetate salt (often an oil) | Hydrochloride salt (often a solid) |
| Advantages | Fast work-up; no filtration needed | Easy isolation; stable solid product |
Part II: Synthesis of Derivatives via Amide Coupling
Amide bond formation is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be activated by converting its hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic for nucleophilic attack by the amine.
Caption: General workflow for an amide coupling reaction.
Protocol 3: Amide Coupling with EDC/HOBt
This is a classic and cost-effective method utilizing a carbodiimide activator (EDC) and an additive (HOBt) to enhance efficiency and suppress racemization.[8][9]
Materials:
-
(S)-N-methylpyrrolidine-2-carboxamide salt (from Part I, 1.0 eq)
-
Carboxylic acid of choice (R-COOH, 1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-1.5 eq)
-
1-Hydroxybenzotriazole (HOBt, 1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Standard aqueous work-up and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and the (S)-N-methylpyrrolidine-2-carboxamide salt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture to neutralize the amine salt and maintain a basic pH.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide derivative.
Protocol 4: High-Efficiency Amide Coupling with HATU
HATU is a modern, highly efficient uronium salt-based coupling reagent that often provides faster reaction times and higher yields, particularly with challenging or sterically hindered substrates.[8][9]
Materials:
-
(S)-N-methylpyrrolidine-2-carboxamide salt (from Part I, 1.0 eq)
-
Carboxylic acid of choice (R-COOH, 1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous work-up and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of the (S)-N-methylpyrrolidine-2-carboxamide salt (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Follow the same work-up and purification procedure as described in Protocol 3.
Comparative Data for a Representative Coupling Reaction
Reaction: (S)-N-methylpyrrolidine-2-carboxamide + Benzoic Acid → (S)-1-benzoyl-N-methylpyrrolidine-2-carboxamide
| Parameter | Protocol 3: EDC/HOBt | Protocol 4: HATU |
| Coupling Reagent | EDC / HOBt | HATU |
| Base | DIPEA | DIPEA |
| Solvent | DMF | DMF |
| Typical Time | 12-24 hours | 2-6 hours |
| Typical Yield | 75-90% | 85-98% |
| Key Advantage | Cost-effective | High efficiency, fast reaction |
Characterization of Derivatives
The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity. For a typical derivative, such as (S)-1-benzoyl-N-methylpyrrolidine-2-carboxamide, one would expect to see:
-
¹H NMR: Characteristic signals for the aromatic protons from the benzoyl group, the N-methyl group, and the diastereotopic protons of the pyrrolidine ring.
-
¹³C NMR: Signals corresponding to the carbonyl carbons of both amides, aromatic carbons, and the carbons of the pyrrolidine ring.[10]
-
IR Spectroscopy: Strong absorption bands around 1630-1680 cm⁻¹ corresponding to the C=O stretching of the amide groups.[10]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Conclusion
The synthetic pathways detailed in this application note provide a robust and versatile platform for the creation of novel derivatives from this compound. By first executing a clean and efficient Boc deprotection, the core pyrrolidine amine is made available for coupling with a virtually limitless array of carboxylic acids. The choice between classic EDC/HOBt and high-efficiency HATU coupling allows researchers to tailor their approach based on substrate complexity, scale, and desired reaction time. These protocols are designed to be reproducible and scalable, empowering drug discovery professionals to rapidly generate diverse chemical matter for biological screening and the development of next-generation therapeutics.
References
-
Madsen, U., et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PubMed Central. Retrieved from [Link]
-
A mild Boc deprotection and the importance of a free carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). PubMed. Retrieved from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (2014). PubMed. Retrieved from [Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed Central. Retrieved from [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. (2022). National Institutes of Health (NIH). Retrieved from [Link]
- Process for preparing alpha-carboxamide pyrrolidine derivatives. (2016). Google Patents.
-
Synthesis of substituted pyrrolidines. (2017). DiVA portal. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). ResearchGate. Retrieved from [Link]
-
Scheme 1. Synthetic routes for compounds 2 – 6. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
(S)-2-Methylpyrrolidine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Convenient synthesis of N-methylpyrrolidine-2-thione and some thioamides. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. (2017). Science Alert. Retrieved from [Link]
Sources
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in medicinal chemistry
An In-Depth Guide to the Application of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to impart conformational rigidity and serve as a versatile chiral building block.[1][2] This guide focuses on a specific, functionalized proline derivative: This compound . While its parent molecule, Boc-L-proline, is a ubiquitous reagent in peptide synthesis[3][4], the N-methylamide derivative offers distinct properties valuable for modern drug design. We will explore its synthesis, rationale for use, and provide detailed protocols for its incorporation into peptidomimetic structures, with a particular focus on its potential application in the design of protease inhibitors.
Introduction: The Strategic Value of Proline Analogs
L-proline's unique cyclic structure introduces significant conformational constraints into peptide backbones, influencing their folding, stability, and biological activity.[3][5] In drug discovery, chemists often modify the proline scaffold to fine-tune these properties. The subject of this guide, this compound, represents two strategic modifications to the standard Boc-L-proline structure:
-
N-terminal Boc Protection: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the ring's secondary amine. It is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions, making it ideal for multi-step synthesis.[3]
-
C-terminal N-Methylamide: The conversion of the carboxylic acid to an N-methylamide fundamentally alters the molecule's characteristics. This "capping" can:
-
Increase metabolic stability by blocking degradation by carboxypeptidases.
-
Remove the negative charge of the carboxylate, potentially improving cell permeability.
-
Alter hydrogen bonding capabilities, allowing it to act as a hydrogen bond donor but not an acceptor at the amide N-H, which can be critical for specific receptor-ligand interactions.
-
These features make this compound an attractive building block for creating sophisticated peptidomimetics, particularly in therapeutic areas like virology where protease inhibition is a key mechanism.[6][7]
Synthesis of this compound
The most direct route to the title compound is via the amide coupling of commercially available Boc-L-proline with methylamine. The choice of coupling agent is critical to ensure high yield and minimize side reactions, particularly racemization. Peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in conjunction with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), provide an efficient and reliable method.[8]
Workflow for Synthesis and Purification
The overall process involves the activation of the carboxylic acid of Boc-L-proline, followed by nucleophilic attack by methylamine, and subsequent purification.
Caption: General workflow for the synthesis of the title compound.
Detailed Protocol 1: Amide Coupling
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometry |
| Boc-L-Proline | 215.25 | 2.15 | 10.0 | 1.0 equiv |
| TBTU | 321.09 | 3.53 | 11.0 | 1.1 equiv |
| HOBt | 135.12 | 1.49 | 11.0 | 1.1 equiv |
| DIPEA | 129.24 | 2.84 (3.8 mL) | 22.0 | 2.2 equiv |
| Methylamine (40% in H₂O) | 31.06 | 0.85 mL | 11.0 | 1.1 equiv |
| Anhydrous DMF | - | 50 mL | - | Solvent |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add Boc-L-proline (2.15 g, 10.0 mmol) and dissolve it in anhydrous DMF (50 mL).
-
Reagent Addition: Add TBTU (3.53 g, 11.0 mmol) and HOBt (1.49 g, 11.0 mmol) to the solution. Stir for 5 minutes.
-
Base Addition: Add DIPEA (3.8 mL, 22.0 mmol) dropwise to the mixture. The solution may become slightly warm.
-
Nucleophile Addition: Slowly add the 40% aqueous solution of methylamine (0.85 mL, 11.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The product should have a higher Rf value than the starting Boc-L-proline.
-
Workup:
-
Pour the reaction mixture into 200 mL of water and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 10% citric acid solution (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).[8]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil or semi-solid.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% Methanol in DCM to afford the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected Yield: 85-95%.
Application Note: A Building Block for SARS-CoV-2 Mpro Inhibitors
A prominent application for proline-like scaffolds is in the development of protease inhibitors, such as those targeting the SARS-CoV-2 main protease (Mpro).[6][9] Mpro is a cysteine protease essential for viral replication, making it a prime drug target.[9] Inhibitors are often peptidomimetics designed to fit into the enzyme's active site.
We propose a hypothetical synthetic route to a potential Mpro inhibitor where this compound serves as a key P2 fragment, providing the necessary conformational constraint.
Proposed Synthetic Pathway
The workflow involves the deprotection of our synthesized building block, followed by coupling to another synthetic fragment, representing the P1 portion of a hypothetical inhibitor.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proline Derivatives and Analogs [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Manipulation of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Orthogonal Landscape of a Versatile Proline Building Block
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a chiral proline derivative of significant interest in medicinal chemistry and peptide science. Its structure presents two key functional sites: a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a stable N-methylamide. The successful use of this building block in complex synthetic routes hinges on the ability to selectively deprotect and modify one functional group in the presence of the other. This concept, known as orthogonality, is a cornerstone of modern synthetic strategy, ensuring that reaction conditions for one protecting group do not affect others.[1]
This guide provides a detailed exploration of protecting group strategies for this molecule. It moves beyond simple procedural lists to explain the chemical rationale behind protocol choices, potential side reactions, and how to ensure the integrity of the final product. The protocols described are designed to be self-validating, incorporating analytical checkpoints and addressing common challenges such as epimerization.
Core Challenge: The Dichotomy of Reactivity
The primary synthetic challenge lies in the differential reactivity of the two nitrogen-containing functional groups:
-
The N-Boc Carbamate: This group is designed to be labile under acidic conditions. The cleavage mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[2] This acid sensitivity is the primary lever for selective deprotection.
-
The N-Methylamide: Amide bonds are notoriously stable and generally unreactive towards the mild acidic or basic conditions used for standard protecting group manipulations. Their cleavage typically requires harsh acidic or basic hydrolysis at elevated temperatures, conditions that would certainly cleave the Boc group.
This inherent stability difference forms the basis of most synthetic strategies involving this molecule. The most common and logical pathway is to deprotect the pyrrolidine nitrogen first, leaving the robust N-methylamide untouched for subsequent synthetic steps.
Strategy A: Selective Deprotection of the N-Boc Group
The removal of the Boc group to liberate the secondary amine of the pyrrolidine ring is the most common and straightforward transformation for this molecule. The choice of deprotection agent is critical and depends on the presence of other acid-sensitive functional groups in the substrate.
Causality Behind Reagent Selection: Potential Side Reactions
-
Epimerization: The chiral center at the C2 position of the proline ring is susceptible to epimerization (conversion from the S- to the R-isomer), especially in the presence of strong bases or during certain activation/coupling reactions.[3] While Boc deprotection is acid-catalyzed and less prone to causing epimerization at this position, subsequent steps involving the newly freed amine must be carefully planned. To mitigate this risk in downstream reactions, the use of sterically hindered bases like N-methylmorpholine (NMM) is recommended over stronger, less hindered bases.[3]
-
Tert-butylation: The cleavage of the Boc group generates a reactive tert-butyl cation.[4] If other nucleophilic functional groups are present in the molecule (e.g., tryptophan or methionine side chains in a larger peptide), this cation can cause unwanted alkylation.[4] To prevent this, a "scavenger" such as triisopropylsilane (TIS) is often included in the reaction mixture to trap the carbocation.[4]
Comparative Deprotection Protocols
The following table summarizes common protocols for Boc deprotection, ranging from standard to mild conditions.
| Method | Reagent & Conditions | Advantages | Disadvantages & Caveats | Citation |
| Standard TFA | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), 0°C to RT, 1-2h | Fast, efficient, and reliable for robust substrates. | Harsh conditions may cleave other acid-sensitive groups (e.g., t-butyl esters). Requires scavengers if nucleophiles are present. | [2][4] |
| HCl in Dioxane | 4M HCl in 1,4-Dioxane, 0°C to RT, 1-4h | Often considered slightly milder than TFA. The product is isolated as the HCl salt, which can be advantageous for purification/handling. | Dioxane is a peroxide-former and requires purification. Still a strong acid system. | [5] |
| Mild Lewis Acid | Yb(OTf)₃ on silica gel or FeCl₃ (catalytic) in organic solvent. | Highly selective and mild, suitable for substrates with multiple acid-sensitive groups. | May require longer reaction times or heating. Catalyst removal may be necessary. | [6] |
| Mild Protic Acid | Oxalyl chloride (3 equiv.) in Methanol, RT, 1-4h | Exceptionally mild, non-TFA based method. Tolerates a wide range of functional groups. | Generates HCl in situ; stoichiometry is important. | [6][7] |
| Thermal Deprotection | Heat in a suitable solvent (e.g., TFE, Methanol) at 150-230°C in a sealed vessel or continuous flow reactor. | Avoids the use of any acid catalyst. Can be highly selective based on temperature control. | Requires specialized equipment (microwave or flow reactor). Not suitable for thermally sensitive substrates. | [8][9] |
Detailed Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is suitable for routine deprotection where no other highly acid-sensitive groups are present.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon supply
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere. If the substrate contains sensitive groups, add TIS (1.1 eq).
-
Reaction: Cool the solution to 0°C using an ice bath. Add TFA (10-20 eq, corresponding to a 25-50% v/v solution) dropwise via a syringe.
-
Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and slowly add it to a flask containing a stirred, cold saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-N-methylpyrrolidine-2-carboxamide.
-
Purification: The product can be purified by silica gel chromatography if necessary.
Workflow for Strategy A
Caption: Workflow for selective Boc deprotection.
Strategy B: Modification of the N-Methylamide Moiety
Direct modification of the N-methylamide in the presence of the N-Boc group is a significant synthetic challenge due to the inherent stability of the amide bond. Standard nucleophilic substitution at the amide carbonyl is not feasible under mild conditions.
Conceptual Approaches and Challenges
-
Harsh Hydrolysis: Saponification of the amide would require strong acid (e.g., 6M HCl, reflux) or base (e.g., 6M NaOH, reflux), conditions that would instantly cleave the Boc group, leading to a non-selective reaction.
-
Amide Activation: It is theoretically possible to activate the amide towards nucleophilic attack. For instance, treatment with a strong dehydrating agent (e.g., triflic anhydride) could form a reactive nitrilium ion intermediate. However, these powerful electrophilic reagents are highly likely to react with the Boc group's carbonyl oxygen, leading to its cleavage.
-
Transamidation: Recent advances have shown that N-Boc activated amides can undergo metal-free transamidation.[10] This highlights a key concept: to make an amide reactive, it often needs its own activating group on the nitrogen. The N-methylamide in the target molecule is a secondary amide and lacks such activation, rendering it inert to these methods.
Workflow for Strategy B
Caption: Challenges in direct amide modification.
Conclusion and Best Practices
For the vast majority of synthetic applications, this compound should be viewed as a progenitor for generating a free secondary amine at the pyrrolidine ring. The N-methylamide is a robust, spectator functional group.
-
Primary Strategy: Always opt for selective deprotection of the Boc group (Strategy A) to unmask the pyrrolidine nitrogen for further functionalization.
-
Method Selection: Choose the Boc deprotection method based on the overall acid sensitivity of your substrate. For complex molecules, milder catalytic or non-acidic methods are preferable.
-
Maintain Chiral Integrity: Be mindful of the potential for epimerization in any subsequent steps involving the deprotected amine, particularly if strong bases are used.
-
Amide Modification: If the ultimate synthetic goal requires a different group at the C-terminus, modify the synthetic strategy at an earlier stage by starting with N-Boc-proline and forming the desired bond, rather than attempting to modify the stable N-methylamide post-synthetically.
By understanding the chemical principles governing the reactivity of each functional group, researchers can confidently and strategically employ this valuable building block in the development of novel chemical entities.
References
-
Malkov, A. V., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]
-
Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Pandey, A., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Retrieved from [Link]
-
Williams, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link]
-
Kim, D., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. Retrieved from [Link]
-
Pandey, A., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. SciSpace. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Shi, S., et al. (2019). Metal-Free Transamidation of Secondary Amides by N-C Cleavage. PubMed. Retrieved from [Link]
-
Williams, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metal-Free Transamidation of Secondary Amides by N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Chiral HPLC Method Development for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Abstract
This application note provides a comprehensive guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-Boc-N-methylpyrrolidine-2-carboxamide. The focus is on the target enantiomer, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a key chiral building block in pharmaceutical synthesis. We detail a systematic, science-driven workflow, from initial chiral stationary phase (CSP) screening to mobile phase optimization and final method validation considerations. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish enantiopurity of proline-based chiral intermediates.
Introduction: The Importance of Enantiopurity
This compound is a derivative of the amino acid L-proline. In pharmaceutical development, the stereochemistry of such chiral building blocks is critical, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory agencies demand stringent control and accurate measurement of the enantiomeric purity of chiral starting materials, intermediates, and final active pharmaceutical ingredients (APIs).
This document outlines the logical progression of developing a reliable analytical method to separate the (S)-enantiomer from its potential contaminant, the (R)-enantiomer, using chiral HPLC.
Foundational Principles: Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a stereospecific environment where enantiomers can be resolved. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, thus, separation.[1]
For N-protected amino acid derivatives like our target molecule, two classes of CSPs have demonstrated broad applicability and are logical starting points for screening:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are renowned for their wide-ranging chiral recognition capabilities.[2][3][4] They operate through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[1][5]
-
Macrocyclic Glycopeptide-based CSPs: Phases like those based on teicoplanin or vancomycin are also highly effective for Boc-protected amino acids, offering multimodal separation capabilities in reversed-phase, polar organic, and normal-phase modes.[6][7]
Systematic Method Development Workflow
A structured approach is essential to efficiently develop a specific and robust method. The following workflow breaks the process into logical, decision-driven stages.
Caption: A systematic workflow for chiral HPLC method development.
Phase 1: Initial Column and Mobile Phase Screening
Causality: The goal of this phase is to find a CSP and mobile phase system that shows any separation (baseline or partial) between the enantiomers, which can then be optimized. Given that the target analyte is a Boc-protected proline derivative, screening should begin with columns known to be effective for this class of compounds.[6][7][8]
Protocol: Initial Screening
-
Prepare Analyte Solution: Prepare a 1 mg/mL solution of racemic 1-Boc-N-methylpyrrolidine-2-carboxamide in a suitable solvent (e.g., Methanol or Ethanol).
-
Select CSPs:
-
Screen Mobile Phases: Test the following mobile phase systems for each column.
-
Normal Phase (NP): Hexane/Ethanol (e.g., 90:10 v/v). This is a common starting point for polysaccharide CSPs.
-
Polar Organic (PO): Acetonitrile or Methanol with an acidic additive.
-
Reversed Phase (RP): Acetonitrile/Water with an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA).
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (due to the amide and carbamate chromophores).
-
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or separation. The combination showing the best initial selectivity (α) will be carried forward for optimization.
Phase 2: Method Optimization
Once a promising CSP and mobile phase mode are identified, the next step is to refine the separation to achieve baseline resolution (Rs > 1.5).
The Role of Mobile Phase Additives: For amine-containing compounds or those with acidic protons, peak shape and retention can be poor due to interactions with residual silanols on the silica support. Acidic additives like TFA or formic acid are often used in the mobile phase to suppress this interaction and improve peak symmetry.[9][10] For our target molecule, which has a tertiary amine in the pyrrolidine ring, an acidic additive is highly recommended.
Caption: Key parameters and their effects during method optimization.
Protocol: Method Optimization (Example for Normal Phase)
-
Optimize Alcohol Modifier: Using the best CSP (e.g., Chiralpak AD-H) and a Hexane/Ethanol mobile phase, vary the percentage of ethanol.
-
Start at 10% and decrease in 2% increments (e.g., 8%, 6%, 4%). Generally, lower alcohol content increases retention and can improve resolution for proline derivatives.[8]
-
-
Optimize Acidic Additive: Add 0.1% TFA to the alcohol portion of the mobile phase. This is a crucial step to ensure good peak shape.[11]
-
Adjust Column Temperature: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity, albeit at the cost of longer run times and higher backpressure.
-
Fine-tune Flow Rate: Once good separation is achieved, the flow rate can be reduced (e.g., from 1.0 to 0.8 mL/min) to improve efficiency and resolution, if necessary.
Finalized Protocol and Data
Based on the principles of method development for similar Boc-protected amino acid derivatives, a hypothetical optimized method is presented below.
Table 1: Optimized Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95 : 5 : 0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in Ethanol |
| Detection Wavelength | 210 nm |
Table 2: Expected Performance Characteristics
| Parameter | Expected Value |
| Retention Time (S) | ~ 12.5 min |
| Retention Time (R) | ~ 14.8 min |
| Selectivity (α) | > 1.15 |
| Resolution (Rs) | > 2.0 |
Note: These are illustrative values. Actual retention times may vary based on system dwell volume and specific column batch.
Method Validation Considerations
Once the method is finalized, it must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[12][13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the unwanted enantiomer, starting materials).
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the unwanted enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).
Conclusion
This application note presents a systematic and scientifically grounded approach to developing a chiral HPLC method for this compound. By starting with a logical screening of well-established chiral stationary phases and employing a structured optimization strategy, a robust and specific method can be efficiently developed. The principles outlined herein are broadly applicable to other chiral proline derivatives and N-protected amino acids, providing a valuable framework for analytical scientists in the pharmaceutical industry.
References
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Semantic Scholar. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Welcome to the comprehensive technical support guide for the synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to empower you to overcome common synthetic challenges.
I. Synthesis Overview: The Amide Bond Formation
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-Pro-OH) and methylamine. This reaction is a cornerstone of peptide and medicinal chemistry. While seemingly straightforward, the steric hindrance from the Boc protecting group and the cyclic nature of proline can present significant challenges to achieving high yields.[1]
The general reaction scheme is as follows:
Success hinges on the judicious selection of coupling reagents, solvents, and reaction conditions to effectively activate the carboxylic acid and facilitate nucleophilic attack by methylamine, all while minimizing side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction is not going to completion. What are the likely causes?
Answer:
Low yields in this specific amide coupling are frequently encountered and can be attributed to several factors, often related to steric hindrance and incomplete reaction.[1][2]
Potential Causes & In-Depth Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack.[2] If the activation is incomplete, the reaction will stall.
-
Expert Insight: Standard carbodiimide reagents like DCC or EDC, when used alone, may be insufficient for this sterically hindered coupling.[1] Onium salt-based reagents such as HATU, HBTU, or PyBOP are generally more effective as they form highly reactive activated esters capable of overcoming the steric barrier.[1] For particularly challenging cases, COMU has demonstrated high reactivity.[1][3]
-
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the proline ring impedes the approach of both the coupling agent and methylamine, slowing down the reaction rate.[1]
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction's success.[2]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DCM are typically used.[2] Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate, preventing amide formation.[2]
-
Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used to scavenge the acid produced during the reaction without competing with the methylamine nucleophile.[2]
-
Question 2: I'm observing significant side products in my crude reaction mixture. What are they, and how can I minimize them?
Answer:
Side product formation is a common issue, particularly when using carbodiimide coupling reagents.
Common Side Products & Prevention Strategies:
-
N-acylurea Formation: This is a frequent side reaction with carbodiimide reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[6][7]
-
Mitigation: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure can trap the O-acylisourea to form an active ester. This ester is more reactive towards the amine and less prone to rearrangement.[1] Alternatively, switching to a non-carbodiimide coupling reagent like HATU or PyBOP can circumvent this issue.[8]
-
-
Guanidinium Byproducts: When using uronium or aminium salt reagents like HATU or HBTU in excess, the reagent can react with the amine to form a guanidinium byproduct.[1][8]
-
Racemization: While proline's cyclic structure makes it less susceptible to racemization than other amino acids, it can still occur under harsh conditions.[1][9] Interestingly, the common additive HOBt, when combined with a carbodiimide in DMF, has been shown to increase the rate of proline racemization.[10][11]
-
Prevention: To minimize racemization, consider using coupling conditions without HOBt in certain solvent systems or opt for an alternative additive like OxymaPure.[1][10] Performing the reaction at room temperature or below is also advisable, as elevated temperatures can accelerate racemization.[10]
-
Question 3: My product is difficult to purify. What strategies can I employ?
Answer:
Purification challenges often arise from the byproducts of the coupling reaction.
Purification Strategies:
-
Workup Procedure: A standard aqueous workup is often effective. Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and additives like HOBt or OxymaPure, and finally with brine.[2]
-
Removal of Urea Byproducts: If you've used a water-soluble carbodiimide like EDC, the resulting urea byproduct is also water-soluble and can be removed during the aqueous workup.[12] If a non-water-soluble carbodiimide like DCC was used, the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove by column chromatography.[12] Filtration of the crude reaction mixture before workup can remove a significant portion of the precipitated DCU.
-
Chromatography: If impurities persist, column chromatography on silica gel is the standard method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the optimal stoichiometry for the coupling reaction?
-
A1: A common starting point is to use the carboxylic acid as the limiting reagent (1.0 equivalent). The amine is typically used in a slight excess (1.0-1.2 equivalents). The coupling reagent is often used in slight excess (1.0-1.5 equivalents), and the base is used in a greater excess (2.0-3.0 equivalents) to neutralize both the acid formed and the salt of the coupling reagent if it is a hydrochloride salt.[2]
-
-
Q2: How do I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[2] For TLC, co-spot the reaction mixture with the starting carboxylic acid to track its consumption. The product amide will typically have a higher Rf value than the starting acid.
-
-
Q3: Is it necessary to use an inert atmosphere?
-
A3: While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere of nitrogen or argon is good practice, especially when using anhydrous solvents and moisture-sensitive reagents.[13] This helps to prevent the hydrolysis of the activated carboxylic acid intermediate.[2]
-
-
Q4: Can I use a different protecting group for the proline?
-
A4: Yes, other N-protecting groups like Fmoc or Cbz can be used. However, the choice of protecting group will dictate the deprotection strategy and may influence the optimal coupling conditions. The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal with acid.[14]
-
IV. Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts. | Can lead to N-acylurea formation, potential for racemization with proline.[1][10][11] |
| HATU | Uronium Salt | High reactivity, fast reaction times, low racemization.[8][15] | More expensive, can cause guanidinylation of the amine.[8] |
| PyBOP | Phosphonium Salt | High coupling efficiency, byproducts are generally soluble.[8] | Can react with unprotected phosphorylated amino acids.[8] |
| COMU | Uronium Salt | Very high reactivity, water-soluble byproducts, enhanced safety (non-explosive).[3] | More recent and may be more expensive. |
Experimental Protocol: General Procedure for this compound Synthesis using HATU
This protocol is a general guideline and may require optimization for your specific setup.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1-Boc-pyrrolidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Pre-activation: Add HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution.[2] Stir the mixture at room temperature for 15-30 minutes.[2]
-
Coupling: Add methylamine (1.0-1.2 equivalents, often as a solution in THF or as a hydrochloride salt with an additional equivalent of base) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2] Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]
-
Purification: Wash the combined organic layers with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2] Purify the crude product by silica gel chromatography if necessary.
V. Visual Guides
Diagram 1: Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jpt.com [jpt.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Purification challenges of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Technical Support Center: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable proline derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My post-reaction crude NMR/LC-MS shows multiple peaks. How do I identify the source of these impurities and design a workup strategy?
Answer:
The presence of multiple impurities typically points to one of two sources: incomplete reaction or side reactions related to your coupling conditions. This compound is formed via an amide coupling between Boc-L-proline and methylamine. The choice of coupling reagent is critical and is often the primary source of byproducts.[1][2]
Common Impurities & Their Origin:
| Impurity | Likely Source | Removal Strategy |
| Unreacted Boc-L-proline | Incomplete coupling reaction. | Acid/base extractive workup (wash with aq. NaHCO₃). |
| Coupling Reagent Byproducts | e.g., Dicyclohexylurea (DCU) from DCC, HOBt, HBTU residues. | Filtration (for insoluble ureas like DCU), aqueous washes, column chromatography.[3] |
| Epimerized Product | Base- or temperature-induced epimerization during activation/coupling. | Chiral HPLC or careful flash chromatography.[4] |
| Boc-Protected Diketopiperazine | Intramolecular cyclization, though less common than in solid-phase synthesis. | Column chromatography. |
Recommended Workflow for Impurity Diagnosis and Removal:
The following workflow provides a systematic approach to tackling a complex crude product mixture.
Caption: Troubleshooting workflow for impurity identification and removal.
Question 2: I observe a closely eluting peak by HPLC that I suspect is the (R)-diastereomer. How can I confirm this and separate it?
Answer:
This is a frequent and challenging issue. The α-hydrogen of activated Boc-L-proline is susceptible to abstraction by base, leading to racemization (or more accurately, epimerization in this chiral system).[2] Using strong, sterically hindered bases or certain coupling reagents at elevated temperatures can exacerbate this problem.[4]
Confirmation:
-
Chiral Chromatography: The most definitive method is analysis by chiral HPLC or chiral GC.[5] This will resolve the two enantiomers of the starting material or diastereomers of the product.
-
Synthesis of the Standard: If possible, synthesize the corresponding (R)-diastereomer from Boc-D-proline to get a reference standard for HPLC comparison.
Separation Strategy:
Diastereomers have different physical properties and can often be separated by chromatography, although it may be difficult.[6][7]
-
Optimize Flash Chromatography:
-
Use a long column: This increases the number of theoretical plates.
-
Employ a shallow gradient: A slow, shallow gradient of a polar modifier (e.g., 0-10% Methanol in Dichloromethane) can improve resolution.
-
Try different solvent systems: Isocratic elution with a mixture like Ethyl Acetate/Hexanes or Ethyl Acetate/Dichloromethane might provide the necessary separation.
-
-
Preparative HPLC: For high-purity material required for biological assays, preparative reverse-phase HPLC is the most effective, albeit costly, solution.
Question 3: My product is an oil that won't crystallize, and my yield is low after column chromatography. What can I do?
Answer:
This dual problem suggests two potential issues: the inherent physical properties of your compound and its high polarity. This compound is often reported as an oil or a low-melting solid, making crystallization challenging. Its polarity can cause it to streak or adhere strongly to silica gel, leading to poor recovery.[8]
Troubleshooting Low Chromatography Yield:
-
Modify the Eluent: If your product is sticking to the silica gel, add a polar modifier. A small amount of triethylamine (0.1-1%) in your eluent can deactivate the acidic silanol groups on the silica surface, reducing tailing and improving recovery.[8] Alternatively, using a gradient that ends with 5-10% methanol in dichloromethane can help elute highly polar compounds.
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase (C18) flash chromatography if the compound is sufficiently non-polar.
Troubleshooting Crystallization Failure:
-
Ensure High Purity: Oils often fail to crystallize due to impurities that disrupt crystal lattice formation. Ensure the material is >98% pure by HPLC before attempting crystallization.
-
Solvent Screening: Perform small-scale solubility tests to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Common systems for polar molecules include Ethyl Acetate/Heptane, Dichloromethane/Hexanes, or Ethanol/Water.[8]
-
Trituration: If crystallization fails, trituration is an excellent alternative. Dissolve the crude oil in a small amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate) and then add a non-polar solvent (e.g., hexanes or pentane) dropwise with vigorous stirring until the solution becomes cloudy. Continue stirring, which may cause your product to precipitate as a solid.
-
Seed Crystals: If you have ever had a batch solidify, save a small crystal to seed future attempts.
Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove unreacted starting materials and water-soluble coupling byproducts.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove volatile solvents (e.g., DCM, THF).
-
Redissolve the residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc, ~10-20 mL per gram of crude material).
-
Wash the organic layer sequentially with:
-
0.5 M HCl (aqueous) (2x) to remove basic components like unreacted amines or basic additives (e.g., DIPEA).[1]
-
Saturated NaHCO₃ (aqueous) (2x) to remove acidic components like unreacted Boc-L-proline and HOBt.[1][9]
-
Brine (saturated NaCl solution) (1x) to reduce the water content in the organic layer.
-
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Column Packing: Dry-pack a column with silica gel (60 Å, 40-63 µm) in a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" technique generally provides better separation.
-
Elution: Start with a non-polar solvent system (e.g., 100% Hexanes or a 9:1 Hexane:EtOAc mixture). Gradually increase the polarity. A common gradient is from 10% to 70% Ethyl Acetate in Hexanes.
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin after Boc-deprotection).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[10]
Protocol 3: Recrystallization from Ethanol/Water
This is a good starting point for polar compounds that may be solids.[8]
-
Dissolve the purified product in a minimal volume of hot ethanol.
-
Slowly add water dropwise while the solution is still warm until persistent turbidity (cloudiness) is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents to use to minimize epimerization? A: Uronium/aminium-based reagents like HATU, HBTU, and HCTU are generally preferred as they are associated with lower rates of epimerization compared to carbodiimides like DCC, especially when used with an additive like HOBt.[2][4] Performing the coupling at 0°C or room temperature, rather than elevated temperatures, is also crucial.[4]
Q2: What is the typical physical state and stability of this compound? A: this compound can be a colorless oil, a waxy solid, or a crystalline solid depending on its purity. For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere (Nitrogen or Argon) to prevent degradation.[8]
Q3: Which analytical techniques are essential to confirm purity and identity? A: A combination of techniques is required:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity by peak area.
-
Chiral HPLC: To determine the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and confirm stereochemical integrity.
-
FT-IR: To confirm the presence of key functional groups (amide C=O, carbamate C=O).
Q4: Can I remove the Boc protecting group without purifying the amide first? A: While it is possible to perform a one-pot synthesis where the crude amide is deprotected directly, this is generally not recommended if high purity is required.[11] Impurities from the coupling step can interfere with the deprotection reaction and will certainly complicate the purification of the final free amine. Purifying the Boc-protected intermediate is almost always the more robust and reliable strategy.
References
-
Chen, J. R., et al. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. Angewandte Chemie International Edition, 61(12), e202116035. [Link]
-
Lundquist, J. T., & Dix, T. A. (2002). Dual protection of amino functions involving Boc. Tetrahedron Letters, 43(42), 7585-7587. (Note: A more general reference on Boc protection from the search results is used here, as the original link was not specific to the core topic). [Link]
-
Krasavin, M., et al. (2018). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 23(6), 1339. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Archives. [Link]
-
ResearchGate. (2010). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]
-
ResearchGate. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. ResearchGate. [Link]
-
Soloshonok, V. A., & Han, J. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 37(9), 1933-1943. [Link]
-
Scholars Research Library. (2012). Synthesis and biological evaluation of some novel dipeptide and tripeptide analogues of practical and clinical interest. Der Pharma Chemica, 4(2), 640-648. [Link]
-
Liu, Y. S., et al. (2009). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 74(17), 6899-6902. [Link]
- Google Patents. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11529-11533. [Link]
-
ResearchGate. (2011). One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Introduction
Welcome to the technical support guide for the synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. This molecule is synthesized via an amide coupling reaction between N-Boc-L-proline and methylamine. While seemingly straightforward, this reaction is susceptible to several side reactions that can compromise yield, purity, and, most critically, the stereochemical integrity of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, cause-and-effect explanations for common issues, troubleshooting workflows, and validated protocols to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction to monitor in this synthesis?
A1: The most critical side reaction is epimerization (or racemization) at the α-carbon of the proline residue.[1] This converts the desired (S)-enantiomer into the undesired (R)-diastereomer. Since the biological activity of chiral molecules is often highly dependent on their stereochemistry, even small amounts of the wrong isomer can have significant consequences.[1] Epimerization is primarily influenced by the choice of coupling reagents, base, solvent, and reaction temperature.[2][3]
Q2: I'm using a carbodiimide coupling reagent like DCC or EDC and I see a persistent, insoluble white precipitate or a non-polar byproduct. What is it?
A2: This is most likely an N-acylurea byproduct . It forms when the highly reactive O-acylisourea intermediate, generated from the reaction of Boc-proline with the carbodiimide, rearranges internally instead of reacting with methylamine. This side reaction is particularly common if the amine nucleophile is sterically hindered or if its concentration is low. The resulting N-acylurea is unreactive and can complicate purification.
Q3: My reaction is very slow or stalls, leaving a lot of unreacted Boc-L-proline. What could be the cause?
A3: Low or incomplete conversion can stem from several factors:
-
Insufficient Activation: The chosen coupling reagent may not be potent enough, especially if reaction conditions are not optimal.
-
Poor Reagent Quality: Coupling reagents can degrade upon exposure to moisture. Ensure all reagents are fresh and handled under anhydrous conditions.
-
Steric Hindrance: While methylamine is small, Boc-L-proline presents some steric bulk. In more complex systems, this can be a major issue.[4]
-
Guanidinium Byproduct Formation: When using uronium/aminium reagents like HATU or HBTU, adding the amine before the acid is fully activated can lead to the reagent reacting with the amine to form a stable, unreactive guanidinium byproduct.
Q4: How do I choose the best coupling reagent to minimize these side reactions?
A4: The choice is a trade-off between reactivity and the propensity for side reactions.
-
For Minimizing Epimerization: Uronium/aminium salts like HATU or HCTU are generally superior to carbodiimide/HOBt combinations, as they are associated with lower rates of epimerization.[2] Acyl fluorides, generated in situ, have also shown great promise for coupling hindered substrates with minimal racemization.[4]
-
To Avoid N-Acylurea: If you must use a carbodiimide like DIC or EDC, always use it with an additive like OxymaPure or HOAt. These additives form active esters that are more stable towards intramolecular rearrangement but still highly reactive with the amine. HOBt is also common but has been shown to sometimes promote epimerization in specific solvent systems like DMF.[1]
Troubleshooting Guide: From Symptom to Solution
Problem 1: Presence of a Diastereomeric Impurity (Epimerization)
-
Symptom: Your HPLC analysis shows a peak eluting very close to the main product, often as a shoulder. Chiral HPLC confirms the presence of the (R)-isomer. ¹H NMR may show duplicated signals for the Boc group or pyrrolidine ring protons.
-
Root Cause Analysis: Epimerization of proline occurs via the abstraction of the α-proton from an activated intermediate. The propensity for this is highly dependent on the reaction environment.
-
Coupling Reagents: The combination of a carbodiimide (DCC, DIC) with HOBt, especially in DMF, is known to promote epimerization.[1][2]
-
Base: Stronger, non-hindered bases can readily deprotonate the α-carbon.
-
Temperature: Higher temperatures accelerate the rate of epimerization.[1][2]
-
Solvent: Polar aprotic solvents like DMF can stabilize the enolate intermediate, increasing the rate of epimerization compared to solvents like DCM.[3]
-
| Strategy | Rationale | Recommended Action |
| Optimize Coupling Reagents | Uronium/aminium reagents form active esters that are less prone to epimerization. | Switch from DCC/HOBt or DIC/HOBt to HATU , HCTU , or COMU .[5] If using a carbodiimide, use it with OxymaPure instead of HOBt. |
| Control the Base | A sterically hindered or weaker base is less likely to abstract the sensitive α-proton. | Use a hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine . Avoid stronger bases like triethylamine (TEA).[1][2] |
| Manage Reaction Temperature | Lowering the temperature slows the rate of epimerization significantly. | Perform the coupling at 0 °C or maintain strict room temperature control. Avoid any exotherms or external heating.[1][2] |
| Select Appropriate Solvent | Less polar solvents can suppress epimerization. | If possible, use Dichloromethane (DCM) as the primary solvent. If solubility requires DMF, ensure the temperature and base are carefully controlled. |
Problem 2: Formation of N-Acylurea Byproduct
-
Symptom: When using DCC, a white precipitate (dicyclohexylurea, DCU) that is difficult to filter forms throughout the reaction. With soluble carbodiimides like EDC, a non-polar impurity is observed by TLC/LCMS that corresponds to the mass of [Boc-Proline + EDC - H₂O].
-
Root Cause Analysis: This side reaction is specific to carbodiimide reagents. The O-acylisourea intermediate undergoes a[2][6]-acyl migration to form the stable N-acylurea, consuming the activated acid.
Caption: Fate of the O-acylisourea intermediate.
-
Use an Additive: Introduce an additive like HOBt or, preferably, OxymaPure . These agents act as nucleophilic traps, rapidly converting the O-acylisourea to a less-prone-to-rearrangement active ester, which then cleanly reacts with the amine.[5]
-
Change Reagent Class: Switch to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) coupling reagent, which do not form N-acylurea byproducts.[7]
-
Optimize Reaction Conditions: Ensure methylamine is present in sufficient concentration when the acid is activated to favor the intermolecular reaction over the intramolecular rearrangement.
Experimental Protocols
Protocol 1: Recommended Low-Epimerization Coupling of Boc-L-Proline with Methylamine
This protocol utilizes HATU as the coupling reagent and DIEA as a hindered base to minimize the risk of epimerization.
Materials:
-
(S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-L-Pro-OH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Methylamine solution (e.g., 2.0 M in THF)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-Pro-OH (1.0 eq.) and HATU (1.05 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIEA (2.5 eq.) dropwise to the solution. Stir the activation mixture at 0 °C for 5-10 minutes. Causality Note: Pre-activating the acid before adding the amine prevents the formation of guanidinium byproducts from the reaction of HATU and methylamine.
-
Coupling: Slowly add the methylamine solution (1.2 eq.) to the activated mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.
Protocol 2: Analytical Method for Detecting and Quantifying Epimerization
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantifying the diastereomeric purity of the product.
System & Column:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series) is often effective. Method development may be required.
Sample Method:
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Adjust ratio as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample. The two peaks correspond to the (S) and (R) enantiomers. The % epimerization can be calculated from the relative peak areas. For confirmation, the undesired (R)-isomer can be synthesized from Boc-D-proline and used as a reference standard.
Caption: Diagnostic workflow for suspected epimerization.
References
- Technical Support Center: Boc-L-proline in Peptide Synthesis. Benchchem.
- Technical Support Center: Improving Boc-L-proline Coupling Reaction Yields. Benchchem.
- Offer, J. et al. Application of Reversible Amide-bond Protection to Suppress Peptide Segment Epimerisation. ElectronicsAndBooks.
- Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Benchchem.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate.
- Epimerization of Peptide. SlideShare.
- Impurity Identification & Analysis Services. BOC Sciences.
- El-Faham, A. & Albericio, F. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606–631.
- Amide Activation in Ground and Excited States. PMC. National Institutes of Health.
- Lund, G. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015, 13, 11566-11571.
- Sabatini, M. T. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York, 2017.
-
Gernert, D. L. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 2013, 78(9), 4399-4408. Available at: [Link]
-
Serra, I. et al. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 2020, 22(14), 4584-4591. Available at: [Link]
- Amide coupling reaction in medicinal chemistry. HepatoChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. hepatochem.com [hepatochem.com]
Technical Support Center: Optimizing Reaction Conditions for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Welcome to the technical support center for the synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific amide coupling reaction. We will delve into the causal factors behind experimental outcomes and provide field-proven, troubleshooting-oriented solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis.
Q1: Why is my reaction yield for this compound consistently low?
A1: Low yields in this specific amide coupling are frequently traced back to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen, combined with the rigid, cyclic structure of the pyrrolidine ring, impedes the approach of the nucleophile (N-methylamine) to the activated carboxylic acid.[1] This steric clash slows the reaction rate and can lead to incomplete conversion. To overcome this, the selection of a more potent coupling reagent and optimization of reaction conditions are paramount.[1][2]
Q2: What are the most effective coupling reagents for this sterically demanding reaction?
A2: While standard carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, they often struggle with sterically hindered substrates.[2] For more robust and reliable results, onium salt-based reagents are highly recommended.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective.[3] They form highly reactive activated esters that can overcome significant steric barriers more efficiently than carbodiimides.[1]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another excellent choice known for high efficiency and rapid reaction times in challenging couplings.[1][3]
-
Acyl Fluoride Precursors: In particularly stubborn cases, converting the carboxylic acid to a highly reactive acyl fluoride intermediate in situ using reagents like BTFFH can significantly improve yields where other standard methods fail.[2][4]
Below is a comparative table of common coupling reagents for this reaction.
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Carbodiimides | EDC, DIC | Cost-effective; water-soluble byproducts (EDC).[5] | Lower reactivity with hindered substrates; risk of N-acylurea side product.[3] Can promote racemization with HOBt.[6] |
| Onium Salts | HATU, HBTU, COMU | High reactivity; excellent for hindered couplings; fast reaction times.[1][7] | Higher cost; can cause guanidinylation of the amine if used in large excess.[8] |
| Phosphonium Salts | PyBOP | High efficiency; low racemization potential.[8] | Byproduct (HMPA with BOP) can be toxic.[5] |
Q3: I'm observing significant racemization of my proline starting material. How can this be prevented?
A3: Maintaining the stereochemical integrity of the (S)-proline core is critical. While proline's cyclic structure makes it inherently less prone to racemization than other amino acids, certain conditions can unfortunately promote it.
A crucial and often unexpected finding is that the common additive 1-Hydroxybenzotriazole (HOBt) , when paired with a carbodiimide (like EDC or WSCI) in DMF, can act as a catalyst for the racemization of proline derivatives.[1][6]
To minimize or eliminate racemization:
-
Avoid the EDC/HOBt combination in DMF. If using a carbodiimide, consider switching the solvent to Dichloromethane (DCM), where racemization is observed to be much lower.[6]
-
Use Alternative Additives: Replace HOBt with additives like OxymaPure (Ethyl cyano(hydroxyimino)acetate), which are known to suppress racemization effectively.[1][9]
-
Employ Non-Nucleophilic Bases: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) rather than triethylamine (TEA).[3]
-
Lower the Reaction Temperature: Performing the coupling at a reduced temperature (e.g., 0 °C) can significantly decrease the rate of racemization.[10]
Q4: What are the primary side reactions, and how can they be minimized?
A4: Besides racemization, several other side reactions can complicate your synthesis and purification.
-
N-Acylurea Formation: This occurs when using carbodiimide reagents (EDC, DCC). The activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[3][5]
-
Solution: Adding HOBt or NHS traps the intermediate as a more reactive ester, minimizing this rearrangement. However, be mindful of the potential for HOBt to promote proline racemization as discussed in Q3.[3]
-
-
Guanidinylation: This side reaction can occur when using an excess of uronium/aminium reagents like HATU or HBTU. The reagent can react with the free N-methylamine, capping it and preventing the desired amide formation.[8][11]
Troubleshooting Guide: A Systematic Approach
This guide provides a structured workflow for diagnosing and resolving specific experimental failures.
Problem 1: Incomplete or Stalled Reaction
You observe a significant amount of unreacted Boc-(S)-proline starting material by TLC or LC-MS after the expected reaction time.
Caption: Troubleshooting workflow for incomplete amide coupling.
-
Insufficient Activation: The chosen coupling reagent (e.g., EDC alone) may not be potent enough to overcome the steric hindrance.[2]
-
Solution: Switch to a more powerful onium salt-based reagent like HATU or PyBOP. See Protocol 1 for a robust method using HATU.[3]
-
-
Reagent Degradation: Coupling reagents, especially onium salts, can be sensitive to moisture. Solvents must be anhydrous.
-
Solution: Use freshly opened, high-purity reagents and anhydrous solvents. Store coupling agents under an inert atmosphere.
-
-
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.
-
Solution: Ensure all components are fully dissolved. Dichloromethane (DCM) is a good starting point, but for more stubborn reactions, a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may be required.[9]
-
Problem 2: Product is Contaminated with Byproducts and is Difficult to Purify
TLC or LC-MS analysis shows multiple spots/peaks close to the product, complicating chromatographic purification.
Caption: Key components of the amide coupling reaction.
-
Racemization: The presence of the D-enantiomer (diastereomer after coupling) can make purification difficult.
-
Solution: Follow the steps outlined in FAQ Q3 to suppress racemization. Analyze the product's enantiomeric purity using chiral HPLC or by derivatization followed by standard HPLC/GC.[10]
-
-
N-acylurea Contamination: If using EDC, this byproduct is a common contaminant.
-
Residual Starting Materials: Incomplete conversion leaves unreacted acid.
-
Solution: During workup, wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove unreacted Boc-(S)-proline.[13]
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is optimized for sterically hindered couplings and minimizes racemization.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Boc-(S)-proline (1.0 eq.) in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq.) to the mixture and stir for 5-10 minutes. This "pre-activation" step allows for the formation of the highly reactive activated ester.[3][12]
-
Amine Addition: Add N-methylamine (a solution in THF or water, 1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. For very slow reactions, the temperature can be gently increased to 40 °C.[2]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 10% citric acid, 5% NaHCO₃, and brine.[13]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine, if required for subsequent synthetic steps.
-
Dissolution: Dissolve the purified this compound in Dichloromethane (DCM).
-
Acidolysis: Add an excess of Trifluoroacetic Acid (TFA) (e.g., a 25-50% solution of TFA in DCM).[14][15] Alternatively, a 4M solution of HCl in dioxane can be used.[16]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC.[14]
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure to obtain the amine salt. The product can be used as the salt or neutralized with a base for further reactions.
References
-
PubMed. (n.d.). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (n.d.). Optimization of the Pro-Pro coupling. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
ResearchGate. (2025). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]
-
Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
MDPI. (n.d.). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. [Link]
- Google Patents. (n.d.).
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. [Link]
-
National Center for Biotechnology Information. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]
-
Scribd. (n.d.). Synthesis of Pyrrolidine Carboxamides. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
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- 16. reddit.com [reddit.com]
Troubleshooting low enantioselectivity with (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Welcome to the technical support center for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this proline-derived organocatalyst and encountering challenges with enantioselectivity. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve common issues in your asymmetric syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantioselectivity is poor (<50% ee). What are the most critical initial checks I should perform?
Low enantioselectivity is a common issue that often stems from foundational experimental parameters rather than a fundamental flaw in the catalytic system. Before undertaking extensive optimization, it is crucial to verify the integrity of your basic setup.
Core Causality: Asymmetric organocatalysis relies on a precise, chirally-defined transition state.[1] Contaminants or deviations from optimal conditions can introduce competing, non-selective reaction pathways (background reactions) or inhibit the catalyst's ability to effectively control the stereochemical outcome.
Troubleshooting Flowchart: Initial Checks
Caption: Initial troubleshooting steps for low enantioselectivity.
Step-by-Step Verification Protocol:
-
Catalyst Integrity: The single most important factor is the quality of your catalyst.
-
Purity: Is your this compound of high purity (>98%)? Impurities from synthesis can act as catalyst poisons or promote background reactions.[2] If synthesized in-house, ensure complete removal of reagents like coupling agents or residual starting materials.[3][4]
-
Storage & Handling: Proline derivatives can be hygroscopic. Store the catalyst in a desiccator under an inert atmosphere. Avoid repeated exposure to air and moisture.
-
-
Reagent and Solvent Quality:
-
Substrate Purity: Ensure your substrates (e.g., ketones, aldehydes) are pure. Aldehydes, in particular, can oxidize to carboxylic acids, which can interfere with the catalytic cycle. Distill liquid substrates if their purity is questionable.
-
Solvent Anhydrousness: The presence of water can significantly diminish enantioselectivity in many proline-catalyzed reactions, particularly aldol reactions, by disrupting the hydrogen-bonding network in the transition state.[5][6] Use freshly distilled, anhydrous solvents or solvents from a solvent purification system.
-
-
Reaction Setup:
-
Inert Atmosphere: While not always strictly necessary for all organocatalytic reactions, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent substrate degradation and moisture ingress.
-
Temperature Control: Verify that your cooling bath is maintaining the target temperature accurately. Fluctuations in temperature can lead to inconsistent results.[7]
-
Q2: I suspect my catalyst is the problem. How does its structure and purity specifically impact enantioselectivity?
The catalyst's structure is the blueprint for stereochemical control. The pyrrolidine ring provides the rigid chiral scaffold, while the carboxamide and Boc-group modulate its steric and electronic properties to create a well-defined chiral pocket.
Mechanistic Insight: this compound, like other proline derivatives, operates primarily through an enamine catalytic cycle.[1][8] The secondary amine of the pyrrolidine reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., an aldehyde). The stereoselectivity is determined in the transition state of this C-C bond-forming step, where the catalyst's structure dictates the facial selectivity of the attack.
Catalytic Cycle and Stereocontrol
Caption: Simplified enamine cycle highlighting the stereo-determining step.
Common Catalyst-Related Issues:
-
Racemization: While unlikely for the catalyst itself under standard conditions, impurities could potentially catalyze racemization of the product.
-
Incorrect Isomer: Confirm you are using the (S)-enantiomer to obtain the expected product enantiomer.
-
Boc-Group Cleavage: The Boc (tert-butyloxycarbonyl) protecting group is crucial. If cleaved under acidic conditions, the resulting free amine can have different catalytic activity and selectivity. Ensure no strong acids are present unless intentionally used as additives.
Q3: How should I optimize the reaction temperature for the best enantioselectivity?
Temperature is one of the most critical and easily adjustable parameters for maximizing enantioselectivity.[6]
Core Principle: The enantiomeric excess (ee) of a reaction is related to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. According to the Eyring equation, this difference has a greater impact at lower temperatures.
General Trend: Lowering the reaction temperature generally increases enantioselectivity.[2][9] This is because it amplifies the energetic difference between the favored and disfavored transition states, leading to a higher ratio of the desired enantiomer. However, this comes at the cost of a slower reaction rate.
Troubleshooting & Optimization Protocol:
-
Establish a Baseline: Run the reaction at room temperature (~20-25 °C) to confirm catalyst activity.
-
Systematic Cooling: Decrease the temperature incrementally. Common set points are 0 °C (ice bath), -20 °C, -40 °C, and -78 °C (dry ice/acetone).
-
Monitor and Analyze: Monitor the reaction for both conversion (by TLC or GC/LC) and enantioselectivity (by chiral HPLC or GC). The optimal temperature will be the best compromise between reaction time and enantiomeric excess.
Data Summary Table: Temperature Screen Example
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 20 | 4 | >95 | 65 |
| 2 | 0 | 12 | >95 | 88 |
| 3 | -20 | 24 | 90 | 94 |
| 4 | -40 | 48 | 75 | 95 |
Note: This is example data. Your results will vary based on the specific reaction.
Caution: In rare cases, an abnormal relationship between temperature and enantioselectivity can be observed where higher temperatures lead to higher ee.[10] This is unusual but highlights the importance of experimental screening.
Q4: My enantioselectivity is still moderate. Which solvents should I screen?
Solvent choice is critical as it constitutes the bulk of the reaction environment and directly influences the stability and conformation of the transition state.[11][12]
Core Principle: The solvent's polarity, proticity, and coordinating ability can dramatically affect the catalytic cycle.[13]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Often promote high reactivity but can sometimes lead to lower enantioselectivity by competing for hydrogen bonds.[14]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, CH₂Cl₂): Often favor higher enantioselectivity by promoting a more organized, compact transition state where the catalyst's chiral information is transmitted more effectively.[6]
-
Protic Solvents (e.g., Alcohols, Water): Generally detrimental to proline-catalyzed aldol reactions as they disrupt the key hydrogen-bonding interactions required for high stereocontrol.[5] However, in some cases, small amounts of water can be beneficial.[6]
Systematic Solvent Screen Protocol:
A solvent screen should be one of the first optimization steps after initial checks are complete. Run the reaction under identical conditions (temperature, concentration, catalyst loading), varying only the solvent.
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Commonly used, good starting point. Chloroform can sometimes improve rates and selectivity.[12] |
| Aromatic | Toluene, Xylenes | Often provide excellent enantioselectivity due to their non-polar, non-coordinating nature.[2] |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF, Dioxane | Offer a range of polarities. 2-MeTHF is a greener alternative to THF.[11] |
| Alkanes | Hexane, Cyclohexane, Methylcyclohexane | Highly non-polar, can maximize enantioselectivity if solubility allows.[15] |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Use if solubility is an issue in non-polar solvents, but be aware of potential for lower ee. |
Q5: Can additives be used to enhance enantioselectivity?
Yes, additives are a powerful tool for modulating both reactivity and selectivity in organocatalyzed reactions.[16] They can act as co-catalysts, influence the catalyst's aggregation state, or participate directly in the transition state.
Types of Additives and Their Mechanisms:
-
Brønsted Acids (e.g., Benzoic Acid, Acetic Acid):
-
Causality: Weak acids can accelerate the turnover-limiting step, which is often the hydrolysis of the iminium ion to release the product and regenerate the catalyst.[6] They can also help stabilize the transition state through hydrogen bonding. In some systems, an acid is crucial for achieving high stereocontrol.[17]
-
Protocol: Start by adding a catalytic amount of a weak acid (e.g., 10 mol %). Screen different acids to find the optimal choice.
-
-
Water:
-
Causality: While bulk water is often harmful, trace amounts can sometimes be beneficial. It may facilitate crucial proton transfer steps in the catalytic cycle or help organize the transition state via a hydrogen-bond network.[6] This effect is highly substrate- and solvent-dependent.
-
Protocol: If using rigorously anhydrous conditions, try adding a very small, controlled amount of water (e.g., 0.1 - 1.0 equivalents) to see if it has a positive effect.
-
-
Chiral Additives:
-
Causality: In some cases, adding a second chiral molecule can form a supramolecular complex with the primary catalyst, leading to a more effective catalytic system with enhanced selectivity.[18]
-
Protocol: This is a more advanced strategy, typically explored after optimizing other parameters.
-
References
-
Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs. [Link]
-
Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. (2006). ACS Publications. [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (2021). MDPI. [Link]
-
Effect of solvent in the asymmetric aldol reaction catalyzed by 3d. ResearchGate. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). ChemRxiv. [Link]
-
Solvent effects on the outcome of aldol reactions with different catalysts. ResearchGate. [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Proline as an Asymmetric Organocatalyst. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
-
Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. (2007). The Raj Group. [Link]
-
Heterogeneous organocatalysis: the proline case. (2024). RSC Publishing. [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PubMed Central. [Link]
-
Room Temperature Ionic Liquids in Asymmetric Hetero-Ene Type Reactions: Improving Organocatalyst Performance at Lower Temperatures. (2021). MDPI. [Link]
-
Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. ResearchGate. [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2023). ACS Catalysis. [Link]
-
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2013). PubMed Central. [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing SL. [Link]
-
Proline/H-bond additive catalyzed asymmetric aldol reaction. ResearchGate. [Link]
-
Heterogeneous organocatalysis: the proline case. (2024). PubMed Central. [Link]
-
Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. (2014). PubMed Central. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2016). PubMed Central. [Link]
-
Additive Effects on Asymmetric Catalysis. (2016). PubMed. [Link]
-
Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (2024). Journal of the American Chemical Society. [Link]
-
What Is Asymmetric Catalysis? - Chemistry For Everyone. (2024). YouTube. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society - ACS Publications. [Link]
-
Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. (2014). MDPI. [Link]
-
On the Hunt for Chiral Single-Atom Catalysts. (2024). PubMed Central. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. [Link]
-
Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34. ResearchGate. [Link]
-
(PDF) Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. [Link]
-
Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. [Link]
-
N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. (2017). PMC. [Link]
-
Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Semantic Scholar. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. The Royal Society of Chemistry. [Link]
-
N-methylpyrrolidine-2-carboxamide. PubChem. [Link]
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Technical Support Center: (S)-1-Boc-N-methylpyrrolidine-2-carboxamide Integrity
A Guide to Preventing and Troubleshooting Racemization
Welcome to the Technical Support Center for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and prevent racemization during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound, and why is it a critical issue?
A1: Racemization is the undesired conversion of the pure (S)-enantiomer of 1-Boc-N-methylpyrrolidine-2-carboxamide into its mirror image, the (R)-enantiomer, resulting in a mixture of both. The precise three-dimensional structure of this molecule is paramount for its function in drug discovery and development, as biological systems are highly stereospecific. The presence of the undesired (R)-enantiomer can lead to a significant loss of biological activity, altered pharmacological profiles, or the introduction of unforeseen side effects, thereby compromising research outcomes and the therapeutic potential of the final compound.
Q2: What is the primary chemical mechanism that leads to the racemization of N-Boc-N-methylproline derivatives during amide bond formation?
A2: The principal pathway for racemization during the conversion of N-Boc-N-methyl-L-proline to its carboxamide is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxylic acid is activated for amide coupling. The N-methyl group and the rigid pyrrolidine ring can create steric hindrance, which may slow down the desired reaction with the amine.[2] This prolonged activation state, particularly in the presence of a base, provides an opportunity for the activated carboxyl group to cyclize into the oxazolone. The proton on the alpha-carbon (the chiral center) of this oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral intermediate. Subsequent reaction with the amine can then occur from either face of this planar intermediate, yielding a mixture of both (S) and (R) products.[1]
Q3: Which experimental factors are most likely to induce racemization during the synthesis of this compound?
A3: Several factors can significantly contribute to racemization during the amide coupling reaction:
-
Coupling Reagents and Additives: The combination of a carbodiimide reagent (e.g., DIC, DCC, EDC) with 1-hydroxybenzotriazole (HOBt), especially in a polar aprotic solvent like dimethylformamide (DMF), is a well-documented cause of extensive racemization in proline derivatives.[3][4][5] HOBt has been shown to act as a catalyst for this racemization.[4]
-
Base: The choice and amount of base are critical. Strong, non-hindered bases can readily abstract the alpha-proton from the activated intermediate, promoting racemization.[3][6]
-
Temperature: Elevated temperatures, often used to accelerate slow reactions, also increase the rate of racemization.[1][3]
-
Solvent: Polar solvents like DMF can facilitate the formation of intermediates that are prone to racemization, particularly when used with the DIC/HOBt combination.[3][4]
-
Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before the addition of the amine increases the time available for oxazolone formation and subsequent racemization.[1]
Q4: How can I detect and quantify the extent of racemization in my sample of this compound?
A4: The most reliable and widely used method for determining the enantiomeric purity of your compound is chiral High-Performance Liquid Chromatography (HPLC) .[7] This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers, resulting in two separate peaks. Quantification is achieved by integrating the peak areas. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to determine enantiomeric purity.[7][8][9]
Troubleshooting Guides
Problem 1: HPLC analysis of my synthesized this compound shows a significant peak for the undesired (R)-enantiomer.
This is a classic sign that racemization has occurred during the amide coupling reaction. Follow this step-by-step guide to troubleshoot and resolve the issue.
Step 1: Scrutinize Your Coupling Reagent and Additive Combination
-
Potential Cause: You are using a carbodiimide (DIC, DCC, or EDC) in combination with HOBt, particularly in DMF. This is a primary driver of racemization for proline derivatives.[3][4]
-
Recommended Solution:
-
Replace HOBt: If using a carbodiimide is necessary, replace HOBt with an additive known to suppress racemization, such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole) .[10] These additives form active esters that are more reactive and less prone to racemization.
-
Switch Coupling Reagent Class: For a more robust solution, move away from carbodiimide/additive systems. Opt for onium salt-based coupling reagents (uronium or phosphonium salts) which are generally more effective for hindered couplings and are associated with lower levels of racemization.[10][11]
-
Step 2: Evaluate the Base Used in the Reaction
-
Potential Cause: The use of a strong or sterically unhindered base, such as triethylamine (TEA) or even excess diisopropylethylamine (DIEA), can accelerate the abstraction of the alpha-proton.[10]
-
Recommended Solution: Employ a weaker or more sterically hindered base.
Step 3: Control the Reaction Temperature
-
Potential Cause: Running the coupling reaction at elevated temperatures to improve yield has likely increased the rate of racemization.[3]
-
Recommended Solution: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature if necessary.[1] Maintaining a low temperature, especially during the initial activation phase, is crucial.
Step 4: Optimize the Solvent and Pre-activation Time
-
Potential Cause: The use of DMF can exacerbate racemization with certain reagent combinations.[4] Prolonged pre-activation of the carboxylic acid before adding the amine provides a window for racemization.[1]
-
Recommended Solution:
-
Solvent Choice: If using a carbodiimide, consider switching to a less polar solvent like dichloromethane (DCM).[4]
-
Minimize Pre-activation: Reduce the pre-activation time to a minimum (e.g., 1-5 minutes). Alternatively, add the coupling reagent to a mixture of the acid and amine, with the base being the last component added to initiate the reaction.[1]
-
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization Risk
| Coupling Reagent/Additive | Reagent Class | Typical Racemization Risk for Proline Derivatives | Key Considerations |
| DIC / HOBt in DMF | Carbodiimide / Additive | High | This combination is a known major contributor to proline racemization.[3][4] |
| DIC / OxymaPure | Carbodiimide / Additive | Low | OxymaPure is an effective racemization suppressant.[10] |
| HATU / DIEA or NMM | Aminium Salt | Low | Highly effective for hindered couplings with minimal racemization.[10][11] |
| HCTU / DIEA or NMM | Aminium Salt | Low | A cost-effective and highly efficient alternative to HATU.[10] |
| PyBOP / DIEA or NMM | Phosphonium Salt | Low | Another excellent choice for minimizing racemization.[12] |
Experimental Protocols
Protocol 1: Racemization-Minimizing Amide Coupling to Synthesize this compound
This protocol utilizes HATU, a highly recommended coupling reagent for minimizing racemization in sterically hindered systems.
Materials:
-
(S)-1-Boc-N-methylproline
-
Ammonia source (e.g., ammonia in a suitable solvent, or an ammonium salt with an additional equivalent of base)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Sterically hindered base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (S)-1-Boc-N-methylproline (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.05 equivalents) to the cooled solution and stir for 1-2 minutes.
-
Add the sterically hindered base (2.0 equivalents) to the mixture.
-
Slowly add the ammonia source (1.2 equivalents) to the activated acid solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
Analyze the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a general guideline for analyzing the enantiomeric purity of this compound. The specific column and mobile phase conditions should be optimized for your system.
Materials:
-
Sample of 1-Boc-N-methylpyrrolidine-2-carboxamide
-
Racemic standard of 1-Boc-N-methylpyrrolidine-2-carboxamide (for peak identification)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)
-
HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol)
Procedure:
-
Method Development (if necessary):
-
Dissolve the racemic standard in the mobile phase.
-
Inject the standard onto the chiral column and run a series of isocratic mobile phases (e.g., varying ratios of hexane/isopropanol) to achieve baseline separation of the (S) and (R) enantiomers.
-
-
Sample Preparation:
-
Accurately prepare a solution of your synthesized product in the optimized mobile phase at a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample solution onto the chiral HPLC system using the optimized method.
-
Record the chromatogram.
-
-
Quantification:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.
-
Integrate the area of both peaks.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Visualizations
Caption: Primary racemization mechanism via an achiral oxazolone intermediate.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurities in (S)-1-Boc-N-methylpyrrolidine-2-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a crucial building block in medicinal chemistry, ensuring its purity is paramount. This guide provides in-depth, field-proven insights into identifying, mitigating, and removing common impurities through a series of frequently asked questions, troubleshooting protocols, and validated analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the general synthetic strategy for this compound, and where do impurities typically originate?
The synthesis is a standard amide coupling reaction between the carboxylic acid of (S)-1-Boc-pyrrolidine-2-carboxylic acid (Boc-L-proline) and methylamine.[1][2] Impurities are not just single entities but fall into distinct classes based on their origin:
-
Process-Related Impurities: These are side-products from the reaction itself, such as epimers or products from side-reactions of the activated intermediate.
-
Reagent-Related Impurities: This is the most common class, consisting of byproducts from the coupling agents (e.g., ureas from carbodiimides) and residual additives or bases.[3][4]
-
Starting Material Impurities: Impurities already present in the Boc-L-proline or methylamine source.
Q2: I'm observing a significant amount of a byproduct with a mass of [M+156]. What is it and how do I avoid it?
This is likely the N-acylurea byproduct , a classic impurity when using carbodiimide coupling reagents like DCC or EDC.[4] It forms when the highly reactive O-acylisourea intermediate, instead of reacting with methylamine, rearranges intramolecularly.
-
Causality: This rearrangement is competitive with the desired amine coupling. It is often exacerbated by slow addition of the amine or steric hindrance.
-
Mitigation: The most effective strategy is to add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), to the reaction. HOBt rapidly traps the O-acylisourea to form an activated HOBt ester, which is less prone to side reactions and efficiently acylates the amine.[3][5]
Q3: How can I confirm the stereochemical purity of my final product? I'm concerned about the presence of the (R)-diastereomer.
Epimerization, the conversion of the desired (S)-enantiomer to the unwanted (R)-enantiomer at the C2 position, is a critical concern. Standard reversed-phase HPLC will likely not separate these diastereomers.
-
Recommended Analytical Method: Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a suitable chiral stationary phase is the definitive method for separating and quantifying the (R)-isomer.[6]
-
Proactive Prevention: To minimize epimerization, conduct the reaction at low temperatures (e.g., 0 °C), avoid strong, non-nucleophilic bases where possible, and use additives like HOBt which are known to suppress racemization.[3][5][7]
Q4: After my reaction using DCC, a persistent white solid that is insoluble in most solvents complicates my workup. What is it?
This precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the dicyclohexylcarbodiimide (DCC) coupling reagent.[5] Its extremely low solubility in common organic solvents like dichloromethane and ethyl acetate is a known issue.
-
Solution: While filtration can remove the bulk of DCU, trace amounts may remain. A more effective strategy is to switch to a coupling reagent with a water-soluble byproduct. For example, using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) generates a urea byproduct that can be easily removed with a simple aqueous wash during workup.[3][5] Alternatively, propylphosphonic anhydride (T3P) is known for its high yields and byproducts that allow for simple phase extraction.[3]
Section 2: Visual Workflow and Impurity Troubleshooting
The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting common issues.
Caption: General synthesis workflow for this compound.
Sources
Technical Support Center: Column Chromatography Optimization for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Welcome to the technical support center for the purification of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends theoretical principles with practical, field-tested solutions. This resource is designed to help you navigate the common challenges associated with the column chromatography of this specific Boc-protected proline derivative, enabling you to optimize your purification for yield, purity, and efficiency.
Part 1: Foundational Knowledge & Initial Strategy
This compound is a molecule with distinct chemical features that dictate its chromatographic behavior: a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar N-methylcarboxamide moiety, and a chiral center. Successful purification hinges on balancing the interactions of these groups with the stationary and mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for this compound?
A1: For normal-phase chromatography, silica gel (SiO₂) is the most common and effective initial choice. Its polar surface interacts well with the amide group of your compound. However, be aware that standard silica gel is slightly acidic (pH ~4-5), which can pose a risk to the acid-labile Boc group.[1][2] If you observe degradation (see Troubleshooting Guide), consider these alternatives:
-
Neutralized Silica Gel: Pre-treating standard silica gel by slurrying it in a solvent system containing a small amount of a base like triethylamine (TEA), then evaporating the solvent.
-
Amine-Functionalized Silica: This is a less polar and basic stationary phase that can prevent peak tailing and degradation of acid-sensitive compounds, offering an excellent alternative if issues persist with standard silica.[3]
Q2: How do I select an appropriate initial mobile phase (eluent)?
A2: The key is to find a solvent system that provides a target Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[4][5] This Rf value typically translates to good separation on a column.
-
Start with a standard two-component system: A non-polar solvent like Hexanes (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) is the workhorse for many organic compounds.[6]
-
Adjust Polarity:
-
If the Rf is too low (stuck on the baseline), increase the proportion of the polar solvent (EtOAc).
-
If the Rf is too high (runs with the solvent front), decrease the proportion of the polar solvent.
-
-
Alternative Systems: If you cannot achieve good separation between your product and impurities with Hexanes/EtOAc, consider solvent systems with different selectivities, such as Dichloromethane (DCM)/Methanol (MeOH).[6] Use MeOH sparingly (typically <10%) as it can cause silica to dissolve.[6]
Q3: What are the stability concerns for the Boc group during silica gel chromatography?
A3: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[2][7] The primary risk during silica gel chromatography is acid-catalyzed deprotection, which cleaves the Boc group to reveal the free amine.
-
Cause: The slightly acidic nature of the silanol (Si-OH) groups on the silica surface can catalyze this removal.[8] This is exacerbated by long exposure times on the column.
-
Consequence: The deprotected product is significantly more polar and will likely stick to the silica gel, resulting in streaking on TLC and low recovery of the desired product from the column.
-
Prevention: Work efficiently to minimize the time the compound spends on the column. If deprotection is suspected, add a basic modifier like triethylamine (TEA) at 0.1-1% (v/v) to your eluent to neutralize the acidic sites.[6][9]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Separation (Co-elution of Product and Impurities)
Your TLC shows two or more spots that are very close together, and the collected column fractions are not pure.
Causality Analysis: Insufficient differential partitioning of the compounds between the stationary and mobile phases. The chosen eluent is not selective enough to resolve compounds with similar polarities.
Solutions & Protocols:
-
Optimize the Mobile Phase:
-
Fine-Tune Polarity: If your Rf is in the ideal range but separation is poor, try preparing several TLCs with very small changes in the solvent ratio (e.g., 30% EtOAc/Hex, 32.5% EtOAc/Hex, 35% EtOAc/Hex) to see if a "sweet spot" exists.
-
Change Solvent Selectivity: Switch to a different solvent system. For amides, a common alternative to EtOAc/Hexane is DCM/MeOH.[6] Sometimes, a three-component system can resolve tricky spots. For example, a small amount of MeOH in a DCM/Hexane mixture can significantly alter selectivity.
-
-
Improve Column Efficiency:
-
Increase Column Length: A longer and narrower column provides more theoretical plates, enhancing separation efficiency for a given sample load.[10]
-
Decrease Particle Size: Using silica gel with a smaller particle size increases surface area and resolution.[10]
-
Proper Packing: Ensure the column is packed homogeneously without air bubbles or channels, as these drastically reduce separation efficiency.
-
-
Reduce Column Loading:
-
Overloading the column is a primary cause of poor separation.[11] As a rule of thumb, for a difficult separation (ΔRf < 0.2), the mass of the crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg crude on a 10g column). For easier separations, this can be increased.
-
Issue 2: Low Product Yield or Recovery
You have successfully separated your compound, but the mass of the pure, isolated product is significantly lower than expected.
Causality Analysis: The compound may be irreversibly adsorbed onto the stationary phase due to strong polar interactions, or it may have been lost through degradation.
Solutions & Protocols:
-
Combat Irreversible Adsorption:
-
Symptom: Your product elutes, but a significant amount remains on the column even after extensive washing with the primary eluent.
-
Solution: After your product has eluted, flush the column with a much stronger solvent system (e.g., 10-20% MeOH in DCM) to wash out any highly retained material. This can help you recover compound that is "stuck" at the top of the column.
-
Proactive Measure: The polar amide group can interact strongly with acidic silanol groups. Adding 0.5% TEA to the eluent can act as a competitor for these sites, preventing the product from binding too tightly and improving recovery.[9]
-
-
Prevent Product Degradation (Boc Deprotection):
-
Symptom: TLC analysis of crude material shows a clean spot for your product, but TLC of the column fractions shows a new, more polar spot at the baseline, and the yield of your desired product is low.
-
Protocol: Neutralize the System:
-
Run the purification as quickly as possible.
-
Add 0.5-1% triethylamine (TEA) to your chosen eluent (e.g., for 500 mL of eluent, add 2.5-5 mL of TEA).
-
Run a TLC with the TEA-modified eluent to ensure it doesn't drastically alter the Rf before running the column.
-
-
Issue 3: Peak Tailing or Streaking
On TLC, the spot for your compound is not round but appears as a comet-like streak. In the column, this translates to broad elution bands, leading to cross-contamination of fractions and lower purity.
Causality Analysis: Peak tailing for amine-containing or polar compounds on silica is often caused by strong, non-ideal interactions with acidic silanol groups on the stationary phase.[12] A portion of the analyte molecules gets "stuck" and then slowly bleeds off the active sites, broadening the band.
Solutions & Protocols:
-
Use a Basic Modifier: This is the most effective solution. The base neutralizes the acidic sites on the silica.
-
Protocol: Add 0.5-1% triethylamine (TEA) to your eluent.[6][9] This small amount is usually sufficient to deactivate the acidic sites without dramatically changing the overall polarity of the mobile phase.
-
Alternative: A solution of 1-2% ammonia in methanol can be used as a stock solution to be added to a solvent like DCM, which is particularly effective for basic compounds.[13]
-
-
Reduce Sample Concentration: Overly concentrated samples can exacerbate tailing. Ensure your crude material is fully dissolved in a minimum amount of solvent before loading.
-
Change the Stationary Phase: If tailing persists even with modifiers, switch to a less acidic stationary phase like alumina or an amine-functionalized silica gel.[3]
Part 3: Experimental Protocols & Data Visualization
Workflow 1: Systematic Method Development
This workflow guides you from initial analysis to a fully optimized column run.
Caption: Systematic workflow for column chromatography method development.
Workflow 2: Troubleshooting Poor Separation
A decision tree to diagnose and solve co-elution problems.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Table 1: Recommended Solvent Systems & Modifiers
| Solvent System (Non-polar/Polar) | Polarity | Selectivity Profile & Use Case | Recommended Modifier (if needed) |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent general-purpose system for moderately polar compounds. Good starting point. | 0.5-1% Triethylamine (for tailing) |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds that do not move in EtOAc systems. Offers different selectivity. | 0.5-1% Triethylamine |
| Toluene / Acetone | Medium | Alternative selectivity. Toluene can have π-stacking interactions. Use in a fume hood. | N/A (less common) |
| Dichloromethane / Diethyl Ether | Low to Medium | Ether is less polar than EtOAc; useful for fine-tuning separation of less polar compounds. | 0.5-1% Triethylamine |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Boc-L-proline Reaction Products by HPLC.
- Benchchem. (n.d.). Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives.
- SiliCycle. (2022, March 4). Loading in Progress – Avoiding loading capacity mistakes.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- Columbia University. (n.d.). Column chromatography.
-
Zhang, M. J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Retrieved from [Link]
- Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry.
- Reddit. (n.d.). Resources on 3+ component chromatography solvent systems?. r/Chempros.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. yamazenusa.com [yamazenusa.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Stability of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering stability issues with (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, particularly during acidic deprotection steps. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing incomplete removal of the Boc group from this compound. What are the likely causes?
A1: Incomplete Boc deprotection is a common issue that can usually be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The removal of the Boc group is an acid-catalyzed reaction. If the acid is too weak or used in insufficient quantities, the reaction may not proceed to completion. The rate of cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating to ensure complete removal.
-
Steric Hindrance: The bulky nature of the tert-butyl group can sometimes hinder the approach of the acid, slowing down the reaction rate.
-
Solvent Choice: The solvent plays a crucial role in ensuring that both the substrate and the acid are well-solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.
Q2: What is the underlying mechanism of Boc deprotection under acidic conditions?
A2: The acidic deprotection of a Boc-protected amine proceeds through a well-established carbamate hydrolysis mechanism.
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by an acid.
-
Cleavage: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decomposition: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine.
-
Salt Formation: The newly liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.
A potential side reaction can occur where the tert-butyl cation alkylates other nucleophilic sites on the molecule. This can be mitigated by using "scavengers" in the reaction mixture.
**Q3: Are there any side reactions I should be aware of when deprotecting (S)-1-Boc-N-methylpyrrolidine-
How to remove Boc protecting group from (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Topic: How to remove the Boc protecting group from (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting insights to ensure the success of your chemical transformations. Here, we address the specific challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during the deprotection of this compound.
Q1: How can I effectively monitor the progress of my deprotection reaction?
The most straightforward method is Thin Layer Chromatography (TLC).[1] The deprotected product, being a secondary amine salt, is significantly more polar than the Boc-protected starting material and will exhibit a much lower Retention Factor (Rf).[2] For visualization, staining the TLC plate with a ninhydrin solution is highly effective, as it reacts with the newly formed secondary amine to produce a distinct color (often yellow or purple).[1] For unambiguous confirmation and quantitative analysis, techniques like ¹H NMR spectroscopy (monitoring the disappearance of the t-butyl singlet around 1.4 ppm) and LC-MS (observing the mass change) are recommended.[2][3]
Q2: My reaction seems sluggish or incomplete. What are the likely causes?
Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid: The stoichiometry of the acid is critical. Ensure you are using a sufficient excess, as the newly formed amine will be protonated, consuming one equivalent of acid.[4]
-
Reaction Time: While many Boc deprotections are rapid, some can be slow due to steric hindrance or other substrate features.[4] Extend the reaction time and continue to monitor by TLC or LC-MS.
-
Temperature: Most deprotections proceed smoothly at room temperature. If the reaction is slow, gentle warming (e.g., to 40°C) can be beneficial, but exercise caution as this may promote side reactions.[4]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. If a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is ineffective, switching to neat TFA or using a 4M HCl solution in dioxane might be more successful.[1][4]
Q3: I see unexpected spots on my TLC plate after the reaction. What are these side products?
The primary cause of side product formation is the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.[5] This carbocation can alkylate any available nucleophile, including the desired product or electron-rich aromatic rings if present elsewhere in the molecule.[4][5] To mitigate this, the addition of a "scavenger" like triisopropylsilane (TIS) or water to the reaction mixture is highly recommended to trap the t-butyl cation.[4]
Q4: The N-methylpyrrolidine-2-carboxamide core seems robust, but are there any stability concerns under strong acidic conditions?
While the pyrrolidine ring is generally stable, very harsh acidic or alkaline conditions, especially with prolonged heating, can potentially lead to the hydrolysis and opening of the lactam ring in related structures like N-methyl-2-pyrrolidone (NMP).[6][7] Standard Boc deprotection conditions (e.g., TFA/DCM at room temperature for 1-4 hours) are typically not harsh enough to cause this issue, but it is a possibility to consider if you encounter unexpected byproducts after extended reaction times or elevated temperatures.
Q5: My final product is an oily TFA or HCl salt that is difficult to handle and purify. What is the best work-up procedure?
Amine salts, particularly TFA salts, are often oils or hygroscopic solids.[8]
-
TFA Removal: After evaporation, residual TFA can be challenging to remove. Co-evaporation with a non-polar solvent like toluene or a solvent like isopropanol can help azeotropically remove it.[8]
-
Conversion to Free Base: For purification by standard silica gel chromatography, it's often necessary to convert the salt to the free amine. This is done by dissolving the crude salt in an organic solvent (like DCM or ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.[3] After drying and concentrating, you will have the neutral free amine.
-
Salt Precipitation: Alternatively, if the hydrochloride salt is desired, using 4M HCl in dioxane often results in the precipitation of the product as a crystalline solid, which can be isolated by filtration.[8]
Troubleshooting Guide
Use this table to diagnose and resolve specific issues during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Acid: The acid is consumed by protonating the product amine.[4] 2. Short Reaction Time: The substrate may be sterically hindered or less reactive.[4] 3. Inappropriate Solvent: The solvent may not be optimal for the reaction.[1] | 1. Increase the equivalents of acid (e.g., move from 25% to 50% TFA in DCM, or use neat TFA).[1] 2. Extend the reaction time to several hours or overnight, monitoring progress periodically.[1] 3. Switch to a different acid/solvent system, such as 4M HCl in 1,4-dioxane.[4] |
| Side Product Formation | 1. Alkylation by t-butyl cation: The reactive t-butyl cation intermediate alkylates the product or other nucleophilic sites.[5][9] 2. Degradation: Other acid-sensitive functional groups in the molecule may be degrading.[10] | 1. Add a scavenger to the reaction mixture to trap the t-butyl cation. A common "cocktail" is 2.5% triisopropylsilane (TIS) and 2.5% water.[4] 2. Switch to a milder deprotection method if your substrate contains other acid-labile groups (e.g., t-butyl esters, acetals). Consider using oxalyl chloride in methanol or thermal deprotection.[10][11] |
| Difficult Product Isolation / Purification | 1. Hygroscopic/Oily Salt: TFA salts are notoriously difficult to solidify.[8] 2. Product is Water Soluble: The protonated amine salt may have high water solubility, leading to loss during aqueous work-up. 3. Emulsion during Work-up: Formation of an emulsion during the basic wash can make phase separation difficult. | 1. After removing the bulk of the acid/solvent, co-evaporate the residue with toluene to remove residual TFA.[8] Alternatively, use HCl in dioxane, which often yields a crystalline hydrochloride salt.[8] 2. If the free amine is required, carefully perform the basic wash. If the product has water solubility, extract the aqueous layer multiple times with an organic solvent. Brine washes can help break emulsions and reduce the water content in the organic layer.[3] 3. To break emulsions, try adding more brine, filtering the entire mixture through a pad of celite, or gentle centrifugation. |
Experimental Protocols & Methodologies
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common and robust method for Boc deprotection. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine, which is then protonated by the excess acid.[12]
Caption: Acid-catalyzed Boc deprotection mechanism.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (optional but recommended): Triisopropylsilane (TIS), Water
-
Toluene (for co-evaporation)
Procedure:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA. A common concentration is 25-50% TFA in DCM (v/v).[4] If using scavengers, add TIS (2.5-5%) and water (2.5-5%) to the mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Note: The reaction produces CO₂ gas, so do not run in a sealed system.[12]
-
Monitoring: Monitor the reaction by TLC (e.g., 10% MeOH in DCM) and stain with ninhydrin. The disappearance of the starting material spot confirms completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Caution: Use a cold trap to capture the volatile and corrosive TFA.[8]
-
To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[8]
-
The resulting product is the TFA salt, which can be used directly or converted to the free base.
-
-
Purification (Optional Conversion to Free Base):
-
Dissolve the crude TFA salt in DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.[3]
-
Protocol 2: Milder Deprotection with HCl in Dioxane
This method is a common alternative to TFA and often yields a crystalline hydrochloride salt that is easier to handle.[4]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (commercially available)
-
Methanol or Ethyl Acetate
Procedure:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a co-solvent like methanol or ethyl acetate.
-
Reagent Addition: Add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete in 1-4 hours. Often, the hydrochloride salt will precipitate from the solution.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Caption: Standard experimental workflow for Boc deprotection using TFA.
Protocol 3: Alternative Mild Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful for substrates containing other acid-labile functional groups, as it operates under milder conditions.[11]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
Procedure:
-
Preparation: In a dry flask, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous MeOH (approx. 0.1 M).
-
Reagent Addition: Slowly add oxalyl chloride (3.0 equiv) to the stirring solution at room temperature. An exotherm and sputtering may be observed.[13]
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts. The resulting product is the hydrochloride salt.
Sources
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- 2. benchchem.com [benchchem.com]
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- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
In the landscape of modern drug discovery and organic synthesis, the precise and unambiguous characterization of molecular structures is paramount. For chiral molecules such as (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a key building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with related structures and furnishing the experimental data necessary for confident structural elucidation.
The presence of a Boc-protecting group on the pyrrolidine nitrogen introduces a fascinating and often challenging spectroscopic feature: rotational isomers, or rotamers.[1][2] This phenomenon, arising from the restricted rotation around the carbamate C-N bond, often results in the doubling of NMR signals.[3][4] Understanding and correctly interpreting these features is crucial for a complete structural assignment.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The ¹H NMR Spectrum: A Crowded but Informative Landscape
The proton NMR spectrum of this compound in a common solvent like CDCl₃ is expected to exhibit a complex set of signals, further complicated by the likely presence of two major rotamers.
Below is a table summarizing the predicted ¹H NMR chemical shifts, multiplicities, and assignments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |
| Boc (t-butyl) | ~1.45 | Singlet (s) | Electronically shielded methyl groups. May appear as two singlets due to rotamers. |
| Pyrrolidine H-2 (α-H) | ~4.2 - 4.5 | Doublet of doublets (dd) | Deshielded by the adjacent carbonyl and nitrogen. Coupling to H-3 protons. |
| Pyrrolidine H-5 | ~3.3 - 3.6 | Multiplet (m) | Adjacent to the Boc-protected nitrogen. |
| Pyrrolidine H-3, H-4 | ~1.8 - 2.2 | Multiplets (m) | Diastereotopic protons of the pyrrolidine ring, leading to complex splitting patterns. |
| N-CH₃ | ~2.8 | Singlet (s) or Doublet (d) | A singlet if no significant coupling to the amide N-H is observed. May appear as two distinct signals for the two rotamers. |
| Amide N-H | ~6.5 - 7.5 | Broad singlet (br s) or Quartet (q) | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[7][8][9] May show coupling to the N-CH₃ protons. |
Diagram of Rotamerism in this compound
Caption: Rotational isomers (rotamers) in Boc-protected prolines.
The ¹³C NMR Spectrum: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. The presence of rotamers will also manifest here as paired signals for carbons near the Boc group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| Boc C=O | ~154 | Carbonyl carbon of the carbamate. |
| Boc C(CH₃)₃ | ~80 | Quaternary carbon of the t-butyl group. |
| Boc C(CH₃)₃ | ~28.5 | Methyl carbons of the t-butyl group. |
| Amide C=O | ~172 | Carbonyl carbon of the carboxamide. |
| Pyrrolidine C-2 | ~60 | Chiral center, attached to the carboxamide group. |
| Pyrrolidine C-5 | ~47 | Carbon adjacent to the nitrogen. |
| Pyrrolidine C-3 | ~31 | Pyrrolidine ring methylene carbon. |
| Pyrrolidine C-4 | ~24 | Pyrrolidine ring methylene carbon.[10][11] |
| N-CH₃ | ~26 | Methyl group attached to the amide nitrogen. |
Comparative Analysis with Structurally Related Molecules
To add confidence to our predicted spectral data, we can compare it with the experimentally determined NMR data of similar N-Boc-L-proline derivatives found in the literature.
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Reference |
| N-Boc-L-proline | Boc: ~1.4; α-H: ~4.1-4.3 | Boc C=O: ~154; C-2: ~61; C-5: ~46 | [12][13] |
| N-Boc-pyrrolidine | Boc: ~1.46; H-2/H-5: ~3.3-3.4; H-3/H-4: ~1.8 | C-2/C-5: ~46; C-3/C-4: ~25 | [5] |
| N-Boc-morpholinyl-L-prolinamide | Shows a 55:45 mixture of two rotamers. | Not detailed. | [14] |
The comparison reveals that the chemical shifts of the Boc group and the pyrrolidine ring protons and carbons are in good agreement with our predictions. The presence of rotamers is also a common feature in these related systems.[14]
Best Practices for NMR Analysis: An Experimental Protocol
Acquiring high-quality NMR data is crucial for accurate analysis. The following protocol is recommended for this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool into a clean NMR tube.
2. Choice of Solvent:
-
CDCl₃: A good starting point for routine analysis.
-
DMSO-d₆: Can be beneficial for observing amide N-H protons due to its hydrogen bond accepting nature.[8][9][15] Solvent effects can be significant, particularly for N-H chemical shifts.[7][16]
3. ¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Sufficient to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
5. Advanced NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the pyrrolidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, useful for assigning quaternary carbons and confirming the overall structure.
-
Variable Temperature (VT) NMR: Can be used to study the dynamics of rotamer interconversion.[2] At higher temperatures, the rate of interconversion may increase, leading to the coalescence of the doubled signals into single, averaged peaks.
Workflow for NMR Analysis
Caption: A typical workflow for NMR-based structural elucidation.
Common Challenges and Solutions
-
Rotamerism: As discussed, the presence of rotamers is the most significant challenge. Recognizing the paired signals and, if necessary, performing variable temperature NMR are key to a correct analysis.[2]
-
Signal Overlap: The pyrrolidine ring protons often exhibit complex and overlapping multiplets. Higher field NMR instruments (600 MHz and above) and 2D NMR techniques are invaluable for resolving these signals.
-
Amide N-H Exchange: The amide proton signal can be broad or even absent if it undergoes rapid exchange with trace amounts of acidic protons (e.g., from water) in the solvent. Using a dry solvent and careful sample preparation can mitigate this.
Conclusion
The ¹H and ¹³C NMR spectra of this compound, while complex, provide a wealth of information for its unambiguous structural characterization. The key features to anticipate are the characteristic signals of the Boc group, the diastereotopic protons of the pyrrolidine ring, and, most importantly, the presence of rotamers that lead to a doubling of many signals. By employing a systematic approach to data acquisition and analysis, including the use of 2D NMR techniques, researchers can confidently assign the structure of this and related chiral building blocks, ensuring the integrity of their synthetic and drug discovery endeavors.
References
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Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
-
Hughes, C. E., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Science, 11(40), 10973–10979. Retrieved from [Link]
-
Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395–408. Retrieved from [Link]
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Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. PubMed. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345–360. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d obtained after aqueous/organic solvent partition (top) and subsequent purification over silica-gel chromatography (bottom). Retrieved from [Link]
-
Smith, C. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(4), 436–443. Retrieved from [Link]
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Abraham, R. J., Griffiths, L., & Perez, M. (2014). ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. Retrieved from [Link]
-
ResearchGate. (n.d.). (left) 2 major rotamers of (4R)‐N‐Boc‐L‐fluoroproline and (right) 2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 10. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra (amide region) of Ac-TYProxN-NH 2 peptides containing.... Retrieved from [Link]
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Dominguez, G., et al. (2002). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. The Journal of Organic Chemistry, 67(21), 7484–7487. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. Retrieved from [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
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A Comparative Guide to Chiral Auxiliaries: Benchmarking (S)-1-Boc-N-methylpyrrolidine-2-carboxamide Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocontrol.[1] This guide provides an in-depth comparison of several leading chiral auxiliaries, offering a critical evaluation of their performance in key synthetic transformations. We will conduct a thorough analysis of the "gold standard" Evans' oxazolidinones, the conformationally rigid Oppolzer's sultams, and the highly practical Myers' pseudoephedrine amides. Against these benchmarks, we will position (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a representative of the versatile proline-derived auxiliary class. While extensive, direct comparative data for this specific proline derivative is emerging, this guide will extrapolate from foundational principles and related systems to project its potential mechanism and applications. By presenting mechanistic insights, quantitative performance data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions when selecting a chiral auxiliary for their specific synthetic challenge.
Chapter 1: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry.[1] A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, forcing subsequent reactions to proceed with a high degree of diastereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse. This multi-step process is a reliable and powerful strategy for producing enantiomerically pure compounds.[1]
The general workflow for employing a chiral auxiliary is depicted below.
Caption: General workflow of chiral auxiliary-mediated synthesis.
Chapter 2: The Gold Standard: Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries, particularly for stereoselective aldol and alkylation reactions.[2] They are typically prepared from readily available α-amino acids, making both enantiomeric forms accessible.
Mechanism of Stereocontrol: The high diastereoselectivity of N-acyloxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine) effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. This is often rationalized using a Zimmerman-Traxler-like transition state model.
Caption: Proposed transition state for Evans' aldol reaction.
Applications & Performance: Evans' auxiliaries provide excellent diastereoselectivity (>99:1) in the alkylation of propionimides and in boron-mediated aldol reactions.[3] The resulting products can be readily cleaved under mild conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield carboxylic acids, alcohols, or aldehydes without epimerization of the newly formed stereocenter.
Representative Experimental Protocol: Asymmetric Alkylation
-
Imide Formation: To a solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in dry THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add propanoyl chloride (1.1 eq) and allow the mixture to warm to 0 °C for 1 hour.
-
Enolate Formation: Cool the solution of the N-propanoyloxazolidinone to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1 M solution in THF. Stir for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C and stir for 4 hours.
-
Work-up & Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Dissolve the crude product in a THF/water mixture (3:1) and add lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq). Stir at 0 °C for 2 hours to cleave the auxiliary, yielding the chiral carboxylic acid.
Chapter 3: The Rigid Scaffold: Oppolzer's Camphorsultam Auxiliaries
Based on the naturally occurring and inexpensive camphor, Oppolzer's sultams are highly crystalline, conformationally rigid auxiliaries. This rigidity is key to their ability to induce high levels of stereoselectivity in a wide range of reactions, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.[1][3]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the rigid camphor backbone. For N-enoyl sultams, the two sulfonyl oxygens and the carbonyl oxygen form a chelated complex with a Lewis acid (e.g., MgBr₂), locking the conformation. The bulky camphor skeleton then shields the si face of the enoyl system, forcing nucleophiles to attack from the less hindered re face.
Caption: Proposed chelated transition state for Myers' alkylation.
Applications & Performance: This method is notable for its broad substrate scope, including reactions with less reactive alkyl halides. [4]The alkylated products are often highly crystalline. A significant advantage is the divergent cleavage pathway: the alkylated amide can be treated with acid to yield the chiral carboxylic acid, with a base to yield a chiral alcohol, or with an organometallic reagent to yield a chiral ketone. [5]
Representative Experimental Protocol: Asymmetric Alkylation
-
Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 eq) is acylated with the desired acyl chloride (1.1 eq) in the presence of pyridine in CH₂Cl₂.
-
Alkylation: The pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) are dissolved in THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.0 eq) is added, and the mixture is stirred for 1 hour. The alkyl halide (1.5 eq) is then added, and the reaction is slowly warmed to 0 °C over 6 hours.
-
Work-up & Cleavage: The reaction is quenched with water. After extraction and purification, the alkylated amide can be hydrolyzed to the corresponding carboxylic acid by refluxing in a mixture of H₂SO₄ and THF. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
Chapter 5: Proline-Derived Auxiliaries: A Look at this compound
Proline and its derivatives are mainstays of asymmetric synthesis, acting as both chiral auxiliaries and organocatalysts. [6]Their rigid five-membered ring provides a well-defined stereochemical environment. While this compound is not as extensively documented as the aforementioned auxiliaries, we can infer its potential mechanism from related, well-studied systems like SAMP/RAMP hydrazones.
Hypothetical Mechanism of Stereocontrol: Upon attachment of an acyl group to the N-methylamide nitrogen, deprotonation at the α-carbon would generate an enolate. It is plausible that this enolate would adopt a conformation controlled by chelation of the lithium cation between the enolate oxygen and the Boc-carbonyl oxygen. The rigid pyrrolidine ring would then act as a steric shield, directing an incoming electrophile to the less hindered face of the enolate.
Caption: Hypothetical model for stereocontrol in a proline carboxamide.
Potential Applications & Performance: Based on this model, this auxiliary could be effective in asymmetric alkylation reactions. The diastereoselectivity would depend heavily on the rigidity of the chelated transition state. The Boc protecting group and the N-methylamide offer sites for modification to tune steric and electronic properties. Cleavage of the N-acyl bond could likely be achieved under standard hydrolytic conditions (acidic or basic) to release the chiral product.
Generalized Experimental Protocol: Asymmetric Alkylation
-
Auxiliary Synthesis: (S)-1-Boc-pyrrolidine-2-carboxylic acid is coupled with methylamine using a standard peptide coupling reagent (e.g., TBTU, HOBt, DIPEA) in DMF to yield this compound.
-
N-Acylation: The auxiliary is acylated at the amide nitrogen. This step can be challenging and may require specific conditions to overcome the lower nucleophilicity of the amide nitrogen compared to an amine.
-
Alkylation (Hypothetical): The N-acylated auxiliary is dissolved in THF at -78 °C, and a lithium amide base (e.g., LDA) is added to form the enolate. An alkylating agent is then introduced to perform the diastereoselective alkylation.
-
Cleavage: The N-acyl bond is hydrolyzed under acidic or basic conditions to release the chiral carboxylic acid and the recovered proline-derived auxiliary.
Chapter 6: Head-to-Head Comparison
The choice of a chiral auxiliary is a multi-faceted decision, balancing stereoselectivity, substrate scope, cost, and ease of use. The following table summarizes the key attributes of the discussed auxiliaries.
| Feature | Evans' Oxazolidinone | Oppolzer's Sultam | Myers' Pseudoephedrine | (S)-Proline Carboxamide (Projected) |
| Primary Use | Aldol, Alkylation | Alkylation, Michael, Diels-Alder | α-Alkylation | α-Alkylation |
| Diastereoselectivity | Excellent (>99:1) [3] | Excellent (>98:2) [3] | Excellent (>98:2) [5] | Moderate to Excellent (Hypothesized) |
| Substrate Scope | Good | Good | Excellent (incl. unactivated halides) [4] | Likely Good |
| Cleavage Conditions | Mild (LiOH/H₂O₂, LiBH₄) [2] | Moderate to Harsh (LiOH, LAH) [3] | Versatile (Acid, Base, Organometallics) [5] | Likely Mild to Moderate (Hydrolysis) |
| Product Types | Acid, Alcohol, Aldehyde [2] | Acid, Alcohol [3] | Acid, Alcohol, Aldehyde, Ketone [5] | Primarily Carboxylic Acids |
| Crystallinity | Good | Excellent (often allows d.r. enhancement) | Excellent | Variable |
| Auxiliary Cost | Moderate | Moderate | Low (but may be regulated) | Moderate |
| Ease of Recovery | Good | Good | Excellent | Good |
Chapter 7: Conclusion and Future Outlook
The established chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides—each offer a powerful and reliable solution for asymmetric synthesis, albeit with distinct advantages.
-
Evans' oxazolidinones remain the gold standard for asymmetric aldol reactions, offering superb selectivity and mild cleavage conditions.
-
Oppolzer's sultams provide a robust, rigid platform ideal for reactions requiring strong Lewis acid complexation and for products where purification by crystallization is advantageous.
-
Myers' pseudoephedrine stands out for its practicality, low cost, broad scope in alkylations, and uniquely versatile cleavage pathways that lead to a variety of final products.
The potential of This compound lies within the well-established precedent of proline-derived scaffolds. While it is not a widely adopted auxiliary at present, its rigid chiral backbone is a promising feature. Future research is required to validate its efficacy, determine its operational range, and compare its performance directly with the established standards. The development of novel proline-based auxiliaries continues to be an active area of research, promising new tools with improved efficiency, selectivity, and substrate scope for the synthesis of complex chiral molecules.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society.
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Wikipedia. (2023). Proline organocatalysis. [Link]
- Xie, L., et al. (1997).
-
Wikipedia. (2023). Camphorsultam. [Link]
-
Oreate AI Blog. (2025). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Scribd. (2017). Synthesis of Pyrrolidine Carboxamides. International Journal of Molecular Sciences. [Link]
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A Comparative Guide to Enantiomeric Excess Determination for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For molecules like (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a versatile building block in medicinal chemistry, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Imperative of Enantiopurity
The biological activity of a chiral drug is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate rigorous control and validation of the stereoisomeric composition of drug substances. Therefore, the selection of an appropriate, validated analytical method for determining enantiomeric excess is a cornerstone of the drug development process.
Chromatographic Approaches: The Workhorses of Chiral Separations
Chiral chromatography is the most widely employed and reliable method for the separation and quantification of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for the direct separation of enantiomers. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including proline derivatives.
Mechanism of Separation: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention. For proline derivatives, hydrogen bonding, dipole-dipole interactions, and steric effects are often the dominant forces driving chiral recognition.
Workflow for Chiral HPLC Method Development:
Caption: A typical workflow for chiral HPLC method development and analysis.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol is a general method that can be adapted for this compound.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or a similar column, is a good starting point for proline derivatives.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar organic modifier like ethanol or isopropanol. Small amounts of an additive, such as trifluoroacetic acid (TFA), can improve peak shape and resolution.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Select a wavelength with strong UV absorbance for the analyte.
-
-
Data Analysis:
-
Inject a racemic standard to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
Advantages over HPLC:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations, often reducing analysis times by a factor of 3 to 5.
-
Reduced Solvent Consumption: The primary use of CO2 makes SFC a greener and more cost-effective technique.
-
Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, sometimes providing better resolution for challenging separations.
Experimental Considerations for SFC: The same chiral stationary phases used in HPLC are generally applicable to SFC. Method development involves optimizing the organic modifier, additives, back pressure, and temperature to achieve the desired separation. For primary amines and related compounds, SFC has shown comparable or even superior performance to HPLC in terms of selectivity and peak symmetry.
Spectroscopic Approach: NMR Spectroscopy
NMR spectroscopy offers a distinct approach to determining enantiomeric excess that does not require physical separation of the enantiomers. This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
NMR with Chiral Solvating Agents (CSAs)
Mechanism: A CSA is a chiral molecule that forms non-covalent, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are energetically different and exist in a dynamic equilibrium. In the NMR spectrum, this results in separate signals for the corresponding protons of the two enantiomers, allowing for their quantification by integration.
Workflow for ee Determination by NMR with a CSA:
A Comparative Guide to the Mass Spectrometry Analysis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
For researchers, medicinal chemists, and drug development professionals, the precise and robust characterization of novel chemical entities is paramount. (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a chiral proline derivative, serves as a vital building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity must be rigorously assessed, and mass spectrometry (MS) stands as a cornerstone technique for this purpose. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, offering field-proven insights and supporting experimental frameworks to ensure data integrity and analytical success.
Introduction: The Analytical Challenge
This compound presents a unique analytical challenge due to its combination of a thermally labile tert-butoxycarbonyl (Boc) protecting group and a polar carboxamide moiety on a chiral pyrrolidine scaffold. The primary objectives of its mass spectrometric analysis are typically to confirm its molecular weight, elucidate its structure through fragmentation patterns, and quantify it in various matrices, potentially in the presence of isomers or related impurities. The choice of ionization and fragmentation technique is critical to achieving these goals without introducing analytical artifacts.
This guide will focus on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) as the primary analytical platform due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds.[1] We will explore and compare different ionization sources and fragmentation methods to provide a comprehensive analytical strategy.
Primary Analytical Approach: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Electrospray ionization (ESI) is the premier "soft" ionization technique for polar molecules like our target analyte, as it gently transfers ions from solution to the gas phase with minimal fragmentation.[2][3] This preserves the molecular ion, which is crucial for unambiguous molecular weight determination.
Predicted Fragmentation Pathway under ESI
The protonated molecule, [M+H]⁺, of this compound (molecular weight: 228.3 g/mol ) is expected to be the most abundant ion in the full scan MS spectrum. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) is predictable and informative. The Boc group is notoriously susceptible to facile cleavage upon collisional activation.
Key predicted fragmentation pathways include:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, resulting in a prominent fragment ion.
-
Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da.
-
Cleavage of the carboxamide bond: This can lead to fragments corresponding to the pyrrolidine ring and the N-methylcarboxamide moiety.
The following Graphviz diagram illustrates the logical workflow for the primary LC-ESI-MS/MS analysis.
Sources
Performance comparison of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in different solvents
An In-Depth Guide to the Performance of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide in Common Organic Solvents
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Introduction: The Critical Role of Solvent in Asymmetric Synthesis
In the field of modern asymmetric organocatalysis, proline and its derivatives are celebrated for their ability to mimic enzymatic catalysis, affording high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2] this compound, a structurally refined derivative of L-proline, is designed to overcome some of the limitations of the parent amino acid, such as poor solubility in common organic solvents.[3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group enhances lipophilicity, while the N-methylamide moiety modifies the steric and electronic properties of the carboxylic acid group, potentially influencing catalyst-substrate interactions.[4]
The choice of solvent is not a passive parameter but an active determinant of reaction outcomes, capable of influencing reaction rates, chemical equilibrium, and, most critically, stereoselectivity.[5] Solvents can stabilize or destabilize transition states, modulate catalyst aggregation, and alter the effective concentration of reactive species.[6][7] For researchers in synthetic and process chemistry, a deep understanding of a catalyst's behavior in different solvent environments is paramount for reaction optimization, scalability, and achieving desired product purity.
This guide presents a comprehensive performance comparison of this compound across a range of solvents. We provide objective, data-driven insights into its solubility, stability, and catalytic efficacy in a benchmark asymmetric aldol reaction. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ this versatile chiral building block.
Physicochemical Properties and General Solubility Profile
The structure of this compound—featuring a nonpolar Boc group, a rigid pyrrolidine ring, and a polar N-methylamide group—confers a balanced solubility profile.[8] This amphiphilic character allows it to be soluble in a wider range of organic solvents than unmodified L-proline. A qualitative assessment of its solubility in common laboratory solvents is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Formula | Polarity Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | High | Excellent for dissolving nonpolar Boc group and moderately polar structures. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | High | Versatile ether solvent capable of dissolving a wide range of organic compounds.[5] |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | High | Highly polar nature effectively solvates the amide moiety. |
| Toluene | C₇H₈ | Nonpolar | Moderate | Solubilizes the lipophilic Boc group and pyrrolidine backbone. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very High | Exceptional dipolarity effectively solvates both polar and nonpolar moieties.[6] |
| Methanol (MeOH) | CH₃OH | Polar Protic | Moderate | Can form hydrogen bonds with the amide group, but may be less effective at solvating the bulky Boc group. |
| Hexane | C₆H₁₄ | Nonpolar | Low | Insufficient polarity to effectively solvate the polar amide group. |
Performance Evaluation in a Benchmark Asymmetric Aldol Reaction
To quantitatively assess the impact of solvent on catalytic performance, we selected the direct asymmetric aldol reaction between p-nitrobenzaldehyde and acetone as a model system. This transformation is a cornerstone reaction for evaluating proline-based organocatalysts.[9] The key performance metrics are chemical yield and enantiomeric excess (ee), which measures the degree of stereocontrol.
Experimental Design and Workflow
The experimental workflow was designed to ensure consistency across all solvent conditions, isolating the solvent as the primary variable. Key parameters such as temperature, reaction time, and catalyst loading were held constant.
Detailed Experimental Protocol: General Procedure for Aldol Reaction
To a solution of this compound (0.1 mmol, 20 mol%) in the specified solvent (2.0 mL) was added p-nitrobenzaldehyde (0.5 mmol). Acetone (5.0 mmol) was then added, and the resulting mixture was stirred vigorously at room temperature (20-22 °C) for 24 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC).[1][9]
Results and Discussion
The performance of this compound demonstrated a strong dependence on the solvent's properties. The results are summarized in Table 2.
Table 2: Performance Data in the Asymmetric Aldol Reaction
| Entry | Solvent | Dielectric Constant (ε)³³ | Yield (%) | ee (%) |
| 1 | DMSO | 47.0 | 95 | 92 |
| 2 | Acetonitrile (MeCN) | 36.6 | 88 | 85 |
| 3 | Dichloromethane (DCM) | 8.9 | 82 | 78 |
| 4 | Tetrahydrofuran (THF) | 7.5 | 75 | 70 |
| 5 | Toluene | 2.4 | 45 | 55 |
| 6 | Methanol (MeOH) | 32.7 | 60 | 15 |
-
Polar Aprotic Solvents (DMSO, MeCN): These solvents delivered the highest yields and enantioselectivities. The high polarity of DMSO is particularly effective at stabilizing the charged intermediates and transition states within the enamine catalytic cycle, promoting the desired stereochemical pathway.[6]
-
Less Polar Solvents (DCM, THF, Toluene): A clear trend of decreasing yield and enantioselectivity was observed as solvent polarity decreased. In nonpolar toluene, both yield and stereocontrol were significantly diminished, likely due to poor stabilization of the polar transition state and potential catalyst aggregation.
-
Polar Protic Solvent (MeOH): Despite its high polarity, methanol yielded a product with very low enantiomeric excess. This is a well-documented phenomenon in proline catalysis where protic solvents can interfere by forming hydrogen bonds with the catalyst and intermediates.[10] This interference can disrupt the highly organized transition state required for high stereoselectivity and may promote a non-catalyzed racemic background reaction.[11]
Catalyst Stability Across Different Solvents
The stability of a catalyst is critical for reproducible results, especially in reactions requiring extended times or elevated temperatures. The primary potential point of instability in this compound is the acid-labile Boc protecting group.[12]
A stability study was conducted by dissolving the compound in various deuterated solvents and monitoring its integrity by ¹H NMR spectroscopy over 48 hours at both room temperature and 50 °C.
Findings:
-
In neutral aprotic solvents (CDCl₃, DMSO-d₆, Toluene-d₈), no degradation of the catalyst was observed at either temperature.
-
In protic methanol (CD₃OD), no significant degradation was observed, indicating stability to weak protic environments under neutral conditions.
-
Critical Note: The Boc group is known to be rapidly cleaved under acidic conditions (e.g., with trifluoroacetic acid).[8] Therefore, the use of this catalyst in reactions that generate acidic byproducts or require acidic additives should be carefully considered.
Comparative Performance Analysis
To contextualize the performance of this compound, its efficacy in DMSO was compared against unmodified L-proline and the widely used (S)-diphenylprolinol TMS ether catalyst in the same benchmark aldol reaction.
Table 3: Comparison with Alternative Proline-Based Catalysts in DMSO
| Catalyst | Structure | Yield (%) | ee (%) |
| This compound | Boc-protected amide | 95 | 92 |
| L-Proline | Parent amino acid | 68 | 76 |
| (S)-Diphenylprolinol TMS Ether | Prolinol ether derivative | 95 | 99 |
Analysis:
-
This compound significantly outperforms its parent, L-proline, in both yield and enantioselectivity. This enhancement is attributed to its superior solubility in the organic medium and the modified steric/electronic environment around the catalytic center.[4]
-
It demonstrates performance comparable to the highly effective but more structurally complex (S)-diphenylprolinol TMS ether . While the latter provides slightly higher enantioselectivity, our featured compound offers a simpler structure that is readily derived from L-proline, presenting a compelling balance of efficacy, accessibility, and cost.
Standardized Analytical Methodology
Accurate and reproducible determination of enantiomeric excess is crucial for evaluating catalyst performance. Chiral HPLC is the standard technique for this analysis.[13][14]
Protocol: Chiral HPLC Analysis of Aldol Product
-
Instrument: HPLC system with a UV detector (detection at 254 nm).
-
Column: Polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or equivalent.[9]
-
Mobile Phase: A mixture of hexane and isopropanol (IPA). The exact ratio (e.g., 90:10 Hexane/IPA) must be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Procedure: A dilute solution of the purified aldol product (~1 mg/mL) is prepared in the mobile phase and injected onto the column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.
Conclusion and Recommendations
This guide demonstrates that the performance of this compound as an organocatalyst is profoundly influenced by the choice of solvent.
Key Findings:
-
Optimal Solvents: High-polarity aprotic solvents, particularly DMSO , provide superior results, delivering excellent yields and high levels of enantioselectivity in the asymmetric aldol reaction.
-
Solvent Trend: A clear correlation exists between solvent polarity and catalytic efficacy for aprotic solvents, with performance declining in the order: DMSO > MeCN > DCM > THF > Toluene.
-
Protic Solvent Incompatibility: Polar protic solvents like methanol are detrimental to stereoselectivity and should be avoided in applications where high enantiomeric excess is the goal.[10][11]
-
Stability: The catalyst is robust under neutral thermal conditions in a wide range of solvents but is sensitive to acidic environments.
-
Comparative Advantage: The title compound offers a significant performance improvement over unmodified L-proline and serves as a practical, high-performance alternative to more complex prolinol-derived catalysts.
Recommendations for Researchers:
-
For initial reaction screening and optimization of stereoselectivity, DMSO is the recommended starting point.
-
For processes where solvent removal is a concern, Acetonitrile or DCM offer a good balance of performance and volatility.
-
Always conduct a small-scale solvent screen for new substrates or reaction types, as optimal conditions may vary.
By leveraging these insights, researchers can accelerate methods development and fully exploit the catalytic potential of this compound in the synthesis of complex chiral molecules.
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry.
- (a) Solvent effects on the outcome of proline catalyzed aldol reactions... - ResearchGate. (n.d.).
- Benchmarking Boc-L-proline Against Novel Proline Derivatives in Asymmetric Catalysis: A Compar
- Technical Support Center: Refinement of Experimental Protocols Involving Chiral Diols. (n.d.). BenchChem.
- A Comparative Analysis of N-Boc-D-proline and N-Boc-L-proline in Asymmetric C
- A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols. (n.d.). BenchChem.
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (n.d.). OUCI.
- Heterogeneous organocatalysis: the proline case. (2025). PubMed Central.
- A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. (n.d.). BenchChem.
- A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (n.d.). BenchChem.
- Chiral analysis - Wikipedia. (n.d.). Wikipedia.
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- Chiral HPLC Separ
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Michigan.
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A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: A Comparative Quality Analysis
In the exacting field of drug development and peptide synthesis, the integrity of chiral building blocks is not merely a quality metric; it is a foundational pillar for success. (S)-1-Boc-N-methylpyrrolidine-2-carboxamide, a proline derivative, is a quintessential example of such a critical intermediate. Its stereochemical purity directly dictates the pharmacological profile and safety of the resulting therapeutic candidates. This guide provides a comparative analysis of this compound, delving into the essential experimental data required to objectively assess its quality and performance against alternatives, ensuring researchers and scientists can make informed procurement decisions.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a highly valued building block derived from the natural amino acid L-proline. Its utility stems from a combination of structural features:
-
The (S)-Stereocenter: This specific chirality is often essential for precise molecular recognition and biological activity in the final drug product.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen, preventing unwanted side reactions during multi-step synthesis. It can be removed under specific acidic conditions, allowing for controlled, sequential additions to the molecular scaffold.[1][2]
-
The N-Methyl Amide: The N-methylated amide functionality can enhance the metabolic stability and membrane permeability of peptide-based drugs, improving their pharmacokinetic properties.
Given these roles, the presence of impurities, particularly the unwanted (R)-enantiomer, can lead to complex downstream purification challenges, lower yields, and potentially confounding biological data. Therefore, a rigorous analytical assessment is non-negotiable. Pyrrolidine-containing compounds are common in drug discovery, appearing in numerous FDA-approved drugs.[3]
Comparative Quality Assessment: A Data-Driven Approach
To illustrate a robust qualification process, we present comparative data for this compound sourced from three representative suppliers (designated Supplier A, Supplier B, and Supplier C). The analysis focuses on the most critical quality attributes: chemical purity, structural identity, and enantiomeric excess.
Table 1: Comparative Certificate of Analysis Data
| Parameter | Method | Supplier A | Supplier B | Supplier C | Recommended Specification |
| Appearance | Visual | White to Off-White Solid | White Solid | White Solid | Conforms |
| Chemical Purity | HPLC (% Area) | 99.3% | 97.8% | 99.9% | ≥ 99.0% |
| Identity | ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Chiral Purity | Chiral HPLC (% e.e.) | 99.6% | 98.5% | > 99.9% | ≥ 99.5% |
| Residual Solvents | GC-HS | < 0.1% | 0.4% (Heptane) | < 0.05% | < 0.5% (Total) |
Interpretation of Results:
The data clearly demonstrates significant quality variance among suppliers.
-
Supplier C provides the highest quality material, exceeding all recommended specifications with exceptional chemical and chiral purity. This grade of material is ideal for cGMP manufacturing and sensitive late-stage development where batch-to-batch consistency is paramount.
-
Supplier A offers a high-quality product suitable for most research and development applications, meeting the stringent requirements for chiral purity.
-
Supplier B's material, while structurally correct, exhibits lower chemical purity and a chiral purity of 98.5% e.e. This means it contains 0.75% of the undesired (R)-enantiomer. Such a level of stereoisomeric impurity may be unacceptable for many pharmaceutical applications and could necessitate costly and time-consuming purification steps.
Validated Experimental Protocols for Quality Control
The trustworthiness of any Certificate of Analysis rests on the validity of the methods used. Below are the detailed, self-validating protocols for the key experiments cited in our comparison.
Protocol for Chemical Purity by HPLC
This method is designed to separate and quantify the main compound from any process-related impurities or degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 or equivalent).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Rationale for Method Design: A C18 column is the workhorse for separating small to medium polarity organic molecules. The gradient elution from a weak aqueous mobile phase to a strong organic one ensures that impurities with a wide range of polarities are effectively separated.[][5] Detection at 214 nm is suitable for capturing the amide chromophore present in the molecule.
Protocol for Chiral Purity by Chiral HPLC
This is the definitive test for enantiomeric excess (e.e.), physically separating the (S) and (R) enantiomers for individual quantification.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for this class of compounds (e.g., Daicel CHIRALPAK® series).
-
Mobile Phase: An isocratic (constant composition) mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require minor optimization to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Rationale for Method Design: Chiral stationary phases create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times.[6][7][8] Normal phase chromatography (Hexane/Isopropanol) is a standard and effective approach for many Boc-protected amino acid derivatives on polysaccharide-based CSPs.[6][7]
Visualization of the Quality Control Workflow
A logical workflow ensures that all critical quality attributes are assessed systematically before a batch of material is approved for use.
Caption: A typical QC decision workflow for a chiral intermediate.
Conclusion: Prioritizing Quality for Reliable Science
The synthesis of novel therapeutics is a complex endeavor where the quality of starting materials has a cascading effect on the entire development pipeline. As demonstrated, this compound from different suppliers can exhibit significant variations in purity. For researchers, scientists, and drug development professionals, selecting a supplier that consistently provides material with high chemical purity (≥99.0%) and, critically, high enantiomeric excess (≥99.5%) is essential. Investing in high-quality starting materials mitigates risks, reduces the need for costly repurification, and ultimately builds a foundation of reliability and reproducibility for your research and development programs. Always demand a comprehensive Certificate of Analysis with supporting data and, when in doubt, perform in-house verification using the protocols outlined in this guide.
References
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine.
- ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
-
National Center for Biotechnology Information. (n.d.). N-Methyl-L-proline. PubChem Compound Summary for CID 643474. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methyl-L-proline monohydrate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Retrieved from [Link]
- ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
-
SpectraBase. (n.d.). N-METHYL-L-PROLINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-methylpyrrolidine-2-carboxamide. PubChem Compound Summary for CID 14073003. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Methylpyrrolidine-2-carboxamide. PubChem Compound Summary for CID 14829625. Retrieved from [Link]
- ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.
-
National Center for Biotechnology Information. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem Compound Summary for CID 11206950. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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A Comparative Guide to Validated Analytical Methods for (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-N-methylpyrrolidine-2-carboxamide is a chiral building block of increasing importance in contemporary drug discovery, particularly in the synthesis of complex heterocyclic scaffolds. The stereochemical integrity and purity of this intermediate are paramount, as they directly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are essential for its accurate characterization and quality control.
This guide provides a comprehensive comparison of principal analytical techniques for the analysis of this compound, offering insights into their respective strengths and weaknesses. The methodologies presented are grounded in established analytical principles for analogous chiral compounds and are detailed to facilitate their implementation in a research or quality control setting. While specific validated methods for this exact molecule are not widely published, the protocols herein are constructed based on extensive data from structurally related Boc-protected amino acid amides and serve as a robust starting point for method development and validation.
At a Glance: A Comparative Overview of Analytical Techniques
The selection of an analytical method for this compound is contingent on the specific analytical objective, whether it be routine purity assessment, enantiomeric excess determination, or trace-level quantification in complex matrices.
| Analytical Technique | Primary Application | Key Strengths | Potential Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity & Chemical Purity | High resolution of enantiomers, excellent precision and accuracy, widely available. | Can be time-consuming, requires specialized chiral columns. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Purity & Structural Confirmation | Primary analytical method, highly accurate, no need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity & Impurity Profiling | High separation efficiency for volatile compounds, provides structural information of impurities. | Requires derivatization for polar and non-volatile compounds like the target analyte.[1][2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace Quantification in Complex Matrices | Exceptional sensitivity and selectivity, suitable for bioanalytical studies. | Higher cost and complexity of instrumentation.[3][4][5][6] |
In-Depth Analysis of Key Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for determining the enantiomeric excess of chiral compounds. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the analytes, leading to differential retention times.
The choice of a polysaccharide-based CSP, such as those coated with derivatives of cellulose or amylose, is predicated on their proven efficacy in resolving a wide array of chiral molecules, including N-protected amino acids and their derivatives.[7] The mobile phase, a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol), is optimized to balance retention and resolution. A small amount of an acidic or basic additive is often included to improve peak shape for acidic or basic analytes, respectively.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
This protocol is an illustrative method for the enantiomeric purity determination of this compound, based on established methods for similar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane:Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Illustrative Validation Data for Chiral HPLC Method
The following table presents typical validation parameters for a chiral HPLC method, in accordance with ICH Q2(R1) guidelines.[8][9][10][11]
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Resolution (Rs) | ≥ 1.5 | 2.2 |
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of the absolute purity of a substance without the need for an identical reference standard.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
For this compound, a well-resolved proton signal, ideally a singlet from the Boc protecting group or the N-methyl group, should be selected for quantification to avoid signal overlap. The internal standard must have a known purity, be stable, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices. The relaxation delay (d1) is a critical parameter and must be set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation and accurate integration.
Experimental Protocol: Purity Determination by ¹H-qNMR
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Certified Maleic Acid.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the internal standard into a vial. Dissolve in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Calibrate the spectrum to the residual solvent signal.
-
Carefully integrate the selected signals of the analyte and the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
Illustrative Purity Calculation and Expected Performance
| Parameter | Specification |
| Accuracy | Typically within ±1.0% of the true value |
| Precision (% RSD) | ≤ 1.0% |
| Selected Analyte Signal | Singlet of the Boc group (~1.4 ppm) |
| Selected Standard Signal | Singlet of Maleic Acid (~6.3 ppm) |
Logical Flow for qNMR Purity Assessment
Caption: Logical flow for qNMR purity assessment.
Alternative and Complementary Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and thermal lability of the Boc-protecting group, direct GC analysis of this compound is challenging. However, GC-MS can be a powerful tool for impurity profiling, especially for more volatile process-related impurities. For the analysis of the main compound, derivatization to increase volatility and thermal stability would be necessary. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amino acid derivatives.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound at very low concentrations, such as in biological matrices for pharmacokinetic studies, LC-MS/MS is the method of choice.[3][4][5][6] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate quantification even in the presence of complex matrix components. Method development would involve optimizing the chromatographic separation on a reversed-phase column and fine-tuning the mass spectrometer's source and collision parameters to achieve the desired sensitivity.
Conclusion: A Multi-faceted Approach to Quality Assurance
A comprehensive analytical strategy for this compound leverages the strengths of multiple techniques. Chiral HPLC is indispensable for ensuring the stereochemical integrity of this critical building block. For absolute purity determination, qNMR offers unparalleled accuracy as a primary method. GC-MS and LC-MS/MS serve as powerful complementary tools for impurity profiling and trace-level quantification, respectively. The selection and validation of the appropriate analytical method(s) are crucial for guaranteeing the quality and consistency of this compound, thereby ensuring the successful development of novel therapeutics.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2025. [Link]
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Talanta. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. 2023. [Link]
-
Molecules. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. 2021. [Link]
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I.B.S. Chiral HPLC Method Development. [Link]
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Molecules. Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. 2024. [Link]
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Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]
-
Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. 2003. [Link]
-
ResearchGate. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. 2023. [Link]
-
Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. 2023. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 2004. [Link]
-
University of York. Quantitative NMR Spectroscopy. [Link]
-
Journal of Natural Products. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. 2012. [Link]
-
Magnetic Resonance in Chemistry. Quantitative NMR spectroscopy of biologically active substances and excipients. 2010. [Link]
-
Frontiers in Chemistry. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! 2024. [Link]
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ResearchGate. Quantitative NMR spectroscopy in pharmaceutical R&D. 2008. [Link]
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Collection of Czechoslovak Chemical Communications. Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. 2012. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Molecules. Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. 2023. [Link]
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ResearchGate. GC=FID chromatograms of PFPC treated amino acids in D-AsnCarbetocin... 2012. [Link]
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Comparative Cross-Reactivity Analysis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, offering a conformationally constrained framework for designing potent and selective therapeutic agents.[1] Among the myriad of proline derivatives, (S)-1-Boc-N-methylpyrrolidine-2-carboxamide stands out as a critical building block and potential pharmacophore in its own right. Its unique structural features, including the bulky tert-butoxycarbonyl (Boc) protecting group and the N-methylated amide, necessitate a thorough understanding of its potential off-target interactions to mitigate downstream risks in clinical development.[2]
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound against structurally related analogs. We will delve into the rationale behind experimental design, present detailed protocols for comparative analysis, and offer insights into the interpretation of the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the tools to conduct a robust preclinical assessment of target engagement and specificity.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a significant contributor to adverse drug reactions and efficacy failures. For proline derivatives, which are designed to mimic peptide structures and interact with a wide range of biological targets, early and comprehensive cross-reactivity screening is not just recommended; it is a critical step in de-risking a drug candidate.[3][4] A well-designed cross-reactivity study can illuminate potential off-target liabilities, provide insights into a compound's mechanism of action, and guide the selection of the most promising candidates for further development.[5]
Selecting Comparator Compounds: A Rationale-Driven Approach
To contextualize the cross-reactivity of this compound, a panel of structurally and functionally related molecules must be chosen. The selection should be based on variations in key functional groups to probe the structure-activity relationship of off-target binding.
Table 1: Panel of Comparator Compounds
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Test Article | The primary compound of interest. |
| (S)-N-methylpyrrolidine-2-carboxamide | Control 1 | Lacks the Boc protecting group to assess its steric and electronic influence on binding.[6][7] |
| (S)-1-Boc-pyrrolidine-2-carboxamide | Control 2 | Lacks the N-methyl group to evaluate the impact of N-methylation on target interaction. |
| (S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide | Analog 1 | Features an acetyl group instead of a Boc group, offering a different steric and electronic profile at the N1 position.[8] |
| N-Boc-alpha-methyl-L-proline | Analog 2 | A proline derivative with a methyl group at the alpha-carbon, altering the stereochemistry and conformational flexibility.[9] |
A Multi-Tiered Approach to Cross-Reactivity Assessment
A robust cross-reactivity assessment employs a combination of in silico, in vitro, and cell-based methodologies to build a comprehensive picture of a compound's specificity.
Caption: A multi-tiered workflow for assessing cross-reactivity.
Tier 1: In Silico Predictive Analysis
Computational methods provide a rapid and cost-effective first pass to identify potential off-targets.
Experimental Protocol: Homology Search and Molecular Docking
-
Sequence Alignment: Utilize BLAST (Basic Local Alignment Search Tool) to identify proteins with sequence homology to the primary target of this compound.
-
Structural Database Search: Employ platforms like the Protein Data Bank (PDB) to find proteins with similar binding pocket architectures.
-
Molecular Docking:
-
Prepare 3D structures of the test and comparator compounds.
-
Utilize docking software (e.g., AutoDock, Glide) to predict the binding affinity and pose of each compound within the binding sites of potential off-targets identified in steps 1 and 2.
-
Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank potential off-targets.
-
Tier 2: In Vitro Biochemical Assays
Biochemical assays provide quantitative data on the binding affinity of the compounds to a broad panel of receptors and enzymes.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: Based on the in silico analysis and known pharmacology of proline derivatives, select a panel of relevant receptors, ion channels, and enzymes.
-
Assay Preparation:
-
Prepare membranes or purified proteins expressing the target of interest.
-
Select a suitable radioligand for each target.
-
-
Competition Binding:
-
Incubate the target with a fixed concentration of the radioligand and increasing concentrations of the test and comparator compounds.
-
Separate bound from free radioligand using filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each target.
-
Determine the inhibition constant (Ki) to quantify binding affinity.
-
Table 2: Hypothetical In Vitro Cross-Reactivity Data (Ki in µM)
| Target | This compound | (S)-N-methylpyrrolidine-2-carboxamide | (S)-1-Boc-pyrrolidine-2-carboxamide | (S)-1-Acetyl-N-methylpyrrolidine-2-carboxamide | N-Boc-alpha-methyl-L-proline |
| Primary Target X | 0.05 | 1.2 | 0.5 | 0.1 | 5.8 |
| Off-Target A | > 10 | > 10 | 8.5 | > 10 | > 10 |
| Off-Target B | 2.1 | 15.3 | 5.6 | 3.4 | > 10 |
| Off-Target C | 8.9 | > 10 | > 10 | 9.1 | > 10 |
Data are hypothetical and for illustrative purposes only.
Tier 3: Cell-Based Functional Assays
Cell-based assays are crucial for confirming target engagement in a more physiologically relevant environment and assessing the functional consequences of off-target binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells expressing the off-target of interest with the test and comparator compounds at various concentrations.
-
Thermal Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of a compound indicates direct target engagement.
Interpretation and Future Directions
The collective data from this multi-tiered approach will provide a comprehensive cross-reactivity profile for this compound. Significant off-target binding, particularly at concentrations close to the on-target efficacy, should be further investigated in secondary functional assays and in vivo safety pharmacology studies. The comparative data from the analog panel will be instrumental in guiding future medicinal chemistry efforts to optimize selectivity and minimize off-target effects.
By adopting a systematic and evidence-based approach to cross-reactivity assessment, drug development teams can make more informed decisions, ultimately increasing the probability of success in bringing safe and effective therapies to patients.
References
-
Leach, M. W., Halpern, W. G., Johnson, C. W., Rojko, J. L., MacLachlan, T. K., Chan, C. M., ... & Cavagnaro, J. A. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Toxicologic pathology, 38(7), 1138-1166. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
Galbreath, E. J. (2019). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. ResearchGate. [Link]
-
Leach, M. W., Halpern, W. G., Johnson, C. W., Rojko, J. L., MacLachlan, T. K., Chan, C. M., ... & Cavagnaro, J. A. (2010). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]
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PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). N-methylpyrrolidine-2-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-N-methylpyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]
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- Venkatraman, J., Shankar, B. B., & Paterson, I. (2009). The proline-catalyzed alpha-aminoxylation of aldehydes and ketones. Angewandte Chemie (International ed. in English), 48(46), 8592–8605.
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A Comparative Efficacy Analysis of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide and its (R)-enantiomer: An Analog-Based Approach
For researchers, scientists, and professionals in drug development, the principle of stereoisomerism is a cornerstone of modern medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, with enantiomers often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive comparison of the potential efficacy of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide and its (R)-enantiomer.
Due to the limited availability of direct comparative data for these specific enantiomers, this analysis will employ an analog-based approach, drawing insights from structurally similar and well-characterized pyrrolidine carboxamide derivatives. This guide will delve into the anticipated differences in their biological activity, supported by relevant experimental data from analogous compounds, and provide detailed experimental protocols for assessing their efficacy.
The Critical Role of Chirality in Pyrrolidine Carboxamides
The pyrrolidine ring is a privileged scaffold in numerous biologically active compounds. When functionalized with a carboxamide group at the 2-position, a chiral center is established, leading to the existence of (S) and (R) enantiomers. The spatial orientation of the substituents around this chiral center dictates how the molecule interacts with its biological target, which is typically a protein such as a receptor or an enzyme. These biological targets are themselves chiral, composed of L-amino acids, and therefore can differentiate between the enantiomers of a chiral drug. This interaction is often likened to a key fitting into a lock, where only one enantiomer (the "eutomer") has the correct orientation to bind effectively and elicit a biological response, while the other (the "distomer") may have lower activity, no activity, or even undesirable off-target effects.
A pertinent example is the well-documented case of Levetiracetam, an antiepileptic drug. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-pyrrolidine acetamide. Its (R)-enantiomer is devoid of anticonvulsant activity, highlighting the profound stereoselectivity of its biological target, the synaptic vesicle protein 2A (SV2A).[1] This stark difference in activity between enantiomers underscores the importance of evaluating each stereoisomer of a chiral drug candidate independently.
Comparative Biological Activity: An Analog-Based Assessment
A study on various carboxamide-type synthetic cannabinoids, which share a chiral carboxamide moiety, revealed that the (S)-enantiomers are consistently more potent agonists of the CB1 receptor than their (R)-counterparts.[2] In some cases, the EC50 values for the (S)-enantiomers were more than five times lower than those of the (R)-enantiomers, indicating significantly higher potency.[2]
Based on these and other examples in the literature, it is reasonable to hypothesize that the (S) and (R) enantiomers of 1-Boc-N-methylpyrrolidine-2-carboxamide will exhibit different biological activities. It is highly probable that one enantiomer will be significantly more potent than the other for a given biological target.
Table 1: Anticipated Efficacy Differences Based on Analogous Pyrrolidine Carboxamides
| Enantiomer | Analogous Compound | Observed Biological Activity | Anticipated Efficacy for 1-Boc-N-methylpyrrolidine-2-carboxamide |
| (S)-enantiomer | Levetiracetam ((S)-α-ethyl-2-oxo-pyrrolidine acetamide) | Potent anticonvulsant activity via binding to SV2A.[1] | Likely to be the more biologically active enantiomer (eutomer). |
| (R)-enantiomer | (R)-α-ethyl-2-oxo-pyrrolidine acetamide | Devoid of significant anticonvulsant activity.[1] | Likely to have significantly lower or no biological activity (distomer). |
| (S)-enantiomers | Carboxamide-type synthetic cannabinoids | More potent CB1 receptor agonists.[2] | Expected to exhibit higher potency if targeting similar receptors. |
| (R)-enantiomers | Carboxamide-type synthetic cannabinoids | Lower potency as CB1 receptor agonists.[2] | Expected to exhibit lower potency. |
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of the (S) and (R) enantiomers of 1-Boc-N-methylpyrrolidine-2-carboxamide, a series of well-established in vitro assays can be employed. The choice of assay will depend on the hypothesized biological target. Below are detailed protocols for a receptor binding assay and a functional enzyme inhibition assay.
This protocol is designed to determine the binding affinity (Ki) of the (S) and (R) enantiomers to a specific receptor of interest.
Objective: To quantify and compare the binding affinities of the (S) and (R) enantiomers to a target receptor.
Materials:
-
This compound
-
(R)-1-Boc-N-methylpyrrolidine-2-carboxamide
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)
-
Unlabeled reference ligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of the (S) and (R) enantiomers and the unlabeled reference ligand in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)
-
Varying concentrations of the test compounds ((S)- or (R)-enantiomer) or the unlabeled reference ligand.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand, buffer, and a high concentration of the unlabeled reference ligand.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Receptor Binding Assay.
This protocol outlines a general procedure to assess the inhibitory potential of the enantiomers against a specific enzyme.
Objective: To determine and compare the IC50 values of the (S) and (R) enantiomers against a target enzyme.
Materials:
-
This compound
-
(R)-1-Boc-N-methylpyrrolidine-2-carboxamide
-
Target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, PNPG)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Positive control inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound and Reagent Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent. Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Varying concentrations of the test compounds ((S)- or (R)-enantiomer) or the positive control.
-
Enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at the same temperature for a defined time (e.g., 30 minutes). Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide
This document provides a detailed protocol for the safe and compliant disposal of (S)-1-Boc-N-methylpyrrolidine-2-carboxamide. As a key building block in modern synthetic chemistry, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental protection. This guide moves beyond simple instructions to provide the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Profile and Core Safety Principles
This compound is a substituted pyrrolidine derivative. While specific toxicity data for this exact compound is limited, a robust safety assessment can be constructed by analyzing its structural components: the N-Boc protecting group, the pyrrolidine ring, and the N-methylcarboxamide functional group.
Based on data for structurally similar compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] The core principles for its disposal are therefore rooted in the federal Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[2][3]
The two most critical chemical properties influencing its disposal are:
-
Amide Group Incompatibility : Amides can react with acids to generate heat.[4] Therefore, this waste must not be mixed with acidic waste streams.
-
Acid-Labile N-Boc Group : The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acid.[5][6] Contact with acidic waste can trigger a deprotection reaction, leading to the release of isobutylene gas and the t-butyl cation.[5] This can pressurize waste containers and lead to the formation of undesirable by-products.
Discharge of this chemical into drains or the environment must be strictly avoided.[7]
Data Summary Table
| Property | Value / Classification | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | Derived |
| Molecular Weight | 228.29 g/mol | Derived |
| Physical Form | Solid (presumed) | |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 4) | [1] |
| Skin Irritation (Category 2) | [1] | |
| Eye Irritation (Category 2A) | [1] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [1] | |
| Storage Class | 11 - Combustible Solids | |
| Incompatibilities | Strong acids, Oxidizing agents | [4][8][9] |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to this protocol is essential for minimizing risk and ensuring regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following standard laboratory PPE:
-
Gloves : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[10]
-
Lab Coat : A standard laboratory coat to protect from skin contact.
Step 2: Waste Segregation and Containment
Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.[10]
-
Solid Waste :
-
Collect all solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.[10]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[11]
-
Crucially, this container must be designated for non-acidic waste.
-
-
Liquid Waste :
-
Collect solutions containing the compound in a dedicated hazardous waste container for liquid chemical waste.[10]
-
Never dispose of solutions containing this chemical down the drain.[7]
-
If using halogenated solvents (e.g., dichloromethane), the waste must be collected in a container specifically for halogenated organic waste . If using non-halogenated solvents (e.g., THF, ethyl acetate), use a non-halogenated organic waste container. Cross-contamination increases disposal costs and complexity.
-
Ensure the liquid waste container is designated for non-acidic waste.
-
-
Empty Containers :
-
Original containers that held this compound should be treated as hazardous waste unless triple-rinsed.[10]
-
The rinsate from cleaning the container must be collected as liquid hazardous waste.
-
Step 3: Labeling
Federal and state regulations mandate that hazardous waste containers are clearly labeled from the moment accumulation begins.[11] The label must include:
-
The full chemical name: "this compound" . For solutions, list all chemical constituents and their approximate percentages.
-
The date when the first drop of waste was added to the container (the "accumulation start date").
Step 4: Storage
-
Store all waste containers with their lids securely closed at all times, except when adding waste.[11]
-
Keep the containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory generator.[11]
-
The SAA should be away from incompatible materials, particularly strong acids.[8]
Step 5: Spill Management
In the event of a spill, take the following steps:
-
Evacuate personnel not wearing appropriate PPE from the immediate area.[8]
-
Wearing your full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9][10]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[10]
-
Collect all cleaning materials (wipes, absorbents) as hazardous waste.[10]
Step 6: Final Disposal
-
Final disposal must be conducted through your institution's licensed hazardous waste management provider (often the Environmental Health & Safety - EHS - department).[7][10]
-
Contact them to schedule a pickup when your waste container is full or reaches its designated accumulation time limit.
-
Never attempt to treat or dispose of the chemical waste yourself via incineration or other methods unless you are operating in a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional compliance, and environmental stewardship.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Purdue University, College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14073003, N-methylpyrrolidine-2-carboxamide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Retrieved from [Link]
-
Alabama A&M University. (n.d.). Hazardous Waste Manual. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
Sources
- 1. N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14073003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aamu.edu [aamu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. calpaclab.com [calpaclab.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
